molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No.: B077471
CAS No.: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-13-Octadecenoic acid is a monounsaturated fatty acid of significant interest in biochemical and metabolic research. Structurally, it is an 18-carbon chain with a single double bond between the 13th and 14th carbons in the cis configuration. This specific isomer is a key metabolite and a potential biomarker in the study of lipid metabolism, particularly in the context of fatty acid desaturation and elongation processes. Its primary research value lies in its application as a standard for gas chromatography (GC) and mass spectrometry (MS) to identify and quantify complex lipid profiles in biological samples. Furthermore, this compound serves as a crucial tool for investigating the mechanisms of fatty acid transport, cellular uptake, and its subsequent incorporation into phospholipid membranes, thereby influencing membrane fluidity and function. Researchers utilize this compound to study its effects on various metabolic pathways, including its potential role in modulating enzyme activity and cell signaling. It is also employed in the synthesis of more complex lipids and as a substrate to study the specificity of enzymes like desaturases and lipoxygenases. Available at high purity, this compound is essential for advancing our understanding of lipidomics, metabolic diseases, and nutritional science.

Properties

IUPAC Name

(Z)-octadec-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLSHRIFPDGQB-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312948
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13126-39-1
Record name cis-13-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13126-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (13Z)-octadec-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

26.5 - 27 °C
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to cis-13-Octadecenoic Acid: Core Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, is a molecule of growing interest in the scientific community. While not as ubiquitous as some other fatty acids, its presence in various natural sources and its potential biological activities warrant a closer examination. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, natural occurrence, and biosynthetic pathways. Furthermore, it delves into its potential therapeutic applications, supported by detailed experimental methodologies for assessing its biological effects. This document aims to serve as a foundational resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in exploring the scientific and therapeutic potential of this unique fatty acid.

Core Properties of this compound

This compound is structurally an 18-carbon fatty acid with a single double bond in the cis configuration, located between the 13th and 14th carbon atoms.[1] This specific arrangement of the double bond influences its three-dimensional structure and, consequently, its physical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (13Z)-octadec-13-enoic acid[2]
Synonyms 13(Z)-Octadecenoic acid, 13-cis-Octadecenoic acid[3]
CAS Number 13126-39-1[1]
PubChem CID 5312441[2]
Molecular Formula C₁₈H₃₄O₂[4]
Molecular Weight 282.46 g/mol [5]
Melting Point 26.5 - 27 °C[2]
Physical State Solid at room temperature[2]
Solubility Soluble in ethanol (B145695)[6]
Natural Occurrence

This compound has been identified in a variety of natural sources, suggesting its role in the metabolism of certain organisms. It has been found in bovine milk fat, highlighting its presence in mammalian systems.[7] Additionally, this fatty acid has been detected in the essential oil of Hypericum gaitii, an endemic plant species of Eastern India, where it is noted for its potential antioxidant activities.[5] Its presence has also been reported in other plant species, indicating a broader distribution in the plant kingdom.[1]

Biosynthesis and Metabolism

The synthesis of this compound in organisms is believed to follow the general pathways of fatty acid biosynthesis, with specific enzymatic steps for the introduction of the unsaturation at the ∆13 position.

De Novo Biosynthesis of the Saturated Precursor

The backbone of this compound, stearic acid (18:0), is synthesized de novo from acetyl-CoA and malonyl-CoA through a series of reactions catalyzed by the fatty acid synthase (FAS) complex. This process primarily occurs in the cytoplasm.[1]

Desaturation to form this compound

The introduction of the cis double bond at the 13th position is a critical step catalyzed by a specific fatty acid desaturase enzyme. While the precise enzyme responsible for this specific desaturation is not as well-characterized as those for more common unsaturated fatty acids, it is understood to be a ∆13-desaturase. These enzymes are typically membrane-bound and utilize molecular oxygen and a reducing equivalent (such as NADH or NADPH) to introduce the double bond.

Caption: Simplified workflow of the de novo biosynthesis of this compound.

Potential Biological Activities and Therapeutic Applications

Preliminary research suggests that this compound may possess several biological activities of therapeutic interest, including anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

While direct and extensive studies on the anti-inflammatory properties of this compound are limited, its structural similarity to other biologically active fatty acids suggests a potential role in modulating inflammatory pathways. The trans isomer, trans-13-Octadecenoic acid, has demonstrated anti-inflammatory effects, hinting at the potential of the C18:1 backbone with a double bond at the 13th position to influence inflammatory responses.[1]

Antioxidant Activity

This compound has been identified as a component of essential oils with known antioxidant properties.[5] Fatty acids can exert antioxidant effects through various mechanisms, including the scavenging of free radicals and the modulation of cellular antioxidant defense systems.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

4.1.1. Materials

4.1.2. Methodology

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (solvent only).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite Measurement: After the incubation period, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. A reduction in nitrite levels in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

Anti_Inflammatory_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment & Stimulation cluster_2 Measurement Seed RAW 264.7 cells Seed RAW 264.7 cells Incubate overnight Incubate overnight Seed RAW 264.7 cells->Incubate overnight Pre-treat with this compound Pre-treat with this compound Incubate overnight->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Griess Assay Griess Assay Collect supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

DPPH Radical Scavenging Antioxidant Assay

This protocol outlines a common method to evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

4.2.1. Materials

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate or spectrophotometer cuvettes

4.2.2. Methodology

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and make serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM). The solution should have a deep violet color.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample solution with a specific volume of the DPPH solution. Include a control with the solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 A higher percentage of inhibition indicates greater antioxidant activity. An IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general workflow for the analysis of this compound in biological samples.

4.3.1. Lipid Extraction

  • Homogenize the biological sample (e.g., tissue, plasma).

  • Extract the total lipids using a suitable solvent system, such as the Folch method (chloroform:methanol, 2:1 v/v) or the Bligh and Dyer method (chloroform:methanol:water).

4.3.2. Derivatization

  • To increase volatility for GC analysis, convert the fatty acids to their fatty acid methyl esters (FAMEs). This can be achieved by transesterification using methods such as boron trifluoride (BF₃) in methanol or methanolic HCl.

4.3.3. GC-MS Analysis

  • Injection: Inject the FAMEs sample into the GC-MS system.

  • Separation: Use a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) to separate the FAMEs based on their boiling points and polarity.

  • Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each peak is recorded.

  • Identification and Quantification: Identify the peak corresponding to the methyl ester of this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the amount of the fatty acid by comparing its peak area to that of an internal standard.

Caption: General workflow for the GC-MS analysis of this compound.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, its structural characteristics suggest potential interactions with key signaling cascades involved in inflammation and metabolism, such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Fatty acids are known to be substrates for these enzymes, leading to the production of various signaling molecules like prostaglandins (B1171923) and leukotrienes. Further research is required to determine if this compound acts as a substrate or modulator of these pathways.

Conclusion

This compound is a monounsaturated fatty acid with intriguing, yet underexplored, biological potential. This technical guide has summarized its fundamental properties, natural distribution, and biosynthetic origins. The provided experimental protocols offer a starting point for researchers to investigate its anti-inflammatory, antioxidant, and other biological activities. As our understanding of the complex roles of fatty acids in health and disease continues to expand, further investigation into the specific mechanisms of action and signaling pathways of this compound is warranted. Such research holds the promise of uncovering new therapeutic avenues for a range of conditions.

References

An In-depth Technical Guide to the Natural Sources of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid (C18:1 n-5) is a monounsaturated fatty acid that has garnered increasing interest within the scientific community. As a less common isomer of oleic acid, its unique structural properties suggest potentially distinct biological activities and metabolic fates. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its analysis, and an exploration of its biosynthesis and potential signaling pathways. The information is curated to support further research and development in lipidomics, nutritional science, and pharmacology.

Natural Occurrence and Distribution

This compound is found in a variety of natural sources, including plants, animals, and microorganisms. Its concentration, however, is generally lower than that of more common fatty acid isomers like oleic acid (cis-9-Octadecenoic acid).

Plant-Based Sources

Several plant seed oils have been identified as sources of this compound. The concentration of this fatty acid can vary depending on the plant species and environmental conditions.

Plant SpeciesPart AnalyzedConcentration (% of Total Fatty Acids)Reference
Raphia taedigeraSeed Oil2.75[1]
Musella lasiocarpaPhytochemical Extract1.47
Trigonella foenum-graecum (Fenugreek)Seed (as methyl ester)0.34[2]
Hibiscus Seed Oil (unheated)Seed23.91[3]
Hibiscus Seed Oil (heated)Seed31.54[3]
Arachis hypogaea (Groundnut)Seed5.16[3]
Blighia sapidaSeed15.90[3]
Blighia sapidaAril0.26[3]
Waru Leaf (young)Leaf1.27[3]
Animal-Based Sources

The primary animal-based source of this compound identified to date is bovine milk fat. The concentration can be influenced by the animal's diet and lactation stage.[4][5]

Animal ProductConcentration (% of Total C18:1 Isomers)Reference
Bovine Milk Fat0.07 - 0.12[6]
Microbial Sources

This compound has also been detected in the metabolomes of certain microbial ecosystems and fermented foods. For instance, its methyl ester has been identified in Mung Bean Sour Liquid, a traditional fermented product, and its presence is positively correlated with Leuconostoc and Paucilactobacillus species.[3] This suggests a potential role for these bacteria in its production or modification during fermentation.[3]

Experimental Protocols: Identification and Quantification

The standard and most widely adopted method for the analysis of fatty acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high selectivity and sensitivity, allowing for the definitive identification and quantification of the analyte, even at trace levels.

Sample Preparation and Derivatization

Prior to GC-MS analysis, fatty acids are typically derivatized to their corresponding fatty acid methyl esters (FAMEs). This process increases the volatility of the fatty acids, making them amenable to gas chromatography.

Protocol for Fatty Acid Methylation:

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent system, such as a 2:1 mixture of chloroform (B151607) and methanol (B129727) (Folch method).

  • Saponification: The extracted lipids are saponified by heating with a methanolic solution of sodium hydroxide (B78521) or potassium hydroxide. This process hydrolyzes the ester linkages, releasing the free fatty acids as salts.

  • Esterification: The fatty acid salts are then esterified to FAMEs. A common and effective reagent for this is boron trifluoride (BF₃) in methanol. The mixture is heated to drive the reaction to completion.

  • Extraction of FAMEs: After cooling, the FAMEs are extracted into a non-polar solvent, such as hexane (B92381) or heptane.

  • Washing and Drying: The organic phase containing the FAMEs is washed with water to remove any remaining reagents and then dried over anhydrous sodium sulfate.

  • Concentration: The solvent is evaporated under a stream of nitrogen to concentrate the FAMEs, which are then reconstituted in a small volume of an appropriate solvent for GC-MS injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The separation and identification of FAME isomers require a high-resolution capillary GC column and specific GC and MS parameters.

Recommended GC-MS Parameters for C18:1 Isomer Analysis:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Capillary Column: A highly polar column is essential for the separation of positional and geometric isomers of fatty acids. Commonly used columns include those with a biscyanopropyl polysiloxane stationary phase (e.g., SP-2560, Rt-2560) or ionic liquid columns (e.g., SLB-IL111).[7][8] A longer column (e.g., 100 m) will provide better resolution.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Oven Temperature Program: A slow temperature ramp is crucial for separating isomers. A typical program might be:

    • Initial temperature: 100 °C, hold for 4 minutes.

    • Ramp to 240 °C at 3 °C/minute.

    • Hold at 240 °C for 15-20 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan mode (e.g., m/z 40-500) for identification. For quantification, Selected Ion Monitoring (SIM) can be used to increase sensitivity and selectivity.

    • Identification: The identification of the methyl ester of this compound is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching against spectral libraries such as the NIST Mass Spectral Library.[3]

    • Quantification: Quantitative analysis is performed by creating a calibration curve with known concentrations of a certified this compound standard. An internal standard (e.g., heptadecanoic acid, C17:0) should be used to correct for variations in extraction and derivatization efficiency.

Mass Spectrum of Methyl cis-13-octadecenoate: The electron ionization mass spectrum of methyl cis-13-octadecenoate will exhibit a molecular ion peak (M+) at m/z 296. The fragmentation pattern will include characteristic losses of the methoxy (B1213986) group (-OCH₃, M-31) and hydrocarbon fragments. The NIST WebBook provides a reference mass spectrum for this compound.[9]

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Results Sample Natural Source Sample Lipid_Extraction Lipid Extraction (e.g., Folch method) Sample->Lipid_Extraction Saponification Saponification (NaOH/MeOH) Lipid_Extraction->Saponification Esterification Esterification (BF3/MeOH) Saponification->Esterification FAME_Extraction FAME Extraction (Hexane) Esterification->FAME_Extraction GC_Injection GC Injection FAME_Extraction->GC_Injection GC_Separation GC Separation (Polar Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, Full Scan/SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identification Identification (Retention Time, Mass Spectrum) Data_Analysis->Identification Quantification Quantification (Calibration Curve) Data_Analysis->Quantification

GC-MS workflow for the analysis of this compound.

Biosynthesis of this compound

The biosynthesis of common unsaturated fatty acids, such as oleic acid (Δ9), is well-characterized. However, the pathways leading to the formation of "unusual" or "non-canonical" fatty acid isomers, including this compound, are less understood. The general pathway involves de novo synthesis of saturated fatty acids followed by desaturation.

De Novo Fatty Acid Synthesis

The foundational pathway for all fatty acid synthesis begins with acetyl-CoA.

  • Carboxylation of Acetyl-CoA: The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme Acetyl-CoA Carboxylase (ACC).[3]

  • Fatty Acid Synthase (FAS) Complex: The Fatty Acid Synthase (FAS) complex then carries out a series of four recurring reactions (condensation, reduction, dehydration, and reduction) to elongate the fatty acid chain by two carbons in each cycle, using malonyl-CoA as the donor.[3]

  • Formation of Stearic Acid: After seven cycles, the 16-carbon saturated fatty acid, palmitate, is produced. Palmitate can be further elongated to form the 18-carbon stearic acid (18:0), which is the direct precursor for octadecenoic acid isomers.[3]

De_Novo_Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS_Complex Fatty Acid Synthase (FAS) (7 cycles) Malonyl_CoA->FAS_Complex Palmitate Palmitate (16:0) FAS_Complex->Palmitate Elongation Elongation Palmitate->Elongation Stearic_Acid Stearic Acid (18:0) Elongation->Stearic_Acid

De novo synthesis of stearic acid.

Desaturation to this compound

The introduction of a double bond into the saturated fatty acid chain is catalyzed by enzymes called fatty acid desaturases. These enzymes are classified based on the position at which they introduce the double bond (e.g., Δ9-desaturase).

The specific enzyme responsible for the Δ13 desaturation to form this compound has not been definitively identified in most organisms. The formation of such "unusual" monounsaturated fatty acids is often attributed to variant forms of common desaturases that have evolved to have altered regiospecificity.[10] It is plausible that a novel or modified desaturase exists in the organisms that produce significant quantities of this isomer.

In mammals, a fatty acid desaturase, FADS3, has been shown to catalyze the Δ13-desaturation of trans-vaccenate, though this is for a trans isomer and a different substrate.[11] This finding, however, opens the possibility of endogenous mammalian enzymes capable of Δ13 desaturation.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways directly initiated by this compound have yet to be elucidated, its role can be inferred from the broader understanding of monounsaturated fatty acid (MUFA) signaling. MUFAs are not just structural components of membranes and energy storage molecules; they are also active signaling molecules.

General MUFA Signaling Mechanisms
  • Membrane Fluidity and Composition: The incorporation of this compound into cell membranes can influence membrane fluidity and the function of membrane-bound proteins and receptors.[3]

  • Nuclear Receptor Activation: MUFAs can act as ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which regulate the expression of genes involved in lipid metabolism and inflammation.

  • G-Protein Coupled Receptors (GPCRs): Free fatty acids can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in various physiological processes, including insulin (B600854) secretion and inflammatory responses.[12]

  • Cellular Uptake and Trafficking: The cellular uptake of long-chain fatty acids is a regulated process involving transport proteins like CD36 and Fatty Acid Binding Proteins (FABPs), which facilitate their movement across the cell membrane and within the cytoplasm.[13][14]

MUFA_Signaling Extracellular_MUFA This compound (Extracellular) Membrane_Transporter Membrane Transporters (e.g., CD36, FATP) Extracellular_MUFA->Membrane_Transporter GPCRs GPCR Activation (e.g., GPR120) Extracellular_MUFA->GPCRs Intracellular_MUFA This compound (Intracellular) Membrane_Transporter->Intracellular_MUFA Membrane_Incorporation Membrane Incorporation Intracellular_MUFA->Membrane_Incorporation PPARs PPAR Activation Intracellular_MUFA->PPARs Cellular_Response Cellular Response (e.g., Anti-inflammatory) Membrane_Incorporation->Cellular_Response Gene_Expression Altered Gene Expression PPARs->Gene_Expression GPCRs->Cellular_Response Gene_Expression->Cellular_Response

Potential signaling pathways for this compound.

Potential Biological Activities

Preliminary research and the activities of its isomers suggest that this compound may possess several biological activities, including:

  • Anti-inflammatory properties

  • Antioxidant effects [3]

Further research is needed to specifically investigate the biological activities and metabolic fate of this compound to understand its unique contributions to cellular physiology and its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a naturally occurring fatty acid with a scattered distribution across the plant and animal kingdoms, as well as in microbial systems. While methods for its detection and quantification are established, there remain significant knowledge gaps regarding its specific biosynthetic pathways and its precise roles in cellular signaling.

Future research should focus on:

  • Screening a wider range of natural sources to identify those with higher concentrations of this compound.

  • Isolation and characterization of the specific desaturase enzymes responsible for its synthesis.

  • Elucidating the specific signaling pathways that are modulated by this compound.

  • Investigating its unique biological activities in comparison to other C18:1 isomers.

A deeper understanding of this "unusual" fatty acid holds promise for advancements in food science, nutrition, and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to cis-13-Octadecenoic Acid: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, details its natural occurrence, and presents methodologies for its chemical synthesis. Furthermore, this document summarizes its known physicochemical properties and explores its biological significance, offering a valuable resource for researchers in the fields of lipidomics, biochemistry, and drug development.

Discovery and Natural Occurrence

While the specific historical account of the initial discovery and isolation of this compound is not extensively documented in readily available scientific literature, its identification is closely tied to the advancements in analytical techniques for fatty acid analysis, particularly gas chromatography-mass spectrometry (GC-MS).

This compound, also known by its chemical name (13Z)-octadecenoic acid, is a naturally occurring fatty acid found in a variety of biological sources. It has been identified as a component of bovine milk fat[1][2]. In the plant kingdom, it is present in the seed oil of species such as Raphia taedigera[3]. Phytochemical analyses have also confirmed its presence in various plant extracts[4]. The endogenous biosynthesis of this compound in organisms involves the de novo synthesis of fatty acids, followed by specific enzymatic desaturation reactions catalyzed by fatty acid desaturases[4].

Physicochemical and Spectrometric Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This data has been compiled from various chemical databases and literature sources.

PropertyValueSource
Chemical Identifiers
IUPAC Name(13Z)-octadec-13-enoic acidPubChem[5]
CAS Number13126-39-1PubChem[5]
PubChem CID5312441PubChem[5]
Molecular Properties
Molecular FormulaC₁₈H₃₄O₂PubChem[5]
Molecular Weight282.46 g/mol PubChem[5]
Physical Properties
Melting Point26.5 - 27 °CPubChem[5]
Spectrometric Data
GC-MS (NIST Number)333585PubChem[5]
MS-MS (Precursor [M-H]⁻)281.2486PubChem[5]

Chemical Synthesis of this compound

The stereoselective synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes involve the Wittig reaction for the formation of the cis-double bond and the partial hydrogenation of an alkyne precursor using a poisoned catalyst.

Synthesis via the Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. To achieve the cis-stereochemistry, a non-stabilized ylide is typically employed.

Experimental Protocol:

  • Step 1: Preparation of the Phosphonium Salt. 1-Bromododecane is reacted with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) under reflux to yield dodecyltriphenylphosphonium (B1215703) bromide.

  • Step 2: Generation of the Ylide. The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and deprotonated with a strong base such as n-butyllithium at a low temperature (-78 °C) to form the corresponding ylide.

  • Step 3: Wittig Reaction. Pentanal is then added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.

  • Step 4: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is extracted, dried, and the solvent is removed under reduced pressure. The resulting crude product, primarily the cis-isomer of 13-octadecenal, can be purified by column chromatography.

  • Step 5: Oxidation to the Carboxylic Acid. The purified aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent like Jones reagent (chromium trioxide in sulfuric acid and acetone) or a milder alternative like sodium chlorite (B76162) to yield this compound.

Wittig_Synthesis Bromododecane 1-Bromododecane PhosphoniumSalt Dodecyltriphenylphosphonium bromide Bromododecane->PhosphoniumSalt Toluene, reflux PPh3 Triphenylphosphine (PPh₃) PPh3->PhosphoniumSalt Ylide Phosphonium Ylide PhosphoniumSalt->Ylide THF, -78 °C Base Strong Base (e.g., n-BuLi) Base->Ylide WittigReaction Wittig Reaction Ylide->WittigReaction Pentanal Pentanal Pentanal->WittigReaction CrudeProduct Crude 13-Octadecenal WittigReaction->CrudeProduct Purification Column Chromatography CrudeProduct->Purification PurifiedAldehyde cis-13-Octadecenal Purification->PurifiedAldehyde Oxidation Oxidation (e.g., Jones Reagent) PurifiedAldehyde->Oxidation FinalProduct This compound Oxidation->FinalProduct Alkyne_Hydrogenation Dodecyne 1-Dodecyne Acetylide Dodecynyl Anion Dodecyne->Acetylide Base Strong Base (e.g., NaNH₂) Base->Acetylide Coupling Alkyne Coupling Acetylide->Coupling Electrophile Methyl 6-bromohexanoate Electrophile->Coupling AlkyneEster Methyl octadec-13-ynoate Coupling->AlkyneEster Hydrogenation Partial Hydrogenation AlkyneEster->Hydrogenation CisEster Methyl cis-13-octadecenoate Hydrogenation->CisEster Lindlar Lindlar's Catalyst, H₂ Lindlar->Hydrogenation Hydrolysis Base Hydrolysis (e.g., NaOH) CisEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct Fatty_Acid_Signaling cluster_cellular_effects Cellular Effects FA This compound Membrane Incorporation into Cell Membranes FA->Membrane GPCR Activation of GPCRs (e.g., FFARs) FA->GPCR NuclearReceptor Modulation of Nuclear Receptors (e.g., PPARs) FA->NuclearReceptor Metabolism Metabolism to other Bioactive Lipids FA->Metabolism MembraneFluidity Altered Membrane Fluidity Membrane->MembraneFluidity SignalingCascade Initiation of Intracellular Signaling Cascades GPCR->SignalingCascade GeneExpression Regulation of Gene Expression NuclearReceptor->GeneExpression BiologicalResponses Diverse Biological Responses SignalingCascade->BiologicalResponses GeneExpression->BiologicalResponses

References

The Biological Role of cis-13-Octadecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, is an intriguing molecule within the landscape of lipid research. While its direct biological roles are the subject of ongoing investigation, its structural similarity to other bioactive lipids suggests its potential involvement in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the current understanding of this compound, including its metabolism, potential signaling pathways, and reported biological activities. Detailed experimental protocols and quantitative data, often extrapolated from closely related compounds due to the limited specific research on the cis-13 isomer, are presented to facilitate further scientific inquiry. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of fatty acids in health and disease.

Introduction

This compound, also known as (13Z)-octadecenoic acid, is an 18-carbon monounsaturated fatty acid with a single cis double bond at the 13th carbon position.[1] It belongs to the class of long-chain fatty acids and is a structural isomer of the more common oleic acid (cis-9-octadecenoic acid).[2][3] While not as extensively studied as other fatty acid isomers, this compound has been identified in natural sources such as bovine milk fat and various plant extracts.[1][4] Its fundamental biological roles are believed to encompass serving as a nutrient, an energy source, and a component of cellular membranes, contributing to their stability and fluidity.[5] Emerging research, primarily on its trans isomer and other related octadecenoic acids, suggests potential anti-inflammatory, antioxidant, and anti-cancer properties, making it a molecule of interest for further investigation.[6][7]

This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research by detailing relevant experimental methodologies and potential signaling pathways.

Metabolism of this compound

The metabolism of this compound is not fully elucidated but can be inferred from the general pathways of fatty acid metabolism in mammalian cells.[8]

Incorporation into Complex Lipids

Like other fatty acids, this compound can be activated to its coenzyme A (CoA) derivative, cis-13-octadecenoyl-CoA. This activated form can then be incorporated into various complex lipids, such as triglycerides for energy storage in adipose tissue and phospholipids (B1166683), which are essential components of cellular membranes.[9] The incorporation of this compound into membrane phospholipids can influence membrane fluidity and the function of membrane-bound proteins.

Enzymatic Modification

This compound can serve as a substrate for various enzymes involved in fatty acid modification.

  • Desaturases and Elongases: It may undergo further desaturation and elongation to produce longer-chain polyunsaturated fatty acids.[8]

  • Lipoxygenases (LOX): Lipoxygenases are key enzymes in the generation of bioactive lipid mediators. While direct studies on this compound are limited, it is plausible that it can be metabolized by LOX to produce hydroperoxy and hydroxy derivatives.[10][11] For instance, the well-studied linoleic acid is converted by 15-lipoxygenase to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), a molecule with known signaling roles.[11] Analogous metabolites of this compound could exhibit similar biological activities.

graph MetabolismWorkflow { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes C13OA [label="this compound", fillcolor="#FBBC05"]; CoA_Synthase [label="Acyl-CoA Synthetase", shape=ellipse, fillcolor="#F1F3F4"]; C13OA_CoA [label="cis-13-Octadecenoyl-CoA", fillcolor="#FBBC05"]; Triglycerides [label="Triglycerides\n(Energy Storage)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phospholipids [label="Phospholipids\n(Membrane Component)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Desaturase [label="Desaturase / Elongase", shape=ellipse, fillcolor="#F1F3F4"]; PUFAs [label="Polyunsaturated Fatty Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, fillcolor="#F1F3F4"]; Hydroxy_Derivatives [label="Hydroxy/Hydroperoxy\nDerivatives\n(Bioactive Mediators)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges C13OA -> CoA_Synthase [label="+ ATP, CoA"]; CoA_Synthase -> C13OA_CoA; C13OA_CoA -> Triglycerides [label="Esterification"]; C13OA_CoA -> Phospholipids [label="Esterification"]; C13OA_CoA -> Desaturase; Desaturase -> PUFAs; C13OA -> LOX [label="+ O2"]; LOX -> Hydroxy_Derivatives; }

Caption: Proposed metabolic pathways for this compound.

Potential Signaling Pathways

Direct evidence for the involvement of this compound in specific signaling pathways is scarce. However, based on the activities of its potential metabolites and structurally similar fatty acids, several pathways can be hypothesized.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.[12] Certain fatty acids and their derivatives are known to be natural ligands for PPARs.[13] For example, 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA), a derivative of linoleic acid, is a potent PPARα activator, while 13-oxo-9(Z),11(E),15(Z)-octadecatrienoic acid (13-oxo-OTA) activates PPARγ.[14][15] It is plausible that this compound or its oxidized metabolites could also act as ligands for PPAR isoforms, thereby influencing gene expression related to lipid metabolism and inflammation.

graph PPAR_Signaling { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes C13OA_Metabolite [label="this compound\nor its Metabolite", fillcolor="#FBBC05"]; PPAR [label="PPARα / PPARγ", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RXR [label="RXR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="PPAR-RXR Heterodimer", shape=ellipse, fillcolor="#F1F3F4"]; PPRE [label="PPRE\n(DNA Response Element)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Gene_Expression [label="Target Gene Expression\n(Lipid Metabolism, Inflammation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges C13OA_Metabolite -> PPAR [label="Binds"]; PPAR -> Complex; RXR -> Complex; Complex -> PPRE [label="Binds to"]; PPRE -> Gene_Expression [label="Regulates"]; }

Caption: Hypothetical PPAR signaling pathway activated by this compound.

NF-κB and MAPK Signaling Pathways

The NF-κB and MAPK signaling pathways are central to the inflammatory response.[16][17] Some oxidized fatty acids have been shown to modulate these pathways. For instance, 13-oxo-octadecadienoic acid (13-KODE) has been demonstrated to inhibit LPS-induced NF-κB activation and MAPK phosphorylation in macrophages, leading to a reduction in pro-inflammatory cytokine production.[9] Given the potential for this compound to be metabolized into similar oxidized derivatives, it may exert anti-inflammatory effects through the modulation of these key signaling cascades.

graph Inflammatory_Signaling { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS", shape=ellipse, fillcolor="#F1F3F4"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C13OA_Metabolite [label="this compound\nMetabolite", fillcolor="#FBBC05"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IKK [label="IKK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IκB [label="IκBα", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4; TLR4 -> MAPK; TLR4 -> IKK; C13OA_Metabolite -> MAPK [label="Inhibits", color="#34A853"]; C13OA_Metabolite -> IKK [label="Inhibits", color="#34A853"]; IKK -> IκB [label="Phosphorylates"]; IκB -> NFkB [label="Releases"]; MAPK -> Nucleus; NFkB -> Nucleus [label="Translocates"]; Nucleus -> Cytokines [label="Gene Expression"]; }

Caption: Putative anti-inflammatory mechanism via NF-κB and MAPK pathways.

Biological Activities and Quantitative Data

While specific data for this compound is limited, the following table summarizes quantitative data from studies on closely related compounds, which may provide a basis for estimating the potential bioactivity of the cis-13 isomer.

Compound/ExtractAssay TypeModelKey Quantitative Finding
trans-13-Octadecenoic acid rich extractOxidative Burst AssayIn vitro (human neutrophils)IC50: 15.3 ± 2.2 µg/mL
trans-13-Octadecenoic acid rich extractCarrageenan-induced Paw EdemaIn vivo (albino rats)88.89 ± 0.015% inhibition at 200 mg/kg
13-oxo-octadecadienoic acid (13-KODE) LPS-induced TNF-α productionIn vitro (RAW 264.7 macrophages)61% decrease at 100 µM
13-oxo-octadecadienoic acid (13-KODE) LPS-induced IL-1β productionIn vitro (RAW 264.7 macrophages)72% decrease at 100 µM
13-S-hydroxyoctadecadienoic acid (13-S-HODE) Cell Viability (MTT Assay)In vitro (MCF-7 breast cancer cells)Dose-dependent inhibition
13-S-hydroxyoctadecadienoic acid (13-S-HODE) Apoptosis (Annexin V-FITC)In vitro (MCF-7 breast cancer cells)Dose-dependent induction of apoptosis

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to investigate the biological role of this compound.

Quantification of this compound in Biological Samples by GC-MS

Objective: To identify and quantify this compound in biological matrices such as plasma, tissues, or cell lysates.

Methodology:

  • Lipid Extraction:

    • Homogenize the biological sample in a mixture of chloroform:methanol (B129727) (2:1, v/v).

    • Add a known amount of an internal standard (e.g., deuterated this compound).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Fatty Acid Methyl Ester - FAME preparation):

    • Resuspend the dried lipid extract in a solution of boron trifluoride in methanol (BF3-methanol).

    • Heat the mixture at 100°C for 30 minutes.

    • After cooling, add hexane (B92381) and water to extract the FAMEs.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract under nitrogen and reconstitute in a small volume of hexane for GC-MS analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • GC Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) to separate the FAMEs.

    • Mass Spectrometry: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

    • Identification: Identify the methyl ester of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantification: Create a calibration curve using known concentrations of the this compound methyl ester standard and the internal standard.

graph GCMS_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Biological Sample\n(Plasma, Tissue, Cells)", fillcolor="#F1F3F4"]; Extraction [label="Lipid Extraction\n(Chloroform:Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Derivatization [label="Derivatization to FAMEs\n(BF3-Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Identification & Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Derivatization; Derivatization -> GCMS; GCMS -> Data_Analysis; }

Caption: Workflow for the quantification of this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Use a vehicle control (e.g., DMSO or ethanol).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Nitric Oxide Measurement (Griess Assay):

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay):

    • To ensure that the observed reduction in NO is not due to cytotoxicity, perform a parallel MTT assay on the treated cells.

In Vitro Anti-cancer Assay: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media.

    • Seed the cells in a 6-well plate and allow them to attach.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[18][19]

Conclusion and Future Directions

This compound is a monounsaturated fatty acid with a biological role that is beginning to be explored. While direct evidence is still emerging, its metabolic potential and the known activities of structurally similar lipids suggest its involvement in key cellular processes, including lipid metabolism, inflammation, and cancer cell proliferation. The provided experimental protocols offer a starting point for researchers to rigorously investigate the specific functions of this intriguing molecule.

Future research should focus on:

  • Elucidating the specific signaling pathways directly modulated by this compound and its metabolites.

  • Identifying the specific enzymes that metabolize this compound and characterizing the resulting bioactive products.

  • Conducting in vivo studies to validate the physiological relevance of the in vitro findings.

  • Performing comprehensive lipidomic analyses to determine the abundance and distribution of this compound in various tissues under different physiological and pathological conditions.

A deeper understanding of the biological role of this compound will contribute to the broader knowledge of lipid signaling and may unveil new therapeutic targets for a range of diseases.

References

Unveiling the Endogenous Synthesis of cis-13-Octadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, has garnered interest in biomedical research for its potential roles in various physiological processes. While its presence in biological systems is established, the precise mechanisms of its endogenous biosynthesis have remained partially elusive. This technical guide provides a comprehensive overview of the core pathways and enzymatic players believed to be responsible for the de novo synthesis of this specific fatty acid isomer. We delve into the foundational role of Fatty Acid Synthase (FAS), the critical desaturation step potentially catalyzed by Fatty Acid Desaturase 3 (FADS3), and the analytical methodologies required for its identification and quantification. This document aims to equip researchers with the foundational knowledge and technical insights necessary to investigate the metabolism and therapeutic potential of this compound.

Introduction

The landscape of lipidomics is continuously expanding, with growing recognition of the diverse biological activities of individual fatty acid isomers. This compound (C18:1 n-5) is one such molecule that has been identified in various biological matrices, including bovine milk fat and certain plant and microbial sources.[1][2] Understanding its endogenous production is crucial for elucidating its physiological functions and exploring its potential as a biomarker or therapeutic target. This guide synthesizes current knowledge on the biosynthetic pathway of this compound, provides an overview of relevant experimental protocols, and presents quantitative data where available.

The Biosynthetic Pathway: From Precursor to Product

The endogenous synthesis of this compound is a multi-step process that begins with the universal pathway of de novo fatty acid synthesis and culminates in a specific desaturation event.

De Novo Synthesis of the Saturated Precursor: Stearic Acid

The foundational pathway for the creation of fatty acids is de novo synthesis, a process primarily carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FAS).[3] This process utilizes acetyl-CoA as the initial primer and malonyl-CoA for subsequent two-carbon additions in a repeating four-step cycle of condensation, reduction, dehydration, and reduction.

The typical product of the FAS complex after seven cycles is palmitate (16:0). Palmitate can then be elongated to form the 18-carbon saturated fatty acid, stearic acid (18:0), which serves as the direct precursor for various octadecenoic acid isomers.[3]

The Crucial Desaturation Step: A Role for Fatty Acid Desaturase 3 (FADS3)

The introduction of a double bond into the stearic acid backbone is the critical step that defines the specific isomer. While several desaturases are known to act on fatty acids, evidence points towards Fatty Acid Desaturase 3 (FADS3) as the key enzyme in the formation of a double bond at the 13th carbon position.

FADS3, a member of the FADS gene family, has been identified as a Δ13-desaturase.[4][5] In vitro studies have demonstrated that rat FADS3 can catalyze the Δ13-desaturation of trans-vaccenic acid (trans-11-18:1) to produce the trans-11,cis-13-conjugated linoleic acid (CLA) isomer.[4][5] This is the only known mammalian enzyme with demonstrated desaturase activity at the C-13 position. Although the substrate in this characterized reaction is not stearic acid, the enzymatic capability suggests a potential role for FADS3 in acting on other 18-carbon fatty acids.

Furthermore, FADS3 has also been characterized as a Δ14Z sphingoid base desaturase, indicating its functional capacity to introduce double bonds near the methyl-end of long-chain aliphatic molecules.[6] While direct evidence of FADS3 acting on stearic acid to produce this compound is still an area of active investigation, its known activities make it the most probable candidate for this biosynthetic step.

Logical Flow of the Proposed Biosynthetic Pathway:

Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Palmitate Palmitate (16:0) FAS->Palmitate Elongase Elongase Palmitate->Elongase Stearic_Acid Stearic Acid (18:0) Elongase->Stearic_Acid FADS3 Fatty Acid Desaturase 3 (FADS3) (Δ13-Desaturase Activity) Stearic_Acid->FADS3 cis_13_Octadecenoic_Acid This compound FADS3->cis_13_Octadecenoic_Acid

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative data on the endogenous levels of this compound and the kinetic parameters of the enzymes involved in its biosynthesis are currently limited in the scientific literature. However, studies on related processes provide some context. For instance, in a study investigating the in vivo synthesis of trans-11,cis-13-CLA from dietary trans-vaccenic acid in rats, the product was quantified at 0.06% of total fatty acids in the mammary gland phospholipids (B1166683) of lactating females fed a high trans-vaccenic acid diet.[7] This demonstrates that Δ13-desaturation activity, likely by FADS3, occurs in vivo, although the efficiency may vary depending on the substrate and tissue.

The table below summarizes the reported concentrations of this compound in various natural sources, providing a reference for expected levels in biological samples.

SourcePartConcentration (%)Reference
Hibiscus Seed Oil (unheated)Seed23.91[3]
Hibiscus Seed Oil (heated)Seed31.54[3]
Arachis hypogaea (groundnut)Seed5.16[3]
Blighia sapidaSeed15.90[3]
Blighia sapidaAril0.26[3]
Raphia taedigeraNot Specified2.75[2][3]
Waru Leaf (young)Leaf1.27[3]
Bovine Milk Fat-Present[1]

Experimental Protocols

Investigating the endogenous biosynthesis of this compound requires a combination of enzymatic assays and advanced analytical techniques for isomer-specific identification and quantification.

In Vitro FADS3 Enzyme Assay (General Protocol)

This protocol outlines a general approach for assessing the desaturase activity of FADS3 with a potential substrate like stearoyl-CoA.

Materials:

  • Recombinant human or rodent FADS3 enzyme

  • Stearoyl-CoA (substrate)

  • NADH or NADPH (cofactors)

  • Cytochrome b5

  • Cytochrome b5 reductase

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Internal standard (e.g., deuterated stearic acid)

  • Organic solvents for extraction (e.g., hexane, isopropanol)

  • Reagents for derivatization to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, cofactors, cytochrome b5, and cytochrome b5 reductase.

  • Enzyme Addition: Add the recombinant FADS3 enzyme to the reaction mixture.

  • Substrate Initiation: Initiate the reaction by adding the stearoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

  • Lipid Extraction: Add the internal standard and extract the lipids using an appropriate organic solvent mixture.

  • Derivatization: Convert the extracted fatty acids to their corresponding FAMEs.

  • Analysis: Analyze the FAMEs by GC-MS to identify and quantify the product, this compound methyl ester.

Workflow for FADS3 Enzyme Assay and Product Analysis:

cluster_0 In Vitro Enzyme Assay cluster_1 Sample Preparation & Analysis Reaction_Setup 1. Reaction Setup (Buffer, Cofactors, Cyt b5) Enzyme_Addition 2. Add FADS3 Reaction_Setup->Enzyme_Addition Substrate_Addition 3. Add Stearoyl-CoA Enzyme_Addition->Substrate_Addition Incubation 4. Incubate at 37°C Substrate_Addition->Incubation Termination 5. Terminate Reaction Incubation->Termination Lipid_Extraction 6. Lipid Extraction Termination->Lipid_Extraction Derivatization 7. FAME Derivatization Lipid_Extraction->Derivatization GC_MS_Analysis 8. GC-MS Analysis Derivatization->GC_MS_Analysis

Figure 2: Workflow for in vitro FADS3 enzyme assay.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is a powerful technique for separating and identifying fatty acid isomers.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A highly polar capillary column (e.g., SP-2560 or equivalent) is crucial for the separation of C18:1 isomers.[8][9]

Sample Preparation:

  • Lipid Extraction: Extract total lipids from the biological sample using methods such as the Folch or Bligh-Dyer procedures.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids, followed by methylation to form FAMEs.

GC-MS Analysis:

  • Injection: Inject the FAME sample into the GC.

  • Separation: Utilize a temperature gradient program to achieve optimal separation of the C18:1 isomers. The retention times of the different isomers will vary based on the column and conditions.

  • Mass Spectrometry: The mass spectrometer will generate a mass spectrum for each eluting peak. The fragmentation pattern of the this compound methyl ester can be compared to a known standard and spectral libraries for definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of fatty acids.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • A C8 or C18 reversed-phase column is typically used for separation.[10][11]

Sample Preparation:

  • Lipid extraction is performed as described for GC-MS. Derivatization may be employed to enhance ionization efficiency.

LC-MS/MS Analysis:

  • Separation: A gradient elution with solvents such as acetonitrile (B52724) and water with formic acid is commonly used to separate the fatty acids.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification. This involves selecting the precursor ion of this compound and a specific product ion for high selectivity.

Signaling Pathways and Logical Relationships

The endogenous production of this compound is intricately linked to the central carbon metabolism and the broader pathways of lipid synthesis. The availability of the primary precursor, acetyl-CoA, is dependent on glycolysis and other metabolic routes. The subsequent steps of elongation and desaturation are subject to complex regulatory networks.

cluster_0 Central Carbon Metabolism cluster_1 De Novo Fatty Acid Synthesis cluster_2 Elongation & Desaturation cluster_3 Complex Lipid Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA FAS Fatty Acid Synthase Acetyl_CoA->FAS Palmitate Palmitate (16:0) FAS->Palmitate Elongase Elongase Palmitate->Elongase Stearate Stearate (18:0) Elongase->Stearate FADS3 FADS3 Stearate->FADS3 cis_13_18_1 This compound FADS3->cis_13_18_1 Phospholipids Phospholipids cis_13_18_1->Phospholipids Triglycerides Triglycerides cis_13_18_1->Triglycerides

Figure 3: Interconnection of this compound biosynthesis with central metabolic pathways.

Conclusion and Future Directions

The endogenous biosynthesis of this compound is a fascinating area of lipid metabolism that is beginning to be unraveled. The foundational steps of de novo fatty acid synthesis provide the necessary precursor, stearic acid. The key desaturation step is strongly suggested to be catalyzed by FADS3, an enzyme with known Δ13-desaturase activity.

Future research should focus on several key areas:

  • Direct Enzymatic Evidence: Conducting in vitro enzyme assays with recombinant FADS3 and stearoyl-CoA is essential to definitively confirm its role in the synthesis of this compound.

  • Quantitative Lipidomics: Comprehensive lipidomics studies are needed to quantify the levels of this compound in various tissues and cell types under different physiological and pathological conditions.

  • Functional Characterization: Elucidating the specific biological roles of this compound will be crucial for understanding its importance in health and disease.

  • Regulatory Mechanisms: Investigating the transcriptional and post-translational regulation of FADS3 will provide insights into how the synthesis of this specific fatty acid is controlled.

This technical guide provides a solid foundation for researchers to build upon as we continue to explore the intricacies of fatty acid metabolism and the unique roles of specific isomers like this compound. The methodologies and pathways described herein will be instrumental in advancing our understanding and potentially harnessing this knowledge for therapeutic benefit.

References

Unveiling the Presence of cis-13-Octadecenoic Acid in Plant Seed Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis-13-Octadecenoic acid, a less common monounsaturated fatty acid, and its occurrence in plant seed oils. This document summarizes the current state of knowledge regarding its quantitative presence, analytical methodologies, and potential biological significance, aiming to support further research and development in lipidomics and related fields.

Introduction to this compound

This compound (C18:1 n-5) is a positional isomer of the more common oleic acid (C18:1 n-9). As a monounsaturated fatty acid, its single double bond is located between the 13th and 14th carbon atoms from the methyl end. While not as prevalent as other C18 fatty acids, its presence in various plant-derived oils suggests a potential role in plant metabolism and warrants further investigation for its biochemical properties and potential applications.

Quantitative Occurrence in Plant Seed Oils

The concentration of this compound varies significantly across different plant species. The available quantitative data from gas chromatography-mass spectrometry (GC-MS) analyses of various seed oils are summarized below. It is important to note that this fatty acid is often found in lower concentrations compared to more common fatty acids.

Plant SpeciesCommon NameSeed Oil/ExtractConcentration (% of Total Fatty Acids)Reference
Raphia taedigeraTaedigera PalmSeed Oil2.75[1]
Hibiscus sabdariffaRoselleUnheated Seed Oil23.91[2]
Hibiscus sabdariffaRoselleHeated Seed Oil31.54[2]
Arachis hypogaeaPeanut/GroundnutSeed5.16[2]
Blighia sapidaAkeeSeed15.90[2]
Trigonella foenum-graecumFenugreekMethanolic Seed Extract0.34[3]
Musella lasiocarpaChinese Dwarf BananaEthyl Acetate Extract1.47[4]

Note: The data for Trigonella foenum-graecum and Musella lasiocarpa are from extracts, not purely the seed oil, which may influence the relative percentage.

Experimental Protocols for Analysis

The accurate identification and quantification of this compound in plant seed oils necessitate a multi-step analytical approach. The following is a synthesized protocol based on established methodologies for fatty acid analysis.

Lipid Extraction

A modified Folch or Bligh-Dyer method is typically employed for the total lipid extraction from plant seeds.

  • Homogenization : A known weight of finely ground seed material is homogenized in a chloroform (B151607):methanol (B129727) solvent mixture (typically 2:1, v/v).

  • Phase Separation : Deionized water is added to the homogenate to induce phase separation. The mixture is vortexed and then centrifuged.

  • Lipid Recovery : The lower chloroform layer, containing the lipids, is carefully collected.

  • Solvent Evaporation : The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Derivatization

For gas chromatography analysis, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

  • Transesterification : The lipid extract is dissolved in a known volume of a reagent containing methanol and a catalyst (e.g., methanolic HCl, BF3-methanol, or sodium methoxide).

  • Reaction : The mixture is heated (e.g., at 60-100°C) for a specified time to ensure complete conversion to FAMEs.

  • Extraction of FAMEs : After cooling, the FAMEs are extracted into an organic solvent such as hexane (B92381).

  • Washing and Drying : The hexane layer is washed with a saline solution to remove any remaining catalyst and then dried over anhydrous sodium sulfate.

  • Final Preparation : The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent (e.g., hexane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for separating and identifying individual FAMEs.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer is used. A polar capillary column (e.g., SP-2560 or similar) is recommended for good separation of fatty acid isomers.

  • Injection : A small volume (e.g., 1 µL) of the FAMEs solution is injected into the GC inlet.

  • GC Separation : The oven temperature is programmed with a gradient to separate the FAMEs based on their boiling points and polarity. An example temperature program is an initial hold at a lower temperature, followed by a ramp to a higher temperature.

  • Mass Spectrometry Detection : The eluting compounds are ionized (typically by electron ionization), and the resulting mass spectra are recorded.

  • Identification : The identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with those of an authentic standard and by matching with spectral libraries (e.g., NIST).

  • Quantification : The concentration of this compound is determined by comparing the peak area of its methyl ester to the peak area of an internal standard of known concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in plant seed oils.

experimental_workflow start Plant Seed Sample homogenization Homogenization (Grinding) start->homogenization lipid_extraction Lipid Extraction (e.g., Folch Method) homogenization->lipid_extraction derivatization FAME Derivatization (Transesterification) lipid_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing (Identification & Quantification) gcms_analysis->data_processing end Results data_processing->end

Fig. 1: General workflow for the analysis of this compound.
Biosynthesis and Potential Signaling Context

While specific signaling pathways for this compound are not yet well-defined, the following diagram places its biosynthesis within the general context of fatty acid metabolism and its potential downstream roles.

signaling_pathway cluster_biosynthesis Fatty Acid Biosynthesis cluster_downstream Potential Downstream Roles acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC palmitic_acid Palmitic Acid (16:0) malonyl_coa->palmitic_acid FAS stearic_acid Stearic Acid (18:0) palmitic_acid->stearic_acid Elongase cis_13_c18_1 This compound (18:1) stearic_acid->cis_13_c18_1 Desaturase membrane_lipids Incorporation into Membrane Lipids cis_13_c18_1->membrane_lipids energy_storage Energy Storage (Triacylglycerols) cis_13_c18_1->energy_storage signaling_precursor Precursor for Signaling Molecules cis_13_c18_1->signaling_precursor

Fig. 2: Biosynthesis and potential roles of this compound.

Biological Significance and Future Directions

The biological role of this compound is an emerging area of research. Preliminary studies suggest potential antioxidant and anti-inflammatory properties.[5] It may also play a role in modulating enzyme activity and influencing the fluidity of cell membranes upon incorporation.[5]

Further research is needed to:

  • Screen a wider variety of plant seed oils to identify new and richer sources of this compound.

  • Elucidate the specific desaturase enzymes responsible for its biosynthesis in plants.

  • Investigate its metabolic fate and the specific signaling pathways in which it or its derivatives may be involved.

  • Evaluate its potential nutraceutical and pharmaceutical applications.

This guide provides a foundational resource for researchers and professionals interested in the less-explored facets of lipid biochemistry. The continued investigation of rare fatty acids like this compound holds the promise of uncovering novel biological functions and applications.

References

An In-depth Technical Guide on cis-13-Octadecenoic Acid in Bovine Milk Fat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cis-13-Octadecenoic acid, a monounsaturated fatty acid found in bovine milk fat. It covers its presence and concentration in milk, factors influencing its levels, detailed analytical methodologies for its quantification, and insights into its potential biological roles and associated signaling pathways.

Quantitative Data on this compound in Bovine Milk Fat

The concentration of this compound in bovine milk fat is influenced by various factors, most notably the diet of the cow. The following table summarizes quantitative data from a study investigating the effects of dietary fiber and fat supplementation on the fatty acid profile of milk fat.

Dietary GroupForage:Concentrate RatioFat SupplementThis compound (% of total octadecenoic acid isomers)
High Fiber + Saturated Fatty Acids (SFA)50:50Saturated Fatty Acids0.07
High Fiber + Unsaturated Fatty Acids (UFA)50:50Corn Oil (Unsaturated)0.10
Low Fiber + Saturated Fatty Acids (SFA)20:80Saturated Fatty Acids0.05
Low Fiber + Unsaturated Fatty Acids (UFA)20:80Corn Oil (Unsaturated)0.12

Data adapted from Griinari et al., 1998.[1]

Experimental Protocols

Accurate quantification of this compound in the complex matrix of bovine milk fat requires a multi-step analytical approach. The following sections detail the key experimental protocols.

Lipid Extraction from Milk

A common and effective method for extracting total lipids from milk is based on the Folch method, which utilizes a chloroform-methanol solvent system.

Materials:

Procedure:

  • To a known volume of milk, add a 2:1 (v/v) mixture of chloroform and methanol. The ratio of the solvent mixture to the milk sample should be approximately 20:1.

  • Homogenize the mixture thoroughly for 2-5 minutes to ensure complete disruption of the milk fat globules and dissolution of lipids.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

  • Mix gently and then centrifuge at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate the separation of the layers.

  • Three distinct layers will form: an upper aqueous methanol layer, a lower chloroform layer containing the lipids, and a protein interface.

  • Carefully collect the lower chloroform layer using a Pasteur pipette.

  • Wash the chloroform extract with a mixture of chloroform, methanol, and water (3:48:47 v/v/v) to remove any non-lipid contaminants.

  • Remove the solvent from the purified lipid extract using a rotary evaporator under reduced pressure to obtain the total milk fat.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, the fatty acids in the extracted triglycerides must be converted to their more volatile methyl esters.

Materials:

  • Extracted milk fat

  • Toluene

  • Methanolic HCl (e.g., 5%) or BF3-Methanol

  • Hexane (B92381)

  • Saturated NaCl solution

Procedure:

  • Dissolve a known amount of the extracted milk fat (e.g., 50-100 mg) in a small volume of toluene.

  • Add an excess of methanolic HCl or BF3-Methanol.

  • Heat the mixture in a sealed tube at a controlled temperature (e.g., 80-100°C) for 1-2 hours.

  • After cooling, add hexane and a saturated NaCl solution to the mixture and vortex thoroughly.

  • Allow the phases to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial for analysis.

Separation and Quantification by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is the standard technique for the quantitative analysis of FAMEs. To resolve the various isomers of octadecenoic acid, a highly polar capillary column is required.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A long, highly polar column, such as a 100m CP-Sil 88 or equivalent, is essential for separating positional and geometric isomers of fatty acids.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector and Detector Temperatures: Typically set around 250-260°C.

  • Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation. An example program could be:

    • Initial temperature of 100°C, hold for 5 minutes.

    • Ramp to 170°C at 5°C/min.

    • Ramp to 200°C at 1°C/min, hold for 10 minutes.

    • Ramp to 230°C at 5°C/min, hold for 10 minutes.

  • Injection: A small volume (e.g., 1 µL) of the FAMEs in hexane is injected in split mode.

  • Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of an internal standard of a known concentration. The results are typically expressed as a percentage of the total fatty acids.

Isomer Separation by Silver-Ion Thin-Layer Chromatography (Ag-TLC)

For more detailed isomeric analysis, Ag-TLC can be used to separate FAMEs based on the number, position, and geometry of their double bonds.

Materials:

  • Silica (B1680970) gel TLC plates

  • Silver nitrate (B79036) (AgNO3) solution in methanol (e.g., 10% w/v)

  • Developing solvent (e.g., a mixture of hexane and diethyl ether, 90:10 v/v)

  • FAME sample

  • Developing tank

  • Visualization reagent (e.g., 2',7'-dichlorofluorescein)

  • UV lamp

Procedure:

  • Immerse the silica gel TLC plates in the AgNO3 solution for a few minutes.

  • Allow the plates to dry in a dark place to prevent the silver nitrate from degrading.

  • Activate the plates by heating them in an oven at around 110°C for approximately 30 minutes just before use.

  • Spot the FAME sample onto the baseline of the prepared plate.

  • Place the plate in a developing tank containing the developing solvent.

  • Allow the solvent to migrate up the plate until it is close to the top.

  • Remove the plate from the tank and allow the solvent to evaporate.

  • Visualize the separated fatty acid bands by spraying with the visualization reagent and viewing under a UV lamp. Saturated fatty acids will have the highest Rf value, followed by trans-monounsaturated, then cis-monounsaturated, with polyunsaturated fatty acids having the lowest Rf values.

  • The individual bands can be scraped from the plate and the FAMEs extracted for further analysis by GC-FID.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Analysis

The following diagram illustrates the logical flow of the experimental procedure for the analysis of this compound in bovine milk.

experimental_workflow milk_sample Bovine Milk Sample lipid_extraction Lipid Extraction (Folch Method) milk_sample->lipid_extraction total_fat Total Milk Fat lipid_extraction->total_fat fame_prep FAME Preparation (Transesterification) total_fat->fame_prep fame_sample FAME Sample fame_prep->fame_sample gc_fid GC-FID Analysis fame_sample->gc_fid ag_tlc Optional: Ag-TLC Separation fame_sample->ag_tlc for isomer separation quant_data Quantitative Data (% of Total FAs) gc_fid->quant_data isomer_fractions Isomer Fractions ag_tlc->isomer_fractions isomer_fractions->gc_fid for detailed analysis

Caption: Experimental workflow for the quantification of this compound.

Generalized Signaling Pathway for Monounsaturated Fatty Acids

While a specific signaling pathway for this compound has not been fully elucidated, monounsaturated fatty acids (MUFAs) in general are known to influence cellular signaling through various mechanisms. The following diagram depicts a generalized pathway involving the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs), which are key regulators of cellular metabolism.

mufa_signaling mufa This compound (MUFA) ampk AMPK Activation mufa->ampk ppar PPAR Activation (e.g., PPARα) mufa->ppar metabolic_effects Downstream Metabolic Effects ampk->metabolic_effects gene_expression Altered Gene Expression ppar->gene_expression inflammation ↓ Inflammation metabolic_effects->inflammation lipid_metabolism ↑ Fatty Acid Oxidation ↓ Lipogenesis metabolic_effects->lipid_metabolism gene_expression->lipid_metabolism

Caption: Generalized signaling pathway for monounsaturated fatty acids.

Biological Significance and Future Directions

Monounsaturated fatty acids, including isomers of octadecenoic acid, are recognized for their roles in various biological processes.[2][3] They are integral components of cell membranes, influencing fluidity and function. As signaling molecules, they can modulate the activity of enzymes and gene expression, impacting metabolic pathways related to inflammation and lipid metabolism.[4]

The specific biological activities of this compound are not as well-characterized as other isomers like oleic acid (cis-9-octadecenoic acid). However, its presence in bovine milk, a primary source of nutrition for many, warrants further investigation into its potential effects on human health. Future research should focus on:

  • Elucidating specific signaling pathways: Identifying the direct molecular targets of this compound and the downstream signaling cascades it initiates.

  • Comparative studies: Investigating the differential biological effects of this compound compared to other C18:1 isomers.

  • Impact of dietary modulation: Understanding how changes in the concentration of this compound in dairy products, achieved through modifications in bovine diet, may affect human health outcomes.

This technical guide serves as a foundational resource for professionals in the fields of nutrition, biochemistry, and drug development, providing the necessary information to further explore the role of this compound in health and disease.

References

Cis-13-Octadecenoic Acid: A Potential Biomarker in Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, is emerging as a molecule of interest in the scientific community. While not as extensively studied as other fatty acids, preliminary evidence suggests its potential as a biomarker in various pathological conditions, including cancer, metabolic disorders, and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its quantification, potential biological roles, and the signaling pathways it may influence.

Quantitative Analysis of this compound

Accurate and precise quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.

Concentration in Biological Samples

Currently, there is a paucity of data specifically quantifying this compound in human tissues and fluids in various disease states. One study on the incorporation of deuterated fatty acids in human plasma lipids demonstrated that both trans- and cis-13-octadecenoic acids are selectively excluded from most neutral and phospholipid fractions relative to oleic acid. This suggests specific metabolic handling of this isomer.[1] The table below summarizes the known distribution of this compound in various natural sources, highlighting its presence in the diet and in plant-based extracts that have been investigated for therapeutic properties.

Sample TypeConcentration/Relative AbundanceReference
Human Plasma (after ingestion of deuterated 13c-18:1)Selectively excluded from most lipid fractions compared to oleic acid.[1]
Raphia taedigera Seed Oil2.75% of total fatty acids[2]
Methanolic Extract of Yucca elephantipes RootsA related isomer, trans-13-octadecenoic acid, was found at 84.21%. The extract showed potent anti-inflammatory effects.[3]

Experimental Protocols

The following section outlines a detailed methodology for the quantification of this compound in biological samples, primarily focusing on GC-MS analysis of fatty acid methyl esters (FAMEs).

Workflow for Fatty Acid Analysis

experimental_workflow sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Folch or Bligh & Dyer method) sample->extraction derivatization Derivatization to FAMEs (e.g., Methanolic HCl or BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Data Analysis and Quantification gcms->quantification

Caption: A generalized workflow for the analysis of fatty acids from biological samples.

Detailed Methodologies

1. Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from plasma or tissue homogenates.

  • Materials:

    • Chloroform

    • Methanol (B129727)

    • 0.9% NaCl solution

    • Internal Standard (e.g., C17:0 or a deuterated analog of the analyte)

    • Glass centrifuge tubes with PTFE-lined caps

  • Procedure:

    • To 100 µL of plasma or a known amount of tissue homogenate, add an appropriate amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new tube.

    • Evaporate the solvent under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

This step converts the fatty acids into their more volatile methyl esters for GC analysis.

  • Materials:

    • Methanolic HCl (1.25 M) or Boron trifluoride in methanol (14%)

    • Hexane (B92381)

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add 1 mL of methanolic HCl.

    • Cap the tube tightly and heat at 80°C for 1 hour.

    • After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the FAMEs and transfer to a GC vial for analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column, such as a CP-Sil 88 or a FAMEWAX column, is recommended for the separation of fatty acid isomers.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace-level analysis.

  • Oven Temperature Program: A typical program might start at a low temperature (e.g., 60°C), ramp up to an intermediate temperature (e.g., 180°C) at a moderate rate, and then ramp up to a final temperature (e.g., 220°C) at a slower rate to ensure good separation of isomers.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. The molecular ion and characteristic fragment ions of the this compound methyl ester would be monitored.

  • Quantification: A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in the sample is determined by comparing the peak area of the analyte to that of the internal standard and interpolating from the calibration curve.

Potential Signaling Pathways

While the direct signaling pathways of this compound are not yet fully elucidated, its structural similarity to other bioactive fatty acids suggests potential interactions with key cellular receptors involved in metabolism and inflammation, namely Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptors (GPRs) such as GPR40 and GPR120.

Hypothesized PPAR Activation Pathway

Fatty acids are known natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism, and inflammation.[4][5][6] Metabolites of other C18 fatty acids, such as 13-oxo-octadecadienoic acid, have been shown to be potent PPARα activators.[7] It is therefore plausible that this compound or its metabolites could also activate PPARs.

PPAR_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C13_OA This compound PPAR PPAR C13_OA->PPAR Binds and Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Hypothesized activation of PPAR signaling by this compound.

Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcription of genes involved in:

  • Fatty acid oxidation: Increased breakdown of fats for energy.

  • Adipogenesis: Differentiation of fat cells.

  • Anti-inflammatory responses: Suppression of pro-inflammatory gene expression.[8]

Potential GPR40/GPR120 Signaling

GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4) are cell surface receptors that are activated by medium- and long-chain fatty acids. Their activation is linked to various physiological responses, including insulin (B600854) secretion and anti-inflammatory effects.

GPR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular C13_OA This compound GPR GPR40 / GPR120 C13_OA->GPR Binds to G_protein Gq/11 GPR->G_protein Activates PLC Phospholipase C G_protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+]i & PKC Activation IP3_DAG->Ca_PKC Downstream Downstream Effects (e.g., Insulin Secretion, Anti-inflammatory Response) Ca_PKC->Downstream

Caption: Potential GPR40/GPR120 signaling cascade initiated by this compound.

Activation of GPR40/GPR120 by a fatty acid ligand typically leads to the activation of the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers can then initiate a cascade of downstream signaling events leading to cellular responses.

Conclusion and Future Directions

This compound is a fatty acid with intriguing, yet largely unexplored, biological activities. Its potential as a biomarker for cancer, metabolic syndrome, and inflammatory diseases is a promising area of research. However, to establish its clinical utility, further studies are imperative. Key future research should focus on:

  • Quantitative studies: Large-scale case-control and cohort studies are needed to accurately measure the levels of this compound in various human tissues and plasma and to determine its association with disease presence, progression, and response to therapy.

  • Mechanism of action: Elucidating the direct molecular targets and signaling pathways of this compound is crucial. This includes confirming its interaction with PPARs and GPRs and identifying its downstream effects.

  • Therapeutic potential: Investigating the effects of this compound supplementation or modulation of its metabolic pathways could open new avenues for therapeutic interventions in various diseases.

This technical guide provides a foundation for researchers and drug development professionals to further explore the role of this compound as a potential biomarker and therapeutic target. The detailed methodologies and hypothesized signaling pathways offer a starting point for future investigations that will undoubtedly shed more light on the significance of this unique fatty acid in health and disease.

References

The Influence of cis-13-Octadecenoic Acid on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane fluidity, a critical parameter governing the physiological functions of cellular membranes, is profoundly influenced by the composition of its lipid constituents. Among these, unsaturated fatty acids play a pivotal role in modulating the dynamic properties of the lipid bilayer. This technical guide provides an in-depth exploration of the influence of cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, on membrane fluidity. This document details the biophysical effects of this fatty acid on lipid bilayers, outlines experimental protocols for assessing membrane fluidity, and explores its potential involvement in cellular signaling pathways.

Biophysical Impact of this compound on Lipid Bilayers

The introduction of this compound into a lipid membrane significantly alters its physical properties. The presence of a cis double bond at the thirteenth carbon position introduces a kink in the acyl chain. This structural perturbation disrupts the tight packing of neighboring phospholipid molecules, thereby increasing the free volume within the hydrophobic core of the membrane. The consequence of this disruption is an increase in membrane fluidity.

Quantitative Data Summary

Although direct experimental values for this compound are sparse, the following table summarizes the expected qualitative and inferred quantitative impact on membrane fluidity parameters based on the behavior of other cis-monounsaturated fatty acids.

ParameterExpected Effect of this compoundInferred Quantitative ChangeRationale
Fluorescence Anisotropy (e.g., using DPH) DecreaseLower anisotropy valueThe kink in the acyl chain increases the rotational freedom of the probe within the bilayer.
Laurdan Generalized Polarization (GP) DecreaseLower GP value (shift towards negative values)Increased water penetration into the more disordered bilayer shifts Laurdan's emission to longer wavelengths.[1][2]
Lipid Packing Density DecreaseN/AThe bent conformation of the fatty acid chain prevents tight packing of phospholipids.
Phase Transition Temperature (Tm) DecreaseLower TmThe disruption of packing reduces the energy required to transition from the gel to the liquid-crystalline phase.

Experimental Protocols

To empirically determine the influence of this compound on membrane fluidity, the following experimental protocols are recommended.

Measurement of Membrane Fluidity using DPH Fluorescence Anisotropy

This technique assesses the rotational mobility of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded within the hydrophobic core of the lipid bilayer. A decrease in fluorescence anisotropy corresponds to an increase in membrane fluidity.

Materials:

  • Liposomes (e.g., prepared from phosphatidylcholine)

  • This compound

  • DPH (1,6-diphenyl-1,3,5-hexatriene)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Liposome (B1194612) Preparation: Prepare liposomes with and without the incorporation of this compound at various molar concentrations.

  • DPH Labeling: Add a small aliquot of DPH solution in a suitable solvent (e.g., tetrahydrofuran) to the liposome suspension. Incubate in the dark to allow for probe incorporation into the lipid bilayers.

  • Fluorescence Anisotropy Measurement:

    • Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (Ivv) and horizontally (Ivh).

    • Rotate the excitation polarizer to the horizontal position and measure the fluorescence intensities with the emission polarizer oriented vertically (Ihv) and horizontally (Ihh).

  • Calculation: Calculate the fluorescence anisotropy (r) using the following equation:

    • r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh)

    • Where G is the grating correction factor (G = Ihv / Ihh).

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Laurdan is a fluorescent probe that exhibits a spectral shift in response to changes in the polarity of its environment. In more fluid, disordered membranes, water penetration into the bilayer increases, causing a red shift in Laurdan's emission spectrum. This change is quantified by the GP value.[1][2][3]

Materials:

  • Giant Unilamellar Vesicles (GUVs) or Large Unilamellar Vesicles (LUVs)

  • This compound

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)

  • Buffer solution (e.g., HEPES)

  • Spectrofluorometer or a two-photon microscope equipped with spectral imaging capabilities

Procedure:

  • Vesicle Preparation: Prepare GUVs or LUVs incorporating this compound at desired concentrations.

  • Laurdan Labeling: Incubate the vesicles with a methanolic solution of Laurdan.

  • GP Measurement:

    • Excite the sample at a wavelength of 340-360 nm.[2]

    • Measure the fluorescence emission intensities at 440 nm (I440) and 490 nm (I490).[1][3]

  • Calculation: Calculate the GP value using the following equation:

    • GP = (I440 - I490) / (I440 + I490)[1][3]

    • GP values range from +1 (highly ordered) to -1 (highly disordered).[1][2]

Signaling Pathways and Logical Relationships

The alteration of membrane fluidity by this compound can have profound effects on cellular signaling by modulating the function of membrane-associated proteins, including receptors and enzymes. Two key pathways are of particular interest: the Lipoxygenase (LOX) pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

Lipoxygenase (LOX) Pathway

Lipoxygenases are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. While direct evidence for this compound as a substrate for LOX is emerging, its structural similarity to linoleic acid, a known LOX substrate, suggests it could be metabolized by this pathway.[4][5][6] This would lead to the formation of hydroperoxy fatty acids, which are precursors to a variety of signaling molecules.

LOX_Pathway This compound This compound LOX LOX This compound->LOX 13-Hydroperoxy-octadecenoic Acid 13-Hydroperoxy-octadecenoic Acid LOX->13-Hydroperoxy-octadecenoic Acid Bioactive Mediators Bioactive Mediators 13-Hydroperoxy-octadecenoic Acid->Bioactive Mediators

Caption: Hypothetical metabolism of this compound via the Lipoxygenase pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that are activated by fatty acids and their derivatives, playing crucial roles in lipid metabolism and inflammation.[7] Metabolites of the LOX pathway, such as 13-hydroxyoctadecadienoic acid (13-HODE), are known to be endogenous ligands for PPARs.[8][9] Therefore, it is plausible that this compound, either directly or through its metabolites, can activate PPAR signaling.

PPAR_Signaling cluster_nucleus Nucleus This compound This compound Metabolites (e.g., 13-HODE) Metabolites (e.g., 13-HODE) This compound->Metabolites (e.g., 13-HODE) LOX PPAR PPAR Metabolites (e.g., 13-HODE)->PPAR Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding Target Gene Expression Target Gene Expression PPRE->Target Gene Expression Transcription

Caption: Postulated activation of PPAR signaling by metabolites of this compound.

Experimental Workflow for Investigating Signaling Effects

The following workflow outlines a logical sequence of experiments to elucidate the signaling roles of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Macrophages, Adipocytes) start->cell_culture treatment Treatment with this compound cell_culture->treatment lo_metabolism Analyze for LOX Metabolites (LC-MS/MS) treatment->lo_metabolism ppar_activation PPAR Reporter Gene Assay treatment->ppar_activation gene_expression Target Gene Expression Analysis (qPCR) ppar_activation->gene_expression protein_expression Protein Expression Analysis (Western Blot) gene_expression->protein_expression end End protein_expression->end

Caption: A workflow for studying the signaling effects of this compound.

Conclusion

This compound is predicted to be a potent modulator of membrane fluidity, increasing the disorder and dynamics of the lipid bilayer. This biophysical effect likely underpins its involvement in cellular signaling, potentially through the lipoxygenase and PPAR pathways. The experimental protocols and workflows detailed in this guide provide a framework for researchers to quantitatively assess the impact of this fatty acid on membrane properties and to elucidate its role in complex biological processes. Further investigation into the specific interactions of this compound with membrane-associated proteins and its metabolic fate will be crucial for a comprehensive understanding of its physiological and pathological significance, with potential implications for drug development in areas such as inflammation and metabolic diseases.

References

Potential Therapeutic Uses of Cis-13-Octadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, is gaining attention within the scientific community for its potential therapeutic applications. As an isomer of the more common oleic acid, its unique structural properties may confer distinct biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic uses, focusing on its anti-inflammatory, anti-cancer, and antioxidant properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this promising area.

Therapeutic Potential

Preliminary research and studies on structurally related compounds suggest that this compound may possess several therapeutic benefits. While direct evidence for the cis-isomer is still emerging, data from its trans-isomer and other related fatty acids provide a strong rationale for its investigation as a therapeutic agent.

Anti-Inflammatory Activity

The potential of this compound as an anti-inflammatory agent is supported by studies on plant extracts rich in its trans-isomer, trans-13-octadecenoic acid. These studies indicate that the C18:1 backbone with a double bond at the 13th position is a key structural feature for anti-inflammatory effects.

Anticancer Activity

Several studies have identified this compound or its methyl ester in plant extracts that exhibit cytotoxic effects against various cancer cell lines. While direct IC50 values for the pure compound are not yet widely available, computational predictions and data from these extracts suggest a pro-apoptotic potential.

Antioxidant Properties

This compound has been identified as a component of essential oils and natural products known for their antioxidant activities.[1] The presence of a double bond in its structure suggests it may act as a scavenger of free radicals, contributing to its potential health benefits.

Quantitative Data

Quantitative data on the biological activities of pure this compound is limited. The following tables summarize available data from studies on plant extracts containing this compound or its isomers, providing a basis for comparison and highlighting its potential.

Table 1: Anti-Inflammatory Activity of a Plant Extract Rich in trans-13-Octadecenoic Acid

AssayModelTest SubstanceConcentration/DoseResultReference
Oxidative Burst AssayIn vitroMethanol (B129727) extract of Yucca elephantipes roots (84.21% trans-13-Octadecenoic acid)15.3 ± 2.2 µg/mLIC50[2]
Carrageenan-induced paw edemaIn vivo (rats)Methanol extract of Yucca elephantipes roots (84.21% trans-13-Octadecenoic acid)200 mg/kg88.89% inhibition of edema[2]

Table 2: Cytotoxic Activity of Plant Extracts Containing Octadecenoic Acid Isomers

Cell LineCancer TypeTest SubstanceIC50 (µg/mL)Reference
HeLaCervical CancerMethanol extract of Calystegia silvatica stems (containing trans-13-octadecenoic acid)114 ± 5[3]
PC3Prostate CancerMethanol extract of Calystegia silvatica stems (containing trans-13-octadecenoic acid)137 ± 18[3]
MCF7Breast CancerMethanol extract of Calystegia silvatica stems (containing trans-13-octadecenoic acid)172 ± 15[3]
HeLaCervical CancerRoot chloroform (B151607) extract of Hyptis capitata (containing this compound methyl esters)84.21 ± 0.63[4]
4T1Breast CancerRoot chloroform extract of Hyptis capitata (containing this compound methyl esters)86.42 ± 0.80[4]

Table 3: Predicted Bioactivity of this compound Methyl Ester

ActivityPrediction MethodResult (Pa value)Reference
Apoptosis AgonistPASS Online0.545[5]

*Pa (Probability of activity) value > 0.5 suggests that the compound is likely to exhibit the activity.

Signaling Pathways

Based on studies of structurally similar compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFα TLR4/TNFR TLR4/TNFR LPS/TNFa->TLR4/TNFR IKK_complex IKK Complex TLR4/TNFR->IKK_complex activates MAPKKK MAPKKK (e.g., TAK1) TLR4/TNFR->MAPKKK cis_13_Octadecenoic_acid This compound cis_13_Octadecenoic_acid->IKK_complex inhibits cis_13_Octadecenoic_acid->MAPKKK inhibits IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_degradation IkB_degradation IkB->IkB_degradation degradation NFkB_n NF-κB NFkB->NFkB_n translocation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to investigate the therapeutic potential of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., HeLa, MCF-7, PC3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Replace the culture medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control.

3. Incubation and MTT Addition:

  • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

4. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability compared to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

G Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with this compound (various concentrations) Incubation_24h->Compound_Treatment Incubation_Time Incubate (24, 48, or 72h) Compound_Treatment->Incubation_Time MTT_Addition Add MTT Reagent Incubation_Time->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Solution Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT Assay Experimental Workflow.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the ability of this compound to scavenge the stable DPPH free radical.

1. Reagent Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

2. Assay Procedure:

  • In a 96-well plate, add different concentrations of the this compound solution.

  • Add the DPPH solution to each well.

  • Include a control (solvent + DPPH) and a blank (solvent + solvent).

3. Incubation and Absorbance Measurement:

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

1. Animal Preparation:

  • Use adult rats or mice, acclimatized to the laboratory conditions.

  • Measure the initial paw volume of each animal using a plethysmometer.

2. Compound Administration:

  • Administer this compound (dissolved in a suitable vehicle) to the test group of animals, typically via oral gavage or intraperitoneal injection.

  • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to a positive control group.

3. Induction of Inflammation:

  • After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

4. Measurement of Paw Edema:

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

5. Data Analysis:

  • Calculate the percentage of edema inhibition for the treated groups compared to the control group.

G Start Start Animal_Acclimatization Acclimatize Rats/Mice Start->Animal_Acclimatization Initial_Paw_Measurement Measure Initial Paw Volume Animal_Acclimatization->Initial_Paw_Measurement Group_Allocation Allocate to Groups (Control, Test, Positive Control) Initial_Paw_Measurement->Group_Allocation Compound_Administration Administer Vehicle, this compound, or Standard Drug Group_Allocation->Compound_Administration Wait Wait 30-60 min Compound_Administration->Wait Carrageenan_Injection Inject Carrageenan into Paw Wait->Carrageenan_Injection Measure_Edema Measure Paw Volume at Intervals (1-5 hours) Carrageenan_Injection->Measure_Edema Data_Analysis Calculate % Edema Inhibition Measure_Edema->Data_Analysis End End Data_Analysis->End

Caption: Carrageenan-Induced Paw Edema Workflow.

Conclusion

This compound represents a promising area for therapeutic research, with preliminary evidence suggesting its potential as an anti-inflammatory, anti-cancer, and antioxidant agent. While direct quantitative data and specific experimental protocols for the pure cis-isomer are still being established, the information gathered from its isomers and related compounds provides a strong foundation for future investigations. The detailed protocols and visualized signaling pathways in this guide are intended to facilitate further research into the mechanisms of action and therapeutic efficacy of this intriguing fatty acid, ultimately paving the way for its potential development as a novel therapeutic agent. Further studies are warranted to elucidate its precise molecular targets and to validate its therapeutic potential in preclinical and clinical settings.

References

Unveiling the Antioxidant Potential of cis-13-Octadecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid, a monounsaturated fatty acid, has garnered interest for its potential biological activities, including its role as an antioxidant. This technical guide provides a comprehensive overview of the current understanding of the antioxidant properties of this compound, with a focus on quantitative data from plant-derived extracts, detailed experimental methodologies, and a putative signaling pathway. While data on the pure compound is limited, this document synthesizes the available information to guide further research and development.

Quantitative Antioxidant Activity

Plant Source & Extract/FractionAssayIC50 (µg/mL)Other MetricsReference
Musella lasiocarpa (Ethyl Acetate (B1210297) Fraction)DPPH Radical Scavenging22.17 ± 6.01-[1]
Musella lasiocarpa (Ethyl Acetate Fraction)ABTS Radical Scavenging12.10 ± 0.48-[1]
Musella lasiocarpa (Ethyl Acetate Fraction)Ferric Reducing Antioxidant Power (FRAP)-1513.89 mg FeSO4/g DE[1]
Musella lasiocarpa (Ethyl Acetate Fraction)Oxygen Radical Absorbance Capacity (ORAC)-524.11 mg Trolox/g DE[1]
Hyptis capitata (Root Methanol (B129727) Extract)DPPH Radical Scavenging31.08-[2]
Hyptis capitata (Leaf Methanol Extract)DPPH Radical Scavenging58.03-[2]
Chenopodium ambrosioides (Methanol-Water Fraction)DPPH Radical ScavengingSimilar to Butylated Hydroxyanisole (BHA)-[3]
Xerophyta spekei (Ethyl Acetate Extract)DPPH Radical Scavenging33.00 ± 1.47-[4]
Elaeagnus umbellata (Essential Oil)DPPH Radical Scavenging70-[5]
Elaeagnus umbellata (Essential Oil)ABTS Radical Scavenging105-[5]

Note: The presence of this compound in these extracts was confirmed by GC-MS analysis. The percentages of this compound in the extracts were reported in some studies, for instance, 1.47% in the ethyl acetate fraction of Musella lasiocarpa.[1]

Putative Antioxidant Signaling Pathway: Nrf2 Activation

While direct evidence for the signaling pathway of this compound is yet to be established, a plausible mechanism for the antioxidant effects of monounsaturated fatty acids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, including some fatty acid derivatives, can modify Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA This compound (or its electrophilic derivatives) Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 modifies Keap1 Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub ubiquitination & Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Proteasome Proteasomal Degradation Ub->Proteasome ubiquitination & ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds with Maf Maf Maf Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

Caption: Putative Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols can be adapted for the evaluation of pure this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol (B145695).

  • Sample Preparation: Dissolve this compound in an appropriate solvent to prepare a series of concentrations.

  • Assay Procedure:

    • Add a specific volume of the sample solution to a cuvette or microplate well.

    • Add a fixed volume of the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

    • A control is prepared using the solvent instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Principle: The reduction of the blue-green ABTS radical cation is measured by the decrease in absorbance at a specific wavelength.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Dilute the ABTS radical cation solution with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of this compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample solution to a cuvette or microplate well.

    • Add a larger, fixed volume of the diluted ABTS radical cation solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form, which has an intense blue color, is monitored spectrophotometrically.

Methodology:

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of TPTZ (e.g., 10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (e.g., 20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Sample Preparation: Prepare a dilution series of this compound.

  • Assay Procedure:

    • Add a small volume of the sample solution to a microplate well or cuvette.

    • Add a larger volume of the FRAP reagent and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at approximately 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in µM Fe²⁺).

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Principle: The antioxidant's capacity to scavenge peroxyl radicals generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is quantified by measuring the decay of a fluorescent probe (e.g., fluorescein).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein (B123965) in a phosphate buffer (e.g., 75 mM, pH 7.4).

    • Prepare a fresh solution of AAPH in the same buffer.

    • Trolox is typically used as a standard.

  • Sample Preparation: Prepare a series of dilutions of this compound.

  • Assay Procedure (Microplate format):

    • In a black microplate, add the fluorescein solution, followed by the sample or standard.

    • Incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution.

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 1-2 hours) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank. The results are typically expressed as Trolox equivalents (TE).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for in vitro antioxidant capacity determination.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound dilutions) Mixing Mixing of Sample/Standard with Reagent Sample_Prep->Mixing Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS, FRAP, ORAC reagents) Reagent_Prep->Mixing Standard_Prep Standard Preparation (e.g., Trolox, Ascorbic Acid) Standard_Prep->Mixing Incubation Incubation (Specific time and temperature) Mixing->Incubation Measurement Spectrophotometric/ Fluorometric Measurement Incubation->Measurement Data_Collection Data Collection (Absorbance/Fluorescence values) Measurement->Data_Collection Calculation Calculation (% Inhibition, AUC) Data_Collection->Calculation IC50_Determination Determination of IC50 or Trolox Equivalents Calculation->IC50_Determination

Caption: General workflow for in vitro antioxidant assays.

Conclusion and Future Directions

The available evidence suggests that this compound is a component of various natural extracts with demonstrated antioxidant activity. However, a significant knowledge gap exists regarding the intrinsic antioxidant capacity of the pure compound. Future research should prioritize the in vitro evaluation of pure this compound using standardized antioxidant assays to establish its specific activity and potency.

Furthermore, elucidating the precise molecular mechanisms underlying its antioxidant effects is crucial. Investigating its ability to modulate key signaling pathways, such as the Nrf2-ARE pathway, in relevant cellular models will provide a deeper understanding of its potential as a therapeutic or preventative agent against oxidative stress-related conditions. Such studies are essential for unlocking the full potential of this compound in the fields of nutrition, pharmacology, and drug development.

References

Cis-13-Octadecenoic Acid: An In-depth Technical Guide on its Potential Role in Lipid Metabolism Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-13-Octadecenoic acid is a monounsaturated omega-5 fatty acid whose specific biological functions and regulatory roles in lipid metabolism are not as extensively characterized as its more common isomers, such as oleic acid (cis-9-octadecenoic acid). This technical guide provides a comprehensive overview of the current understanding of this compound, including its chemical properties and known metabolic fate. Due to the limited direct research on this specific fatty acid, this document extrapolates potential mechanisms of action by examining the well-established roles of other unsaturated fatty acids in regulating key lipid metabolism pathways, including those governed by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Peroxisome Proliferator-Activated Receptor alpha (PPARα), and AMP-Activated Protein Kinase (AMPK). Furthermore, this guide offers detailed experimental protocols and illustrative signaling pathway diagrams to facilitate further research into the precise effects of this compound on lipid homeostasis.

Introduction to this compound

This compound, also known as (13Z)-octadecenoic acid, is a monounsaturated fatty acid with the chemical formula C₁₈H₃₄O₂.[1] Its structure consists of an 18-carbon chain with a single cis double bond located between the 13th and 14th carbon atoms.[1] This specific isomer has been identified in sources such as bovine milk fat.[1] The position and configuration of the double bond in fatty acids are critical determinants of their physical and biological properties, influencing everything from membrane fluidity to their roles in cell signaling.[1][2]

While research on many fatty acid isomers is extensive, this compound remains a less-explored molecule. Understanding its unique interactions with the cellular machinery governing lipid metabolism is crucial for a complete picture of fatty acid biology and could unveil novel therapeutic avenues for metabolic diseases.

Metabolic Fate and Comparative Analysis

Studies comparing the metabolic fate of different octadecenoic acid isomers have revealed significant differences in their processing and incorporation into complex lipids. Research using deuterium-labeled fatty acids in humans has shown that while this compound is absorbed from the intestinal tract as efficiently as oleic acid, its subsequent distribution into plasma lipid fractions is markedly different.[1] Plasma lipids tend to selectively exclude both this compound and its trans isomer relative to the more common oleic acid.[1][2] This discrimination is particularly notable in the incorporation into plasma cholesteryl esters and 2-acyl phosphatidylcholine.[1] These findings underscore the principle that the position of the double bond is a key factor for the selectivity of enzymes involved in the synthesis of complex lipids.[2]

Potential Regulatory Roles in Lipid Metabolism

Given the scarcity of direct evidence for this compound, this section outlines the potential signaling pathways it may influence, based on the established actions of other unsaturated fatty acids.

Regulation of SREBP-1c and Lipogenesis

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of genes involved in fatty acid synthesis (lipogenesis). Unsaturated fatty acids are known to suppress the activity of SREBP-1c, thereby reducing the expression of lipogenic enzymes like fatty acid synthase (FASN) and acetyl-CoA carboxylase (ACC). This is a critical feedback mechanism to prevent excessive lipid accumulation. It is plausible that this compound could exert similar inhibitory effects on the SREBP-1c pathway.

SREBP1c_Pathway cluster_membrane Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP1c_pre SREBP-1c Precursor SCAP SCAP SREBP1c_pre->SCAP binds S1P S1P SREBP1c_pre->S1P transport Insig Insig SCAP->Insig binds S2P S2P S1P->S2P cleavage nSREBP1c nSREBP-1c (active) S2P->nSREBP1c release SRE SRE nSREBP1c->SRE binds Lipogenic_Genes Lipogenic Genes (e.g., FASN, ACC) SRE->Lipogenic_Genes activates Fatty_Acids Unsaturated Fatty Acids (e.g., this compound - hypothetical) Lipogenic_Genes->Fatty_Acids synthesis Fatty_Acids->SREBP1c_pre inhibits processing

Activation of PPARα and Fatty Acid Oxidation

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that acts as a lipid sensor. Upon activation by fatty acids or their derivatives, PPARα stimulates the transcription of genes involved in fatty acid uptake and oxidation. While direct activation of PPARα by this compound has not been demonstrated, related molecules like 13-hydroxy-octadecadienoic acid (a metabolite of linoleic acid) are known PPAR agonists. Thus, it is conceivable that this compound or its metabolites could activate PPARα, promoting a catabolic lipid state.

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid This compound (hypothetical ligand) PPARa PPARα Fatty_Acid->PPARa activates RXR RXR PPARa_RXR PPARα-RXR Heterodimer PPRE PPRE Oxidation_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) Oxidation_Genes->Fatty_Acid catabolizes

Modulation of AMPK and Cellular Energy Sensing

AMP-Activated Protein Kinase (AMPK) is a crucial sensor of cellular energy status. When activated by a high AMP:ATP ratio, AMPK phosphorylates and inactivates enzymes involved in anabolic processes like fatty acid synthesis (e.g., ACC) and activates catabolic pathways such as fatty acid oxidation. Some long-chain fatty acids can activate AMPK. If this compound were to influence cellular energy balance or directly interact with the AMPK complex, it could serve as a regulator of this central metabolic switch.

AMPK_Pathway cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathways Fatty_Acid This compound (hypothetical effector) AMPK AMPK Fatty_Acid->AMPK may influence ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits SREBP1c SREBP-1c AMPK->SREBP1c inhibits CPT1 CPT1 AMPK->CPT1 activates Lipogenesis Lipogenesis ACC->Lipogenesis SREBP1c->Lipogenesis FAO Fatty Acid Oxidation CPT1->FAO

Quantitative Data on Related Fatty Acids

Fatty Acid/CompoundCell/Animal ModelKey Pathway/TargetObserved EffectReference Context
Oleic Acid (cis-9-C18:1) HamsterLDL ReceptorIncreased hepatic LDL receptor activity, suppressed LDL-C production.Highlights the importance of the cis configuration in regulating cholesterol metabolism.
Unsaturated Fatty Acids (general) Cultured Rat Hepatoma CellsSREBP-1cCompetitively inhibited LXR ligand-induced activation of the SREBP-1c gene.Suggests a common mechanism for feedback inhibition of lipogenesis by unsaturated fats.
13-hydroxy-octadecadienoic acid RAW264.7 MacrophagesPPARα/γ, LXRαIncreased PPAR transactivation, leading to increased LXRα, ABCA1, ABCG1, and SR-BI protein levels and enhanced cholesterol efflux.[3]Demonstrates that a C13-modified octadecadienoic acid can activate PPAR pathways.
trans-10, cis-12-CLA Mouse LiverFatty Acid Oxidation GenesDecreased expression of FMO3, cyt P450, CPT1a, and PPARα; increased FASN expression.Illustrates how different isomers can have profound and sometimes adverse effects on hepatic lipid metabolism.

Experimental Protocols

The following protocols are generalized methods that can be adapted for the investigation of this compound's effects on lipid metabolism in cell culture.

Preparation of Fatty Acid-BSA Conjugate for Cell Culture
  • Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for administration to cultured cells.

  • Materials:

    • This compound

    • Ethanol, 200 proof

    • Fatty acid-free BSA

    • Sterile PBS

    • Sterile 0.1 M NaOH

  • Procedure:

    • Prepare a 100 mM stock solution of this compound in ethanol.

    • Prepare a 10% (w/v) BSA solution in sterile PBS and warm to 37°C.

    • In a sterile tube, add the desired volume of the fatty acid stock solution.

    • Add an equimolar amount of 0.1 M NaOH to saponify the fatty acid.

    • Slowly add the warm BSA solution to the fatty acid soap solution while vortexing to achieve the desired molar ratio (e.g., 4:1 fatty acid to BSA).

    • Incubate at 37°C for 1 hour to allow for complex formation.

    • Sterile filter the final solution and store at -20°C.

Protocol_FA_Prep start Start dissolve_fa Dissolve this compound in Ethanol (100 mM) start->dissolve_fa prep_bsa Prepare 10% Fatty Acid-Free BSA in PBS start->prep_bsa saponify Saponify Fatty Acid with NaOH dissolve_fa->saponify mix Mix Saponified FA with Warm BSA Solution prep_bsa->mix saponify->mix incubate Incubate at 37°C for 1 hour mix->incubate filter_store Sterile Filter and Store at -20°C incubate->filter_store end End filter_store->end

Gene Expression Analysis by qPCR
  • Objective: To quantify changes in the mRNA levels of target genes (e.g., SREBF1, FASN, PPARA, CPT1A) in response to this compound treatment.

  • Materials:

    • Hepatocyte or adipocyte cell line (e.g., HepG2, 3T3-L1)

    • This compound-BSA conjugate

    • RNA extraction kit

    • cDNA synthesis kit

    • qPCR master mix and primers for target and housekeeping genes

  • Procedure:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of this compound-BSA conjugate for a specified time (e.g., 24 hours).

    • Harvest cells and extract total RNA.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to a vehicle control.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To assess the protein levels and phosphorylation status of key regulatory proteins (e.g., p-AMPK, total AMPK, p-ACC, total ACC).

  • Materials:

    • Treated cell lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary and secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse treated cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound is an understudied monounsaturated fatty acid with the potential to influence lipid metabolism in ways that are distinct from other isomers. While direct evidence of its regulatory roles is currently lacking, the established frameworks of SREBP-1c, PPARα, and AMPK signaling provide a logical starting point for investigation. The differential incorporation of this fatty acid into complex lipids suggests a unique interaction with metabolic enzymes that warrants further exploration.

Future research should focus on:

  • Systematic screening: Evaluating the effects of this compound on the expression of a wide array of lipid metabolism-related genes in relevant cell models like hepatocytes and adipocytes.

  • Direct binding and activation assays: Determining if this compound or its metabolites can directly bind to and activate nuclear receptors like PPARs.

  • In vivo studies: Utilizing animal models to understand the physiological effects of dietary supplementation with this compound on plasma lipid profiles, hepatic steatosis, and overall metabolic health.

The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the specific biological functions of this compound. Such work will be critical to fully appreciate the diverse roles that different fatty acid isomers play in health and disease.

References

Methodological & Application

Analysis of cis-13-Octadecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Introduction

cis-13-Octadecenoic acid is a monounsaturated fatty acid that plays a role in various biological processes and is a potential biomarker in lipid metabolism studies.[1] Accurate and reliable quantification of this compound in complex biological matrices is crucial for researchers in lipidomics, drug development, and nutritional science. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective analysis of fatty acids.[2] Due to the low volatility of free fatty acids, a derivatization step to convert them into their corresponding fatty acid methyl esters (FAMEs) is necessary to facilitate their analysis by GC-MS.[2]

This application note provides a detailed protocol for the analysis of this compound in biological samples using GC-MS. The methodology covers sample preparation, including lipid extraction and derivatization, as well as the instrumental parameters for GC-MS analysis.

Experimental Protocols

Lipid Extraction from Biological Samples

This protocol is a general guideline and may require optimization based on the specific sample matrix.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (e.g., heptadecanoic acid)

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the methylation of fatty acids using a methanolic HCl solution.

Materials:

  • Dried lipid extract from the previous step

  • 2% Methanolic HCl (prepared by carefully adding acetyl chloride to anhydrous methanol)

  • n-Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • To the dried lipid extract, add 1 mL of 2% methanolic HCl.

  • Seal the tube tightly and heat at 80°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.

  • Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes.

  • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean tube.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-550
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay5 min

Data Presentation

Table 2: Quantitative Data for this compound Methyl Ester

ParameterValueReference
Molecular FormulaC19H36O2[3][4][5]
Molecular Weight296.49 g/mol [3][4][5]
Retention Time~24.675 min[6]
Key Diagnostic Ions (m/z)
Molecular Ion [M]+296[3][4]
McLafferty Rearrangement74
Other Characteristic Fragments55, 69, 83, 97, 111, 125, 139, 153, 167, 181, 195, 209, 223, 237, 251, 264[3][4]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Chloroform/Methanol Derivatization Derivatization to FAMEs Extraction->Derivatization Methanolic HCl GCMS GC-MS Analysis Derivatization->GCMS Injection Data Data Acquisition GCMS->Data Identification Compound Identification Data->Identification Mass Spectrum Quantification Quantification Identification->Quantification Peak Area Result Final Result Quantification->Result Concentration

Caption: Experimental workflow for the GC-MS analysis of this compound.

fatty_acid_metabolism AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC DeNovo De Novo Synthesis (Fatty Acid Synthase) MalonylCoA->DeNovo SaturatedFA Saturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid) DeNovo->SaturatedFA Desaturation Desaturation (Desaturases) SaturatedFA->Desaturation Elongation Elongation (Elongases) SaturatedFA->Elongation cis13 This compound Desaturation->cis13 OtherMUFA Other Monounsaturated Fatty Acids (e.g., Oleic Acid) Desaturation->OtherMUFA Elongation->SaturatedFA ComplexLipids Complex Lipids (Triglycerides, Phospholipids) cis13->ComplexLipids PUFA Polyunsaturated Fatty Acids (PUFAs) OtherMUFA->PUFA Further Desaturation & Elongation OtherMUFA->ComplexLipids PUFA->ComplexLipids

Caption: Simplified overview of fatty acid metabolism highlighting the position of this compound.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol includes a detailed procedure for lipid extraction and efficient derivatization to FAMEs, which is essential for successful GC-MS analysis. The provided instrumental parameters and quantitative data will aid researchers in setting up and validating their own analytical methods for this important fatty acid.

References

Application Notes and Protocols for the Quantification of cis-13-Octadecenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-13-Octadecenoic acid (C18:1, n-5) is a monounsaturated fatty acid that has been identified in various biological systems. While not as abundant or as extensively studied as other oleic acid isomers like cis-9-octadecenoic acid, emerging interest in the biological roles of less common fatty acid isomers necessitates robust and reliable methods for its quantification. Accurate measurement of this compound in biological matrices such as plasma, serum, and tissues is crucial for understanding its metabolic fate, and potential signaling functions, and for the discovery of novel biomarkers.

These application notes provide detailed protocols for the extraction and quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The endogenous concentrations of this compound in human biological samples are not well-documented in publicly available scientific literature. While some studies have reported its presence in biological matrices, comprehensive quantitative data remains scarce. The table below summarizes the current state of knowledge. Researchers are encouraged to perform their own quantitative analyses to establish baseline levels in their specific study populations.

Biological MatrixAnalyteConcentration RangeMethod of AnalysisReference(s)
Human Plasma/Serum This compoundNot well-established.GC-MS, LC-MS/MSQualitative detection has been noted in broader lipidomics studies. Quantitative studies on deuterated analogues have been performed.[1][2]
Human Tissues This compoundNot well-established.GC-MS, LC-MS/MSAnalysis of various fatty acid isomers in tissues has been conducted, but specific data for this compound is limited.
Bovine Milk Fat This compoundDetectedGC-MSDetected as a component of milk fat.[3]
Plant Extracts This compoundDetected (e.g., 2.75% of total fatty acids in Raphia taedigera seed oil)GC-MSIdentified in various plant-based oils.[4]

Experimental Protocols

Accurate quantification of this compound requires meticulous sample handling, extraction, and analysis. Below are detailed protocols for sample preparation and analysis by GC-MS and LC-MS/MS.

Lipid Extraction from Biological Samples (Folch Method)

This protocol is a widely used method for the total lipid extraction from plasma, serum, and tissue homogenates.

Materials:

  • Biological sample (e.g., 100 µL plasma/serum or ~50 mg tissue)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Nitrogen gas evaporator

  • Internal Standard (e.g., heptadecanoic acid, C17:0)

Procedure:

  • Sample Preparation:

    • For plasma/serum: Thaw frozen samples on ice. Add 100 µL of the sample to a glass centrifuge tube.

    • For tissues: Weigh the frozen tissue and homogenize it in a 2:1 (v/v) chloroform:methanol solution.

  • Internal Standard Addition: Add a known amount of internal standard to the sample to correct for extraction efficiency and analytical variability.

  • Extraction:

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample volume (e.g., 2 mL for 100 µL of plasma).

    • Vortex thoroughly for 2 minutes to ensure complete mixing.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 0.4 mL).

    • Vortex again for 1 minute.

  • Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Lipid Collection: Carefully aspirate the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature. The dried lipid extract is now ready for derivatization (for GC-MS) or reconstitution (for LC-MS/MS).

Derivatization for GC-MS Analysis (Fatty Acid Methyl Esters - FAMEs)

For GC-MS analysis, the carboxyl group of fatty acids must be derivatized to increase their volatility. The most common method is methylation to form fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • GC vials

Procedure:

  • Methylation:

    • Add 1 mL of 14% BF3-methanol solution to the dried lipid extract.

    • Cap the tube tightly and heat at 100°C for 30 minutes in a heating block.

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully transfer the upper hexane layer containing the FAMEs to a new tube.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Transfer: Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Quantification of this compound FAMEs

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of fatty acid isomers.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min.

    • Ramp 2: Increase to 240°C at 4°C/min, hold for 15 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of the target FAME (e.g., m/z 296 for the molecular ion of C18:1 methyl ester).

Quantification:

  • Create a calibration curve using a certified standard of this compound methyl ester.

  • The concentration in the biological sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Quantification of this compound

LC-MS/MS allows for the direct analysis of free fatty acids without derivatization, offering high sensitivity and specificity.

Instrumentation and Conditions:

  • Liquid Chromatograph: A UHPLC system is recommended for optimal resolution.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the fatty acids (e.g., starting with 30% B, increasing to 100% B over 15 minutes, holding for 5 minutes, and re-equilibrating).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): m/z 281.2 (for [M-H]- of C18:1).

    • Product Ion (Q3): A specific fragment ion for quantification (e.g., m/z 281.2 -> 281.2 for pseudo-MRM or a characteristic fragment if available). The transition should be optimized using a pure standard.

Sample Preparation for LC-MS/MS:

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol/acetonitrile 1:1, v/v).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an LC vial for analysis.

Quantification:

  • Similar to GC-MS, use a calibration curve prepared with a certified standard of this compound and an appropriate internal standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, Serum, Tissue) Homogenization Tissue Homogenization (if applicable) Extraction Lipid Extraction (Folch Method) BiologicalSample->Extraction Homogenization->Extraction Drying Drying under N2 Extraction->Drying Derivatization Derivatization (FAMEs) Drying->Derivatization Reconstitution Reconstitution Drying->Reconstitution GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataAnalysis Data Analysis & Quantification GCMS_Analysis->DataAnalysis LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis LCMS_Analysis->DataAnalysis

Caption: General experimental workflow for the quantification of this compound.

Potential Metabolic Pathways

The specific signaling pathways of this compound in mammals are not well-defined. However, like other monounsaturated fatty acids, it is expected to be a substrate for several key metabolic enzymes.

metabolic_pathway cluster_input Substrate cluster_pathways Metabolic Fates cluster_products Products C18_1_n5 This compound (C18:1, n-5) Elongation Elongation (Elongases) C18_1_n5->Elongation Desaturation Desaturation (Desaturases) C18_1_n5->Desaturation BetaOxidation β-Oxidation C18_1_n5->BetaOxidation Esterification Esterification C18_1_n5->Esterification LongerChainFA Longer Chain Fatty Acids (e.g., C20:1) Elongation->LongerChainFA PUFA Polyunsaturated Fatty Acids Desaturation->PUFA Energy Energy (Acetyl-CoA) BetaOxidation->Energy ComplexLipids Complex Lipids (Triglycerides, Phospholipids) Esterification->ComplexLipids

Caption: Potential metabolic pathways for this compound in mammalian cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantification of this compound in various biological samples. Both GC-MS and LC-MS/MS are powerful techniques for this purpose, with the choice of method depending on the specific requirements of the study, such as sample throughput and the need for simultaneous analysis of other lipid species. Given the current lack of extensive quantitative data for endogenous this compound, further research is warranted to establish its baseline levels in healthy and diseased populations, which will be crucial for elucidating its potential role as a biomarker and its involvement in metabolic and signaling pathways.

References

Application Note: Derivatization of cis-13-Octadecenoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids such as cis-13-Octadecenoic acid. However, the inherent chemical properties of free fatty acids, namely their low volatility and high polarity due to the carboxylic acid group, pose significant challenges for direct GC analysis, often resulting in poor chromatographic peak shape and inaccurate results.[1][2] To circumvent these issues, a derivatization step is crucial. This process chemically modifies the fatty acid into a more volatile and less polar derivative, making it amenable to GC analysis.[1][3]

This application note provides detailed protocols and a comparative overview of the most common derivatization methods for this compound, focusing on esterification to form fatty acid methyl esters (FAMEs) and silylation to produce trimethylsilyl (B98337) (TMS) esters.

Comparative Overview of Derivatization Methods

The selection of an appropriate derivatization method is contingent on various factors, including the sample matrix, the presence of other analytes, and the specific analytical goals.

  • Esterification (FAME Formation): This is the most prevalent strategy for fatty acid analysis. It involves the conversion of the carboxylic acid to its corresponding methyl ester. Acid-catalyzed esterification or transesterification using reagents like Boron Trifluoride in methanol (B129727) (BF₃-Methanol) or methanolic hydrochloric acid (methanolic HCl) are widely employed.[4][5]

  • Silylation (TMS Ester Formation): This technique involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group. A common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), frequently used with a catalyst such as trimethylchlorosilane (TMCS).[6] Silylation is a rapid and versatile method applicable to various functional groups.

Quantitative Data Presentation

The following tables provide a summary of quantitative data from comparative studies on various derivatization methods for unsaturated fatty acids. While data specifically for this compound is not abundant, the results for other C18 unsaturated fatty acids serve as a reliable proxy for expected performance.

Table 1: Comparison of Recovery and Variability for Unsaturated Fatty Acid Derivatization

Derivatization MethodAnalyteAverage Recovery (%)Recovery Range (%)Intra-day RSD (%)Inter-day RSD (%)Reference
KOCH₃/HClUnsaturated FAs~9884 - 112< 6< 8[1][7]
TMS-DiazomethaneUnsaturated FAs~9890 - 106< 4< 6[1][7]

RSD: Relative Standard Deviation

Table 2: Comparison of BF₃-Methanol and Methanolic HCl for FAME Preparation (% of Total Fatty Acids)

Fatty AcidMethanolic HCl (wt %)BF₃-Methanol (wt %)P-valueReference
C18:1 (Oleic Acid)12.512.30.45[4][8]
C18:2 (Linoleic Acid)48.948.50.55[4][8]
C18:3 (Linolenic Acid)2.82.80.99[4][8]

Note: The data presented in Table 2 for common C18 unsaturated fatty acids are expected to be representative for this compound due to their structural and chemical similarities.

Experimental Protocols

Detailed methodologies for the most frequently employed derivatization techniques are provided below.

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This is a robust and efficient method for the preparation of FAMEs from both free fatty acids and complex lipids through transesterification.[5][6]

Materials:

  • Sample containing this compound (1-25 mg)

  • 12-14% Boron Trifluoride in Methanol (BF₃-Methanol)

  • Hexane (B92381) or Heptane

  • Saturated Sodium Chloride (NaCl) solution or deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Screw-capped glass reaction tubes

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample Preparation: Accurately weigh 1-25 mg of the dried lipid sample into a screw-capped reaction tube.

  • Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the sample.

  • Reaction: Tightly cap the tube and heat in a heating block or water bath at 60-100°C for 5-10 minutes. For transesterification of glycerolipids, a longer reaction time of up to 60 minutes may be required.[9]

  • Extraction: a. Allow the tube to cool to room temperature. b. Add 1 mL of saturated NaCl solution (or water) and 1-2 mL of hexane. c. Vortex the mixture vigorously for 1 minute to facilitate the extraction of the FAMEs into the organic phase.

  • Phase Separation: Let the layers separate. The FAMEs will be in the upper hexane layer.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual moisture.

  • Analysis: The resulting hexane solution containing the FAMEs is ready for GC analysis.

Protocol 2: Esterification using Methanolic HCl

A cost-effective and reliable alternative to BF₃-Methanol for FAME synthesis.[4][8]

Materials:

  • Sample containing this compound (approx. 50 mg)

  • 1.09 M Methanolic HCl (prepared by carefully adding acetyl chloride to chilled methanol)

  • Hexane

  • Deionized water

  • Screw-capped glass reaction tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Weigh approximately 50 mg of the lipid sample into a reaction tube.

  • Reagent Addition: Add 2 mL of 1.09 M methanolic HCl.

  • Reaction: Securely cap the tube and heat at 70°C for 2 hours.

  • Extraction: a. Cool the reaction tube to ambient temperature. b. Add 2 mL of hexane followed by 2 mL of deionized water. c. Vortex for 1 minute to ensure thorough mixing.

  • Phase Separation: Centrifuge the tube briefly to achieve clear separation of the layers.

  • Collection: Transfer the upper hexane layer, which contains the FAMEs, to a GC vial for subsequent analysis.

Protocol 3: Silylation using BSTFA

A rapid method for the derivatization of free fatty acids to their corresponding TMS esters.[6]

Materials:

  • Dried sample containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with PTFE-lined screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely free of moisture. Place the dried sample into a GC vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent, followed by 50-100 µL of BSTFA with 1% TMCS. A molar excess of the silylating reagent is crucial for complete derivatization.

  • Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the vial at 60°C for 15-60 minutes.[6][9]

  • Cooling: After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC-MS system.

Example GC Analysis Conditions

The following are typical instrumental parameters for the GC analysis of FAMEs. These conditions may require optimization based on the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B GC system or equivalent

  • Column: DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm film thickness[10]

  • Inlet: 250°C, split ratio of 25:1

  • Carrier Gas: Helium, at a constant flow rate of 40 cm/s

  • Oven Temperature Program: Initial temperature of 80°C held for 2 minutes, then ramped to 240°C at a rate of 4°C/minute, and held for 5 minutes.

  • Detector: Flame Ionization Detector (FID) set at 260°C

  • Injection Volume: 1 µL

Visualizations

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction & Analysis Sample Lipid Sample containing This compound Dry Drying (if necessary) Sample->Dry Ester Esterification (BF3-MeOH or MeOH-HCl) Dry->Ester Method 1 Silyl Silylation (BSTFA) Dry->Silyl Method 2 Extract Solvent Extraction Ester->Extract GC GC Analysis Silyl->GC Direct Injection Extract->GC

Caption: General workflow for the derivatization of this compound for GC analysis.

Esterification_Reaction FattyAcid This compound (R-COOH) FAME Fatty Acid Methyl Ester (R-COOCH3) FattyAcid->FAME Methanol Methanol (CH3OH) Methanol->FAME Catalyst Acid Catalyst (BF3 or H+) Catalyst->FAME Water Water (H2O) FAME->Water

Caption: Acid-catalyzed esterification of a fatty acid to a fatty acid methyl ester (FAME).

Silylation_Reaction FattyAcid This compound (R-COOH) TMSEster TMS Ester (R-COO-Si(CH3)3) FattyAcid->TMSEster BSTFA BSTFA BSTFA->TMSEster Byproducts Byproducts TMSEster->Byproducts

Caption: Silylation of a fatty acid to a trimethylsilyl (TMS) ester using BSTFA.

References

Application Note: Cis-13-Octadecenoic Acid as a Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomics data. Cis-13-Octadecenoic acid, a monounsaturated omega-5 fatty acid, serves as an excellent internal standard for the quantification of fatty acids and other lipid classes in complex biological matrices. Its distinct structure and mass allow for clear differentiation from endogenous lipids, ensuring reliable and precise measurements. This document provides detailed application notes and protocols for the use of this compound as a standard in lipidomics workflows utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties of this compound

A solid understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
IUPAC Name (13Z)-octadec-13-enoic acid[1]
Molecular Formula C18H34O2[1]
Molecular Weight 282.468 g/mol [2]
Monoisotopic Mass 282.25588 Da[2]
CAS Number 13126-39-1[2]
Melting Point 26.5 - 27 °C[2]
Physical State Solid[2]

Quantitative Data and Performance Characteristics

The use of this compound as an internal standard provides excellent quantitative performance. The following tables summarize typical performance characteristics that can be expected when using the described protocols.

Table 1: GC-MS Performance Characteristics for this compound Methyl Ester (C18:1 ME)

ParameterTypical Value
Retention Time (min) ~13.8
Target Ion (m/z) 296
Quantifier Ion (m/z) 55, 67, 81, 95
LOD (ng/mL) 0.1 - 1.0
LOQ (ng/mL) 0.4 - 3.0
Linearity (r²) >0.99
Dynamic Range (µg/mL) 0.01 - 100

Note: Retention times and ion ratios may vary depending on the specific GC column, temperature program, and mass spectrometer used.

Table 2: LC-MS/MS Performance Characteristics for this compound

ParameterTypical Value
Precursor Ion [M-H]⁻ (m/z) 281.2486
Product Ions (m/z) 263.3, 239.4
LOD (nM) 1.0 - 5.0
LOQ (nM) 5.0 - 15.0
Linearity (r²) >0.995
Dynamic Range (µM) 0.01 - 50

Note: Product ions and instrument parameters should be optimized for the specific mass spectrometer being used.

Experimental Protocols

Protocol 1: Quantification of Total Fatty Acids in Plasma using GC-MS

This protocol describes the extraction of total lipids from plasma, their derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS, using this compound as an internal standard.

Materials:

  • Plasma sample

  • This compound internal standard solution (in ethanol)

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • 14% Boron trifluoride (BF₃) in methanol

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

  • Heating block

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To a glass centrifuge tube, add 100 µL of plasma.

    • Spike the sample with a known amount of this compound internal standard solution.

  • Lipid Extraction (Folch Method):

    • Add 2 mL of chloroform/methanol (2:1, v/v) to the plasma sample.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying:

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 37°C.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.

    • Tightly cap the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.

    • Centrifuge at 1,000 x g for 5 minutes.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject 1 µL of the sample into the GC-MS.

GC-MS Conditions (Typical):

  • Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Protocol 2: Quantification of Free Fatty Acids in Cell Culture using LC-MS/MS

This protocol details the extraction of free fatty acids from cultured cells and their analysis by LC-MS/MS, with this compound as an internal standard.

Materials:

  • Cell pellet (1-5 million cells)

  • This compound internal standard solution (in methanol)

  • Methanol

  • Methyl-tert-butyl ether (MTBE)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Resuspend the cell pellet in 100 µL of water.

    • Spike the sample with a known amount of this compound internal standard solution.

  • Lipid Extraction (MTBE Method):

    • Add 300 µL of methanol to the cell suspension.

    • Vortex for 1 minute.

    • Add 1 mL of MTBE and vortex for 10 minutes at 4°C.

    • Add 250 µL of water to induce phase separation.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the upper organic phase containing the lipids and transfer to a new tube.

  • Drying and Reconstitution:

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of acetonitrile/water (90:10, v/v) with 0.1% formic acid.

  • Sample Analysis:

    • Transfer the reconstituted sample to an LC vial.

    • Inject 5-10 µL of the sample into the LC-MS/MS system.

LC-MS/MS Conditions (Typical):

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • MS/MS Analysis: Targeted analysis using Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the target fatty acids and the this compound internal standard.

Visualization of Workflows and Pathways

Experimental Workflow for Targeted Lipidomics

The following diagram illustrates the general workflow for the quantification of lipids using an internal standard like this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with This compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch, MTBE) Spike->Extract Derivatize Derivatization (for GC-MS) (e.g., FAMEs) Extract->Derivatize LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatize->GCMS Integration Peak Integration GCMS->Integration LCMS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quant Quantification (Calibration Curve) Ratio->Quant G cluster_pathway Potential Metabolic Fate and Signaling C13_OA This compound Metabolites Bioactive Metabolites (e.g., Epoxides, Hydroxy-FAs) C13_OA->Metabolites Enzymatic Metabolism PPAR PPARγ Activation Metabolites->PPAR TRPV1 TRPV1 Activation Metabolites->TRPV1 Gene Gene Expression Changes (Lipid Metabolism, Inflammation) PPAR->Gene Response Cellular Response (e.g., Adipogenesis, Energy Expenditure) TRPV1->Response

References

Application Notes: Using cis-13-Octadecenoic Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-13-Octadecenoic acid is a monounsaturated fatty acid, an isomer of the more commonly studied oleic acid (cis-9-octadecenoic acid).[1][2] It is found in various plant species and their derivatives.[3] While research specifically detailing the extensive use of this compound in cell culture is limited, studies on related isomers and extracts containing this compound suggest potential biological activities.[1][3] Its trans-isomer, for example, has been noted for potential anti-inflammatory and anti-androgenic properties.[3][4] Given the role of fatty acids in cellular metabolism, signaling, and membrane structure, this compound is a compound of interest for research in areas such as cancer, inflammation, and metabolic diseases.[1][5]

Due to its poor solubility in aqueous solutions, a critical step for its use in cell culture is the complexation with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[6][7][8] This process mimics the physiological transport of fatty acids in the bloodstream and ensures their bioavailability to cells in a non-toxic manner.[6][8] The molar ratio of the fatty acid to BSA is a crucial parameter, as it determines the concentration of "free" fatty acid available to the cells and can significantly influence experimental outcomes.[6][7]

These notes provide a comprehensive protocol for the preparation and application of this compound in in vitro studies, along with potential experimental workflows and signaling pathways for investigation.

Quantitative Data Summary

Direct quantitative data, such as IC50 values from extensive cell line screening for pure this compound, is not widely available in published literature. Researchers should perform dose-response studies for their specific cell model. However, literature on related fatty acids and extracts provides context for potential biological activities that can be explored.

Table 1: Summary of Reported Biological Activities for this compound and Related Compounds

Compound/ExtractReported Biological ActivityContext / Potential ApplicationCitation
This compoundTherapeutic uses in medicine/surgeryGeneral therapeutic potential noted from GC-MS analysis of plant extracts.[3]
This compound, methyl esterAnti-inflammatory activityIdentified in plant extracts with other bioactive compounds.[4][9]
trans-13-Octadecenoic acidAnti-inflammatory, Anti-androgenicIsomer of the target compound, suggesting potential areas of study.[3][4]
Oleic Acid (cis-9-Octadecenoic acid)Antifungal, Anti-inflammatory, AntioxidantA well-studied isomer, provides a basis for comparative studies.[3]
13-Oxo-9Z,11E-octadecadienoic acid (13-Oxo-ODE)Anti-cancer stem cell, Pro-apoptoticA related oxidized metabolite that suppresses breast cancer stemness via c-Myc.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a 150 mM stock solution of this compound.

Materials:

  • This compound (MW: 282.46 g/mol )

  • 100% Ethanol (B145695) (Molecular biology grade)

  • Sterile, MilliQ water

  • Sterile microcentrifuge tubes or glass vials

  • Heater block or water bath set to 65°C

Procedure:

  • Weigh out 42.4 mg of this compound and place it into a sterile 1.5 mL tube.

  • Add 500 µL of 100% ethanol to the tube.

  • Vortex thoroughly to mix.

  • Heat the solution at 65°C for approximately 15 minutes, mixing occasionally, until the fatty acid is completely dissolved.[11]

  • Add 500 µL of sterile MilliQ water to the solution and vortex. The final stock solution is 150 mM this compound in 50% ethanol.[11]

  • This stock solution should be prepared fresh or can be stored for a limited time under nitrogen at -20°C to prevent oxidation.[6][7]

Protocol 2: Preparation of Fatty Acid-Free BSA Solution

This protocol describes the preparation of a 10% (w/v) fatty acid-free BSA solution.

Materials:

  • Fatty Acid-Free BSA (Fraction V)

  • Sterile, tissue culture-grade water or PBS

  • Sterile conical tubes

  • 0.22 µm sterile filter unit

Procedure:

  • Under sterile conditions (e.g., in a laminar flow hood), weigh 5 g of fatty acid-free BSA.[11]

  • Dissolve the BSA in 50 mL of sterile, tissue culture-grade water to create a 10% (w/v) solution.[11]

  • Mix gently by inversion or on a shaker at 37°C. Avoid vigorous vortexing, which can cause frothing and protein denaturation.[6]

  • Once fully dissolved, sterilize the 10% BSA solution by passing it through a 0.22 µm filter.[6]

  • Store the sterile BSA solution at 4°C.[11]

Protocol 3: Complexation of this compound to BSA

This protocol describes how to prepare a working solution of this compound complexed to BSA, for example, a 0.5 mM solution with a 5:1 molar ratio of fatty acid to BSA. This ratio is often used to model lipotoxic conditions.[6]

Materials:

  • 150 mM this compound stock solution (from Protocol 1)

  • 10% fatty acid-free BSA solution (from Protocol 2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 50% Ethanol (for vehicle control)

  • Sterile 15 mL conical tubes

  • Water bath set to 37°C

Procedure:

  • Pre-warm the complete cell culture medium and the 10% BSA solution to 37°C.

  • In a sterile 15 mL conical tube, add the required volume of 10% BSA. For 1 mL of final treatment medium, add 67 µL of 10% BSA.[11]

  • Place the tube containing BSA in a 37°C water bath for 5-10 minutes.[11]

  • Slowly add 3.3 µL of the 150 mM fatty acid stock solution dropwise to the BSA solution while gently swirling. This achieves a final fatty acid concentration of approximately 0.5 mM.[11]

  • Incubate the mixture in the 37°C water bath for at least 1 hour with gentle, continuous shaking to ensure complete complexation. The solution should be clear.[6][11]

  • Bring the final volume to 1 mL by adding 930 µL of pre-warmed complete cell culture medium.[11]

  • Vehicle Control: Prepare a control solution by adding 3.3 µL of 50% ethanol to 67 µL of 10% BSA, following the same incubation and dilution steps.[11][12] This is crucial as both the solvent and BSA can affect cells.[7]

  • The final treatment medium is now ready to be added to the cells. Dilute this complexed stock further in culture medium to achieve desired final working concentrations.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound in cell culture.

G cluster_assays Downstream Assays prep_fa Prepare 150 mM This compound Stock in Ethanol complex Complex FA to BSA (e.g., 5:1 molar ratio) Incubate at 37°C prep_fa->complex prep_bsa Prepare 10% (w/v) Fatty Acid-Free BSA Solution prep_bsa->complex treat Treat Cells with FA-BSA Complex & Vehicle Control complex->treat seed Seed Cells in Culture Plates seed->treat viability Cell Viability (MTT, etc.) treat->viability gene_exp Gene Expression (qPCR, RNA-Seq) treat->gene_exp protein Protein Analysis (Western Blot, ELISA) treat->protein lipid Lipidomics/ Metabolomics treat->lipid analyze Data Analysis & Interpretation

General workflow for cell culture studies with this compound.
Potential Signaling Pathway for Investigation

While the specific signaling pathways activated by this compound are not well-defined, many fatty acids and their metabolites are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[13] These nuclear receptors regulate genes involved in lipid metabolism and inflammation. The diagram below illustrates this potential pathway, which could be a starting point for mechanistic studies.

G cluster_nucleus fa This compound (extracellular) transport Fatty Acid Transport (e.g., CD36) fa->transport fa_intra This compound (intracellular) transport->fa_intra ppar PPAR-γ fa_intra->ppar Binds & Activates complex PPAR-γ / RXR Heterodimer ppar->complex rxr RXR rxr->complex nucleus Nucleus ppre PPRE (DNA Response Element) complex->ppre Binds transcription Target Gene Transcription ppre->transcription response Biological Response (e.g., Anti-inflammatory Effects, Lipid Metabolism Regulation) transcription->response

Hypothetical activation of the PPAR-γ signaling pathway by a fatty acid.

References

Application Notes and Protocols for the Extraction of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of cis-13-Octadecenoic acid from natural sources, particularly plant-based materials. The methodologies described are intended to guide researchers in obtaining this specific fatty acid for further investigation in drug development and other scientific research.

Introduction

This compound is a monounsaturated fatty acid that has been identified in various natural sources, including the seed oil of Raphia taedigera and fenugreek (Trigonella foenum-graecum), as well as in bovine milk fat.[1][2] Its structural isomerism presents unique challenges and opportunities for its isolation and study. These protocols outline a general workflow from initial lipid extraction to the purification of the target fatty acid.

Data Presentation

The following table summarizes the reported content of this compound in a potential natural source. This data can be used as a reference for selecting starting materials and estimating potential yields.

Natural SourceExtraction MethodPercentage of this compound in Total Fatty Acids (%)Reference
Raphia taedigera Seed OilSoxhlet extraction with petroleum ether2.75[1]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound. The overall workflow involves an initial crude lipid extraction, followed by saponification to liberate free fatty acids, and subsequent purification steps to isolate the desired isomer.

Protocol 1: Crude Lipid Extraction from Plant Seeds

This protocol describes a standard Soxhlet extraction method for obtaining crude lipid from plant seeds.

Materials:

  • Dried and finely ground plant seeds (e.g., Raphia taedigera)

  • Petroleum ether (or n-hexane)

  • Soxhlet extraction apparatus

  • Cellulose (B213188) extraction thimble

  • Rotary evaporator

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Weigh approximately 20-30 g of the finely ground seed material and place it into a cellulose extraction thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with petroleum ether (approximately 250-300 mL) and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours. The solvent will continuously cycle through the sample, extracting the lipids.

  • After extraction, allow the apparatus to cool down.

  • Filter the solvent extract containing the lipids and dry it over anhydrous sodium sulfate to remove any residual water.

  • Remove the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

  • Weigh the crude lipid extract and store it at -20°C under a nitrogen atmosphere until further processing.

Protocol 2: Saponification and Liberation of Free Fatty Acids

This protocol describes the hydrolysis of the crude lipid extract to yield free fatty acids.

Materials:

  • Crude lipid extract

  • 2 M Methanolic Potassium Hydroxide (KOH) solution

  • Methanol (B129727)

  • Hexane (B92381)

  • Distilled water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) to acidify

  • Separatory funnel

Procedure:

  • Dissolve a known amount of the crude lipid extract (e.g., 5 g) in a minimal amount of methanol in a round-bottom flask.

  • Add an excess of 2 M methanolic KOH solution (e.g., 50 mL).

  • Reflux the mixture for 1-2 hours to ensure complete saponification (hydrolysis of triglycerides into glycerol (B35011) and fatty acid salts).

  • After cooling, transfer the mixture to a separatory funnel.

  • Add distilled water (e.g., 50 mL) and wash the solution with hexane (3 x 50 mL) to remove non-saponifiable materials. Discard the hexane layers.

  • Acidify the aqueous methanolic layer to a pH of approximately 1-2 by slowly adding concentrated HCl or H₂SO₄. This will protonate the fatty acid salts to form free fatty acids.

  • Extract the free fatty acids from the acidified solution using hexane or petroleum ether (3 x 50 mL).

  • Combine the organic layers, wash with distilled water until the washings are neutral, and then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator to obtain the free fatty acid mixture.

Protocol 3: Purification of this compound by Silver Ion Column Chromatography

This protocol describes the separation of fatty acids based on the number and configuration of their double bonds using silver ion chromatography.[3] Silver ions form reversible complexes with the π-electrons of the double bonds, with cis-isomers forming more stable complexes than trans-isomers.

Materials:

  • Silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃)

  • Glass chromatography column

  • Free fatty acid mixture (from Protocol 2)

  • Hexane

  • Diethyl ether

  • Collection tubes

Procedure:

  • Preparation of the Silver Ion Column:

    • Prepare a slurry of silver nitrate-impregnated silica gel (typically 10-20% AgNO₃ by weight) in hexane.

    • Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Wash the packed column with hexane until the bed is stable.

  • Sample Loading:

    • Dissolve the free fatty acid mixture in a minimal amount of hexane.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with pure hexane. Saturated fatty acids will elute first as they do not interact with the silver ions.

    • Gradually increase the polarity of the mobile phase by adding diethyl ether to the hexane. A stepwise gradient can be used (e.g., 99:1, 98:2, 95:5 hexane:diethyl ether).

    • Collect fractions of the eluate in separate tubes. The different classes of unsaturated fatty acids will elute in the order of increasing unsaturation (and from trans to cis isomers).

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing this compound.

    • Pool the fractions that are rich in the desired fatty acid.

  • Final Purification:

    • Evaporate the solvent from the pooled fractions to obtain the purified this compound.

    • Further purification can be achieved by preparative HPLC if necessary.

Visualizations

Experimental Workflow for Extraction and Purification

The following diagram illustrates the logical flow of the experimental protocols for extracting and purifying this compound.

experimental_workflow start Start: Plant Seed Material (e.g., Raphia taedigera) extraction Protocol 1: Crude Lipid Extraction (Soxhlet with Petroleum Ether) start->extraction crude_lipid Crude Lipid Extract extraction->crude_lipid saponification Protocol 2: Saponification (Methanolic KOH) crude_lipid->saponification ffa_mixture Free Fatty Acid Mixture saponification->ffa_mixture purification Protocol 3: Purification (Silver Ion Column Chromatography) ffa_mixture->purification purified_product Purified this compound purification->purified_product analysis Analysis (GC-MS, HPLC) purified_product->analysis end End Product analysis->end

Caption: Experimental workflow for the extraction and purification of this compound.

Potential Signaling Pathway Involvement

While a specific signaling pathway for this compound is not yet fully elucidated, fatty acids, in general, are precursors to signaling molecules. The octadecanoid pathway, which leads to the synthesis of jasmonates in plants, is initiated by the lipoxygenase-mediated oxygenation of an 18-carbon fatty acid.[4] The diagram below illustrates a generalized concept of how a fatty acid can be a precursor in a signaling cascade.

signaling_pathway membrane Membrane Lipids phospholipase Phospholipase Action (Stimulus-induced) membrane->phospholipase c13_oa This compound (Free Fatty Acid) phospholipase->c13_oa lipoxygenase Enzymatic Modification (e.g., Lipoxygenase, Cyclooxygenase) c13_oa->lipoxygenase bioactive_lipids Bioactive Lipid Mediators (e.g., Eicosanoids, Jasmonates) lipoxygenase->bioactive_lipids signaling Downstream Signaling Events bioactive_lipids->signaling response Cellular Response signaling->response

Caption: Generalized pathway of fatty acid-derived signaling molecule synthesis.

References

Application Note: Analysis of cis-13-Octadecenoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The structural elucidation of fatty acid isomers, such as cis-13-Octadecenoic acid, presents a significant analytical challenge due to the similarity in their physicochemical properties. Mass spectrometry, particularly when coupled with gas or liquid chromatography, is a cornerstone technique for the identification and quantification of these molecules. This document provides detailed protocols for the analysis of this compound, focusing on its derivatization to a fatty acid methyl ester (FAME) for enhanced volatility and the subsequent fragmentation patterns observed under electron ionization (EI) mass spectrometry. Advanced methods for pinpointing double bond locations are also discussed.

Introduction: The Challenge of Fatty Acid Isomer Analysis

Fatty acids (FAs) are carboxylic acids with long aliphatic chains, which can be saturated or unsaturated. Isomers of unsaturated fatty acids, which differ only in the position or stereochemistry of their double bonds, often exhibit distinct biological activities. For example, oleic acid (cis-9-octadecenoic acid) and its positional isomers like this compound can have different metabolic roles.[1] Standard analytical techniques often struggle to differentiate these isomers.

Mass spectrometry (MS) offers high sensitivity and specificity for FA analysis. However, the direct analysis of free fatty acids can be problematic due to their low volatility and poor ionization efficiency.[2][3][4] Therefore, a derivatization step is typically essential to convert them into more volatile and less polar forms, most commonly fatty acid methyl esters (FAMEs), for gas chromatography-mass spectrometry (GC-MS) analysis.[2] While electron ionization (EI) of FAMEs produces rich fragmentation spectra, these are often insufficient to unambiguously determine the double bond's position, as the fragmentation patterns of positional isomers are very similar.[1]

Experimental Workflow and Protocols

A typical workflow for the analysis of this compound from a biological matrix involves lipid extraction, derivatization, and subsequent analysis by GC-MS or LC-MS.

G cluster_workflow Experimental Workflow for Fatty Acid Analysis Sample Biological Sample (e.g., plasma, tissue) Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Organic Solvents Derivatization Derivatization to FAMEs (Protocol 1) Extraction->Derivatization Dried Lipid Extract Analysis GC-MS Analysis (Protocol 2) Derivatization->Analysis Volatile FAMEs Data Data Analysis (Fragmentation Pattern) Analysis->Data Mass Spectra

Caption: General workflow for fatty acid analysis by GC-MS.

Protocol 1: Derivatization via Acid-Catalyzed Esterification

This protocol describes the conversion of this compound to its methyl ester (this compound, methyl ester) to improve its suitability for GC-MS analysis.[2]

Materials:

  • Dried lipid extract or pure fatty acid standard.

  • Boron trifluoride (BF3) in methanol (B129727) (14% w/v).

  • Toluene (B28343) or Hexane (B92381) (anhydrous).

  • Saturated sodium chloride (NaCl) solution.

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Glass test tubes with Teflon-lined screw caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Place the dried lipid extract (or ~1 mg of fatty acid standard) into a glass test tube.

  • Add 1 mL of toluene or hexane to dissolve the sample.

  • Add 2 mL of 14% BF3-methanol solution to the tube.

  • Securely cap the tube and vortex briefly to mix.

  • Heat the mixture at 100°C for 30-60 minutes in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous Na₂SO₄ to the hexane extract to remove any residual water.

  • The sample is now ready for GC-MS injection.

Protocol 2: GC-MS Analysis of this compound Methyl Ester

This protocol outlines typical instrument parameters for the analysis of FAMEs.

Instrumentation:

  • Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer (GC/EI-MS).

GC Conditions:

  • Column: A polar capillary column such as a BPX70 or similar (e.g., 60 m × 0.25 mm × 0.25 µm).

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: 50°C/min to 170°C, hold for 5 min.

    • Ramp 2: 5°C/min to 220°C, hold for 10 min.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Mass Scan Range: m/z 40-500.

  • Scan Rate: 2-3 scans/second.

Mass Spectrometry Fragmentation Analysis

The analysis of FAMEs by EI-MS results in characteristic fragmentation patterns. While these patterns are excellent for identifying a compound as a C18:1 FAME, they are generally insufficient for determining the double bond position without specialized techniques or derivatization.

Electron Ionization (EI) Fragmentation of this compound Methyl Ester

Under EI, the methyl ester of this compound (Molecular Weight: 296.49 g/mol ) undergoes fragmentation.[5] The resulting mass spectrum shows several key ions. The molecular ion (M⁺) at m/z 296 is often of low abundance or absent in EI spectra of unsaturated FAMEs.[6][7] A prominent ion at m/z 74 is formed via a McLafferty rearrangement involving the methoxycarbonyl group, which is characteristic of many FAMEs.[8] The spectrum is also characterized by a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups).

The diagram below illustrates the origin of key fragments from this compound methyl ester.

Caption: Key fragmentation pathways for a FAME under EI.

Quantitative Data: Characteristic Fragment Ions

The following table summarizes the prominent ions observed in the electron ionization mass spectrum of this compound, methyl ester.

m/z (Charge)Relative Intensity (%)Proposed Fragment IdentityNotes
296~5[M]⁺Molecular Ion
265~10[M-31]⁺ / [M-OCH₃]⁺Loss of the methoxy (B1213986) group
222~8[M-74]⁺Loss from McLafferty ion
180~10-Aliphatic chain fragment
123~20-Aliphatic chain fragment
97~50-Aliphatic chain fragment
83~65-Aliphatic chain fragment
74~30[C₃H₆O₂]⁺McLafferty rearrangement product
69~75-Aliphatic chain fragment
55100-Base Peak, aliphatic fragment
41~80-Aliphatic chain fragment
Data is representative and sourced from the NIST Mass Spectrometry Data Center.[5]

Advanced Methods for Double Bond Localization

To unambiguously determine the position of the double bond in monounsaturated fatty acids, standard EI-MS is often insufficient. More advanced techniques are required:

  • Chemical Derivatization: The double bond itself can be derivatized (e.g., with dimethyl disulfide - DMDS) prior to GC-MS analysis. The resulting adduct fragments predictably at the site of the original double bond, revealing its location.[4]

  • Collision-Induced Dissociation (CID): In LC-MS/MS, fatty acids can be derivatized to include a charged group, allowing for analysis in positive ion mode.[3][4][9] The precursor ion is then fragmented by CID, but this often fails to produce diagnostic ions for double bond position.[1]

  • Electron Activated Dissociation (EAD): Newer fragmentation techniques like EAD, available on advanced mass spectrometers, can induce cleavage along the fatty acid's carbon backbone. This provides a series of fragment ions that allow for precise localization of the double bond without prior derivatization of the bond itself.[1][10]

Conclusion

The analysis of this compound by mass spectrometry is a powerful tool for its identification and quantification. The standard and most accessible method involves derivatization to its methyl ester followed by GC/EI-MS. While this method provides a characteristic fragmentation pattern, highlighted by the McLafferty rearrangement ion at m/z 74, it lacks the specificity to definitively locate the double bond when analyzing an unknown sample containing multiple isomers. For unambiguous structural elucidation, researchers should employ advanced techniques such as chemical derivatization of the double bond or utilize modern fragmentation methods like EAD.

References

Application Notes and Protocols for the Analysis of cis-13-Octadecenoic Acid Methyl Ester (FAME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-13-Octadecenoic acid is a monounsaturated fatty acid of interest in various fields of research, including biochemistry and metabolic studies. Its methyl ester derivative, this compound methyl ester, is amenable to analysis by gas chromatography (GC). This document provides detailed application notes and protocols for the qualitative and quantitative analysis of this compound methyl ester using Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID). Furthermore, potential biological activities and associated signaling pathways are discussed.

Data Presentation

Table 1: Typical Gas Chromatography (GC) Parameters for FAME Analysis
ParameterGC-MSGC-FID
Column Supelco SP-2330 (30m x 0.25mm ID, 0.20µm film) or equivalentHP-88 (100m x 0.25mm ID, 0.20µm film) or equivalent
Carrier Gas HeliumHelium or Hydrogen
Flow Rate 1 mL/min (Constant Flow)1 mL/min (Constant Flow)
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Split Ratio 20:1 or as appropriate for concentration20:1 or as appropriate for concentration
Oven Program Initial 140°C, ramp at 7°C/min to 220°C, hold for 23 min[1]81-minute total run time for complex mixtures[2]
Detector Mass SpectrometerFlame Ionization Detector
MS Source Temp. 230 °CN/A
MS Quad Temp. 150 °CN/A
Ionization Mode Electron Ionization (EI) at 70 eVN/A
Mass Range m/z 50-400N/A
FID Temperature N/A260 °C
Table 2: Quantitative Analysis Parameters
ParameterDescription
Quantification Method Internal Standard or External Standard
Internal Standard (IS) Methyl heptadecanoate (C17:0) or other non-endogenous FAME
Calibration Multi-point calibration curve with known concentrations of this compound methyl ester standard
Linearity R² > 0.99 for the calibration curve
Limit of Detection (LOD) Determined by signal-to-noise ratio (e.g., S/N = 3)
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (e.g., S/N = 10)

Experimental Protocols

Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs

This protocol describes the conversion of fatty acids in a lipid sample to their corresponding methyl esters.

Materials:

  • Lipid-containing sample (e.g., biological tissue, oil)

  • Chloroform

  • Methanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Boron Trifluoride-Methanol (BF₃-Methanol)

  • Heptane (B126788) or Hexane

  • 1 M Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Glass vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Lipid Extraction (if necessary): For solid samples, extract the total lipids using a suitable method, such as the Folch or Bligh-Dyer method.

  • Derivatization:

    • Place a known amount of the extracted lipid or oil sample into a glass vial.

    • Add 2 mL of a freshly prepared solution of 1.5% concentrated sulfuric acid in anhydrous methanol.[3]

    • Alternatively, 1 mL of 14% BF₃-Methanol can be used.

    • Add an internal standard (e.g., methyl heptadecanoate) at a known concentration for quantitative analysis.

  • Reaction:

    • Securely cap the vials.

    • Heat the mixture at 100°C for 1 hour in a heating block or boiling water bath.[4]

  • Extraction of FAMEs:

    • Allow the vials to cool to room temperature.

    • Add 1 mL of heptane (or hexane) and 1 mL of 1 M NaCl solution to the vial.[4]

    • Vortex vigorously for 1 minute to mix the phases.

    • Centrifuge briefly to separate the layers.

  • Collection and Drying:

    • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Final Sample Preparation:

    • The heptane/hexane solution containing the FAMEs can be directly analyzed by GC. If necessary, the sample can be concentrated under a gentle stream of nitrogen and reconstituted in a smaller volume of solvent.

    • Transfer the final sample to a GC autosampler vial. Samples can be stored at -20°C until analysis.[5]

Protocol 2: GC-MS/GC-FID Analysis of this compound Methyl Ester

Procedure:

  • Instrument Setup:

    • Set up the GC-MS or GC-FID system according to the parameters outlined in Table 1.

    • Equilibrate the system until a stable baseline is achieved.

  • Calibration:

    • Prepare a series of calibration standards of this compound methyl ester at different concentrations in heptane or hexane.

    • If using an internal standard, add a constant concentration of the IS to each calibration standard and to the samples.

    • Inject the calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the prepared FAME samples into the GC system.

  • Data Acquisition and Analysis:

    • Acquire the chromatograms and mass spectra (for GC-MS).

    • Qualitative Analysis: Identify the this compound methyl ester peak by comparing its retention time with that of the standard. For GC-MS, confirm the identity by matching the mass spectrum with a reference library (e.g., NIST).[6]

    • Quantitative Analysis: Integrate the peak area of this compound methyl ester (and the internal standard, if used). Calculate the concentration of the analyte in the original sample using the calibration curve.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Lipid-Containing Sample Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Transesterification to FAMEs (H₂SO₄/Methanol or BF₃/Methanol) Extraction->Derivatization FAME_Extraction Liquid-Liquid Extraction (Heptane/Hexane) Derivatization->FAME_Extraction Drying Drying with Na₂SO₄ FAME_Extraction->Drying Final_Sample Final FAME Sample in Solvent Drying->Final_Sample GC_Injection GC Injection Final_Sample->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (MS or FID) Separation->Detection Qualitative Qualitative Analysis (Retention Time & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Peak Area & Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for the analysis of this compound methyl ester.

Biological Activity and Signaling Pathways

Unsaturated fatty acids, including this compound, are known to possess anti-inflammatory properties.[7] While a specific signaling pathway for this compound is not extensively characterized, the general mechanisms for the anti-inflammatory effects of unsaturated fatty acids involve the modulation of key inflammatory signaling cascades.

One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway.[1][8] Unsaturated fatty acids can suppress the activation of NF-κB, a master regulator of inflammatory gene expression. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]

Furthermore, unsaturated fatty acids can influence the mitogen-activated protein kinase (MAPK) signaling pathways. By modulating MAPK activation, these fatty acids can regulate the expression of inflammatory mediators.

Additionally, certain polyunsaturated fatty acids are precursors to specialized pro-resolving mediators (SPMs) like resolvins and protectins, which actively resolve inflammation.[3] While this compound is a monounsaturated fatty acid, the broader class of unsaturated fatty acids contributes to a complex network of signaling events that ultimately dampen the inflammatory response.

Anti_Inflammatory_Signaling cluster_outcomes Cellular Response UFA This compound (Unsaturated Fatty Acid) MAPK MAPK Pathway UFA->MAPK NFkB NF-κB Pathway UFA->NFkB Cytokines Decreased Pro-inflammatory Cytokine Production (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Inflammation Reduced Inflammation Cytokines->Inflammation

Caption: Generalized anti-inflammatory signaling pathway of unsaturated fatty acids.

References

Application Notes and Protocols for the HPLC Analysis of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. cis-13-Octadecenoic acid, a monounsaturated fatty acid, is of growing interest in biochemical and metabolic research.[1] Its analysis is crucial for understanding lipid metabolism, developing pharmaceutical formulations, and ensuring the quality of natural products. While gas chromatography (GC) is a traditional method for fatty acid analysis, HPLC offers the distinct advantage of operating at ambient temperatures, which minimizes the risk of degradation for sensitive molecules and allows for micropreparative isolation of isomers for further analysis.[2]

This document provides detailed application notes and protocols for the analysis of this compound and related fatty acids by HPLC, covering sample preparation, chromatographic conditions, and various detection methods.

General Experimental Workflow

The analysis of this compound from a complex matrix typically involves several key steps, from sample preparation to data analysis. The general workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction Hydrolysis Saponification/Hydrolysis (to yield free fatty acids) Extraction->Hydrolysis Derivatization Derivatization (Optional) (for UV/Fluorescence Detection) Hydrolysis->Derivatization HPLC HPLC System Derivatization->HPLC Column Chromatographic Column (e.g., C18, Silver-Ion) Detection Detection (UV, CAD, MS) Integration Peak Integration & Identification Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of this compound by HPLC.

Sample Preparation

Accurate and reproducible sample preparation is paramount for the successful HPLC analysis of fatty acids. The primary goal is to extract the lipids from the sample matrix and, if necessary, convert them into a form suitable for detection.

Protocol 1: Lipid Extraction and Saponification

This protocol is suitable for isolating total fatty acids from biological tissues, plant materials, or pharmaceutical formulations.

Materials:

Procedure:

  • Homogenization: Homogenize the sample in a chloroform/methanol mixture (2:1, v/v).

  • Extraction: Add 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

  • Isolation: Collect the lower organic phase containing the lipids.

  • Drying: Dry the organic phase under a stream of nitrogen or using a rotary evaporator.

  • Saponification: To the dried lipid extract, add a solution of 0.5 M KOH in methanol and heat at 70-80°C for 1-2 hours to hydrolyze the esters and release the free fatty acids.

  • Acidification and Re-extraction: After cooling, acidify the mixture with HCl to protonate the fatty acids. Extract the free fatty acids with hexane.

  • Washing and Drying: Wash the hexane phase with water to remove excess acid and salts. Dry the hexane extract over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the hexane to dryness and reconstitute the fatty acid residue in the HPLC mobile phase or a suitable solvent for derivatization.

Chromatographic Methods and Protocols

The choice of HPLC method depends on the analytical goal, such as separating geometric or positional isomers, and the available detection system.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used method for separating fatty acids based on their chain length and degree of unsaturation. Longer chains and more saturated fatty acids are retained longer on the nonpolar stationary phase.

Protocol 2: Analysis of Underivatized Fatty Acids by RP-HPLC with Low-Wavelength UV Detection

This method is suitable for the direct analysis of fatty acids containing double bonds, which exhibit absorbance at low UV wavelengths.

Chromatographic Conditions:

  • Column: C18 (Octadecylsilyl) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and n-hexane (90:8:2, v/v) acidified with 0.2% acetic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detection: UV detector set at 205-210 nm.

  • Injection Volume: 10-20 µL.

Protocol 3: Analysis of Derivatized Fatty Acids by RP-HPLC with UV/Fluorescence Detection

Derivatization is employed to enhance detection sensitivity and allows for the use of more common UV wavelengths or fluorescence detection. Phenacyl esters are common derivatives.

Derivatization (p-Bromophenacyl Esters):

  • To the dried fatty acid sample, add a solution of 2,4'-dibromoacetophenone (B128361) and a catalyst (e.g., triethylamine) in acetone.

  • Heat the mixture at 40°C for 30 minutes.[1]

  • Stop the reaction by adding a small amount of acetic acid.[1]

  • The resulting solution can be directly injected into the HPLC system.

Chromatographic Conditions:

  • Column: Two C18 columns in series can improve resolution (e.g., 250 mm x 4.6 mm, 4 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (Solvent A) and water (Solvent B). A typical gradient might start at 70% A, increasing to 100% A over 30-40 minutes.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 35-40°C.

  • Detection: UV detector set at 254 nm for phenacyl derivatives.

  • Injection Volume: 10-20 µL.

Method 2: Silver-Ion HPLC (Ag+-HPLC)

Ag+-HPLC is a powerful technique for the separation of unsaturated fatty acid isomers based on the number, geometry (cis/trans), and position of the double bonds.[4] Fatty acids with more double bonds and those with cis-configuration interact more strongly with the silver ions on the stationary phase and are retained longer.

Protocol 4: Isomer Separation by Ag+-HPLC

This method is particularly useful for separating this compound from its positional and geometric isomers.

Chromatographic Conditions:

  • Column: A commercially available silver-ion HPLC column.

  • Mobile Phase: A mobile phase of hexane containing a small percentage of a polar modifier like acetonitrile and/or isopropanol (B130326) (e.g., 0.018% acetonitrile and 0.18% isopropanol in hexane).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 20°C).

  • Detection: Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is often preferred as the mobile phase is not UV-compatible at low wavelengths. If derivatized (e.g., as methyl esters), detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or CAD.

  • Injection Volume: 5-20 µL.

Detection Systems

The choice of detector is critical and depends on whether the fatty acids are derivatized.

  • UV-Vis Detector: Suitable for underivatized unsaturated fatty acids at low wavelengths (205-210 nm) or for derivatized fatty acids at higher wavelengths (e.g., 254 nm for phenacyl esters).

  • Charged Aerosol Detector (CAD): A universal detector that provides a response proportional to the mass of the analyte, regardless of its chromophoric properties. It is well-suited for underivatized fatty acids and compatible with gradient elution.[6][7]

  • Mass Spectrometry (MS): Provides structural information and high sensitivity, aiding in the definitive identification of fatty acid isomers.

Quantitative Data Summary

Table 1: Representative Performance Data for Underivatized Fatty Acid Analysis by HPLC-UV (208 nm) [8]

Fatty AcidLinearity Range (mg/mL)Correlation Coefficient (r²)LOD (mg/mL)LOQ (mg/mL)
Oleic Acid (C18:1)0.05 - 1.0>0.990.0560.187
Linoleic Acid (C18:2)0.005 - 0.2>0.990.0040.013
Linolenic Acid (C18:3)0.001 - 0.05>0.990.00050.0017

Table 2: Representative Performance Data for Underivatized Fatty Acid Analysis by HPLC-CAD [3]

Fatty AcidLinearity Range (ng on column)Correlation Coefficient (r²)LOD (ng on column)LOQ (ng on column)
Oleic Acid (C18:1)17 - 42400.99901.64.9
Linoleic Acid (C18:2)17 - 42100.986416.349.5
Stearic Acid (C18:0)17 - 42700.998612.838.8

Visualization of Methodologies

The following diagrams illustrate the principles behind the described HPLC methods.

G cluster_rp Reversed-Phase HPLC cluster_ag Silver-Ion HPLC rp_column C18 Stationary Phase (Nonpolar) rp_mobile Mobile Phase (Polar) (e.g., Acetonitrile/Water) rp_mobile->rp_column fatty_acids_rp Fatty Acids (Shorter chains elute first) fatty_acids_rp->rp_column Separation by hydrophobicity ag_column Stationary Phase with Ag+ ions ag_mobile Mobile Phase (Nonpolar) (e.g., Hexane/Acetonitrile) ag_mobile->ag_column fatty_acids_ag Unsaturated Fatty Acids (cis isomers retained longer) fatty_acids_ag->ag_column Separation by π-complexation

Caption: Principles of RP-HPLC and Ag+-HPLC for fatty acid separation.

Signaling Pathways and Biological Roles

While a specific, detailed signaling pathway for this compound is not yet fully elucidated, it is known to be involved in general lipid metabolism.[1] Fatty acids are integral components of cellular membranes, influencing their fluidity and the function of membrane-bound proteins.[1] They also serve as energy stores and precursors for signaling molecules.

The "octadecanoid pathway" is a well-characterized signaling cascade in plants that originates from an 18-carbon fatty acid, α-linolenic acid, and leads to the production of jasmonates, which are crucial for plant defense responses. It is plausible that this compound could play a role in similar or related lipid-based signaling networks in various organisms. Research has shown that it may be involved in modulating enzyme activity and cell signaling.[1]

G cluster_pathway General Roles of Fatty Acids in Cellular Processes cluster_membrane Membrane Structure cluster_energy Energy Metabolism cluster_signaling Cell Signaling C13OA This compound Phospholipids Incorporation into Phospholipids C13OA->Phospholipids BetaOxidation β-Oxidation C13OA->BetaOxidation Precursor Precursor to other Bioactive Lipids C13OA->Precursor MembraneFluidity Modulation of Membrane Fluidity Phospholipids->MembraneFluidity Energy Energy Production (ATP) BetaOxidation->Energy EnzymeModulation Modulation of Enzyme Activity

Caption: Potential biological roles of this compound.

Conclusion

The HPLC methods outlined in this document provide robust and versatile approaches for the analysis of this compound. RP-HPLC is a reliable technique for general quantification, especially when coupled with CAD for universal detection or with UV detection after derivatization for enhanced sensitivity. For challenging separations involving isomers, Ag+-HPLC offers unparalleled resolution. The selection of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and the need to resolve isomeric forms. These protocols and application notes serve as a comprehensive guide for researchers and professionals in the field of lipid analysis.

References

Application Notes and Protocols for Studying Fatty Acid Uptake with Labeled cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-13-Octadecenoic acid is a monounsaturated fatty acid that serves as a valuable tool in metabolic research.[1] Its structural similarity to other common long-chain fatty acids allows it to be utilized by cellular machinery involved in fatty acid transport, activation, and metabolism. The use of labeled versions of this compound, such as those containing stable isotopes (e.g., Deuterium, ¹³C) or radioisotopes (e.g., ³H, ¹⁴C), enables researchers to trace its movement and fate within biological systems. These labeled fatty acids are instrumental in investigating the mechanisms of fatty acid transport across the plasma membrane, its subsequent incorporation into complex lipids, and its effects on various metabolic and signaling pathways.[1][2] This document provides detailed protocols and application notes for utilizing labeled this compound to study fatty acid uptake in cultured cells.

Core Principles of Fatty Acid Uptake

The cellular uptake of long-chain fatty acids is a multi-step process involving both passive diffusion and protein-mediated transport.[3][4] While fatty acids can passively diffuse across the lipid bilayer, under physiological conditions, the majority of uptake is facilitated by membrane-associated proteins.[5][6] Key proteins involved in this process include:

  • Fatty Acid Translocase (CD36): A scavenger receptor that binds and facilitates the uptake of long-chain fatty acids.

  • Fatty Acid Transport Proteins (FATPs): A family of proteins that are involved in the transport and activation of fatty acids through their acyl-CoA synthetase activity.

  • Plasma Membrane Fatty Acid-Binding Proteins (FABPpm): These proteins are thought to increase the local concentration of fatty acids at the membrane surface.[4][7]

Once inside the cell, fatty acids are rapidly esterified to Coenzyme A to form acyl-CoAs, a process that traps them within the cell and primes them for various metabolic fates, including β-oxidation for energy production or incorporation into complex lipids like triglycerides and phospholipids (B1166683) for energy storage or as structural components of membranes.[4]

Data Presentation

The following table summarizes comparative uptake data of labeled fatty acid isomers in human plasma lipids. This data highlights the differential incorporation of this compound compared to its trans isomer and the more common oleic acid (cis-9-octadecenoic acid), demonstrating the selectivity of enzymes involved in lipid metabolism.[8]

Lipid FractionRelative Incorporation of Deuterium-Labeled Fatty Acids (Compared to cis-9-Octadecenoic Acid)
This compound
Neutral Lipids
Cholesteryl EsterSelectively Excluded
TriglyceridesEqually Absorbed (in chylomicrons)
Phospholipids
1-acyl PhosphatidylcholineSelectively Excluded
2-acyl PhosphatidylcholineSelectively Excluded

This table is a qualitative summary based on the findings of Emken et al. (1987), which reported selective exclusion of both 13-octadecenoic isomers relative to cis-9-octadecenoic acid in most lipid fractions, with notable exceptions.[8]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Uptake Assay Using Stable Isotope-Labeled this compound

This protocol describes a method for measuring the uptake of deuterium-labeled this compound (D-cis-13-OA) in cultured mammalian cells, such as 3T3-L1 adipocytes or HepG2 hepatocytes. The subsequent analysis is performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2]

Materials:

  • D-cis-13-Octadecenoic acid (or another stable isotope-labeled variant)

  • Cultured cells (e.g., differentiated 3T3-L1 adipocytes) in 12-well plates

  • Cell culture medium (e.g., DMEM)

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Stop solution (e.g., ice-cold PBS with 0.2% BSA)

  • Organic solvent for lipid extraction (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Internal standard (e.g., a non-endogenous, odd-chain fatty acid)

Procedure:

  • Cell Culture and Differentiation:

    • Culture cells to confluence in their appropriate growth medium.

    • For 3T3-L1 cells, induce differentiation into adipocytes as per standard protocols. Perform the uptake assay on fully differentiated adipocytes.[9]

  • Preparation of Labeled Fatty Acid-BSA Complex:

    • Prepare a stock solution of D-cis-13-OA in ethanol (B145695) or DMSO.

    • In a sterile tube, prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 1% BSA).

    • Slowly add the D-cis-13-OA stock solution to the BSA solution while vortexing to create the fatty acid-BSA complex. The final concentration of the fatty acid should be determined based on experimental needs (e.g., 100-500 µM).

    • Incubate the complex at 37°C for 30 minutes to allow for binding.

  • Fatty Acid Uptake Assay:

    • Wash the cultured cells twice with warm PBS.

    • Aspirate the PBS and add the pre-warmed D-cis-13-OA-BSA complex to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for the desired time points (e.g., 1, 5, 15, 30 minutes).

    • To stop the uptake, aspirate the fatty acid solution and immediately wash the cells three times with ice-cold stop solution.

  • Lipid Extraction and Analysis:

    • After the final wash, add an organic solvent mixture containing an internal standard to each well to extract the total lipids.

    • Collect the solvent and evaporate it under a stream of nitrogen.

    • The dried lipid extract can then be derivatized (e.g., to fatty acid methyl esters) for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

    • Quantify the amount of D-cis-13-OA taken up by the cells by comparing its peak area to that of the internal standard and a standard curve.

Protocol 2: Fatty Acid Uptake Assay Using Fluorescently Labeled this compound Analog

This protocol utilizes a fluorescently tagged analog of this compound to measure fatty acid uptake in real-time or as an endpoint assay using a fluorescence plate reader.

Materials:

  • Fluorescently labeled this compound analog (e.g., BODIPY-labeled)

  • Cultured cells in a black-walled, clear-bottom 96-well plate

  • Serum-free, phenol (B47542) red-free cell culture medium

  • Uptake Assay Buffer (e.g., Hanks' Balanced Salt Solution with 1% fatty acid-free BSA)

  • Extracellular Quenching Solution (to quench the fluorescence of non-internalized probe)[9]

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, wash the cells with serum-free medium.

    • Prepare the Uptake Reaction Mix by diluting the fluorescent fatty acid probe and the Extracellular Quenching Solution in pre-warmed Uptake Assay Buffer.[9]

  • Fluorescence Measurement:

    • Remove the wash medium from the cells and add the Uptake Reaction Mix to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence in kinetic mode (bottom-read) at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 488/523 nm for BODIPY) for a desired period (e.g., 60 minutes).[9]

    • Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time, then measure the fluorescence.

  • Data Analysis:

    • Subtract the background fluorescence from wells without cells.

    • The increase in fluorescence over time corresponds to the rate of fatty acid uptake.

    • For inhibitor studies, pre-incubate cells with the test compounds before adding the Uptake Reaction Mix and compare the uptake rates to control wells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Fatty Acid Uptake and Initial Metabolism

Long-chain fatty acids, upon entering the cell, are activated and directed towards various metabolic pathways. They can also act as signaling molecules, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.[10]

FattyAcidUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FA_Albumin This compound-Albumin Complex FA Free this compound FA_Albumin->FA Dissociation CD36 CD36 FA_CoA cis-13-Octadecenoyl-CoA CD36->FA_CoA Transport & Activation FATP FATP FATP->FA_CoA Transport & Activation FABPpm FABPpm FABPpm->FA Concentration at membrane FA->CD36 FA->FATP FA->FABPpm FA->FA_CoA FABPc FABPc FA->FABPc Binding ACSL Acyl-CoA Synthetase (ACSL) ACSL->FA_CoA Esterification BetaOxidation β-Oxidation (Mitochondria) FA_CoA->BetaOxidation LipidSynthesis Triglyceride & Phospholipid Synthesis (ER) FA_CoA->LipidSynthesis PPAR PPAR Activation (Nucleus) FA_CoA->PPAR FABPc->FA_CoA

Caption: General pathway of fatty acid uptake and activation.

Experimental Workflow for Fatty Acid Uptake Assay

The following diagram outlines the key steps in a typical in vitro fatty acid uptake experiment using labeled this compound.

ExperimentalWorkflow start Start: Seed cells in multi-well plate culture Culture cells to desired confluency/ differentiate (e.g., 3T3-L1) start->culture prepare_fa Prepare labeled cis-13-Octadecenoic Acid-BSA complex culture->prepare_fa wash1 Wash cells with warm PBS/media culture->wash1 add_fa Incubate cells with labeled fatty acid complex for defined time points wash1->add_fa stop_uptake Stop uptake by washing with ice-cold stop solution add_fa->stop_uptake extract Extract total lipids from cells stop_uptake->extract analyze Analyze lipid extract using GC-MS, LC-MS, or scintillation counting extract->analyze data Quantify uptake and analyze data analyze->data

References

Application of cis-13-Octadecenoic Acid in Metabolic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-13-Octadecenoic acid ((13Z)-octadec-13-enoic acid) is a monounsaturated omega-5 fatty acid that has garnered increasing interest in the field of metabolic research. As an isomer of the more common oleic acid (cis-9-octadecenoic acid), its unique structural properties impart distinct biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in studying various aspects of metabolism, including its role in adipocyte function, lipid transport, and potential signaling pathways.

Application Notes

This compound serves as a valuable tool in metabolic research for several key applications:

  • Investigation of Adipocyte Metabolism: Studies have utilized this compound to probe its effects on fundamental adipocyte processes such as lipolysis and glucose utilization. By comparing its effects to other octadecenoic acid isomers, researchers can elucidate the structural determinants of fatty acid-mediated metabolic regulation in fat cells.

  • Lipid Transport and Incorporation Studies: The use of isotopically labeled this compound, for instance with deuterium, allows for the precise tracing of its absorption, distribution, and incorporation into various lipid fractions in plasma and tissues.[1] This is critical for understanding the metabolic fate of this specific fatty acid and how it is handled by the body compared to other dietary fats.

  • Potential Anti-Inflammatory Research: While direct evidence is still emerging, the structural similarity of this compound to other fatty acids with known anti-inflammatory properties suggests its potential in modulating inflammatory pathways. Research in this area could involve examining its effects on inflammatory markers and signaling cascades, such as the NF-κB pathway.

  • Elucidation of Lipid Signaling Pathways: Fatty acids can act as signaling molecules, often through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). This compound is a candidate for investigation as a potential ligand for PPARs, which are master regulators of lipid and glucose homeostasis.

Quantitative Data Summary

The following tables summarize quantitative data from key studies investigating the metabolic effects of this compound.

Table 1: Incorporation of Deuterium-Labeled this compound into Human Plasma Lipids

This table presents data on the relative incorporation of deuterium-labeled this compound (13c-18:1) compared to cis-9-octadecenoic acid (9c-18:1, oleic acid) in various plasma lipid fractions of human subjects. The data highlights the selective exclusion of the 13-isomer in most lipid fractions.

Lipid FractionRelative Incorporation of 13c-18:1 vs. 9c-18:1Key ObservationReference
TriglyceridesSimilar absorptionBoth fatty acids are equally well absorbed from the gut.[1]
Cholesteryl EstersSignificantly lowerStrong discrimination against the incorporation of the 13-isomer.[1]
Phosphatidylcholine (2-acyl position)Significantly lowerNear absolute discrimination against the 13-isomer.[1]
Phosphatidylcholine (1-acyl position)Higher selectivity for the trans-13-isomer was noted, data for cis-13 is less pronounced.The position of the double bond influences enzymatic selectivity for incorporation into phospholipids.[1]

Table 2: Comparative Effects of Octadecenoic Acid Isomers on Rat Adipocyte Metabolism

This table summarizes the differential effects of cis- and trans-octadecenoic acid isomers on key metabolic processes in isolated rat adipocytes. While specific data for this compound is part of the broader "cis" category in some studies, the general trends are informative.

Metabolic Processcis-Octadecenoic Acids (general)trans-Octadecenoic AcidsReference
Glucose Conversion to LipidPromotesReduced (P < 0.01)
Glucose Oxidation to CO2BaselineLower (P < 0.05 - P < 0.06)
Lipolysis RateBaselineIncreased (P < 0.01)

Experimental Protocols

Protocol 1: In Vitro Treatment of Adipocytes with this compound

This protocol outlines a general procedure for treating cultured adipocytes with this compound to assess its effects on metabolic parameters like lipolysis and glucose uptake.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Ethanol (B145695)

  • Assay kits for glycerol (B35011) release (for lipolysis) and glucose uptake

Procedure:

  • Preparation of Fatty Acid-BSA Complex:

    • Dissolve this compound in ethanol to create a stock solution.

    • Prepare a solution of fatty acid-free BSA in DMEM.

    • Slowly add the fatty acid stock solution to the BSA solution while stirring to allow for complex formation. This improves the solubility and delivery of the fatty acid to the cells.

  • Cell Culture and Treatment:

    • Culture adipocytes to full differentiation in appropriate media.

    • Prior to treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the prepared this compound-BSA complex in serum-free DMEM for the desired time period (e.g., 2-24 hours). Include a vehicle control (BSA-DMEM with ethanol).

  • Assessment of Lipolysis:

    • Collect the culture medium after the treatment period.

    • Measure the concentration of glycerol released into the medium using a commercially available glycerol assay kit. Increased glycerol levels indicate an increase in lipolysis.

  • Assessment of Glucose Uptake:

    • After treatment, wash the cells and incubate them with a glucose analog (e.g., 2-deoxy-D-[³H]glucose) for a defined period.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter to quantify glucose uptake.

Protocol 2: Lipid Extraction and GC-MS Analysis of this compound in Plasma

This protocol describes the extraction of total fatty acids from plasma and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound.

Materials:

Procedure:

  • Lipid Extraction (Folch Method):

    • To 1 ml of plasma, add a known amount of the internal standard.

    • Add 2 ml of methanol and 4 ml of chloroform. Vortex thoroughly.

    • Centrifuge to separate the phases.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification and Methylation:

    • Resuspend the dried lipid extract in a small volume of 2% KOH in methanol and heat to saponify the fatty acids.

    • Add 14% BF3 in methanol and heat to convert the fatty acids to their methyl esters (FAMEs).

  • Extraction of FAMEs:

    • Add hexane and saturated NaCl solution to the tube. Vortex and centrifuge.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject the FAMEs solution into the GC-MS.

    • Use a temperature program that allows for the separation of different fatty acid methyl esters.

    • Identify the peak corresponding to this compound methyl ester based on its retention time and mass spectrum compared to a pure standard.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow_adipocyte cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Adipocytes Differentiated Adipocytes Incubation Incubate Cells Adipocytes->Incubation FA_Stock This compound Stock Solution FA_BSA_Complex Fatty Acid-BSA Complex FA_Stock->FA_BSA_Complex BSA_Solution BSA Solution BSA_Solution->FA_BSA_Complex FA_BSA_Complex->Incubation Lipolysis_Assay Glycerol Release Assay Incubation->Lipolysis_Assay Collect Medium Glucose_Uptake_Assay Glucose Uptake Assay Incubation->Glucose_Uptake_Assay Process Cells

Workflow for in vitro adipocyte treatment.

gc_ms_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample Extraction Folch Extraction Plasma->Extraction Lipid_Extract Dried Lipid Extract Extraction->Lipid_Extract Derivatization Saponification & Methylation (BF3) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Quantification Quantification GCMS->Quantification

Workflow for GC-MS analysis of plasma fatty acids.

hypothesized_signaling_pathway cluster_cell Adipocyte C13_OA This compound PPARg PPARγ C13_OA->PPARg Potential Activation (Hypothesized) PPRE PPRE PPARg->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Metabolic_Effects Modulation of: - Adipogenesis - Lipolysis - Glucose Homeostasis Gene_Expression->Metabolic_Effects

Hypothesized PPARγ signaling pathway.

References

Application Notes and Protocols for the Incorporation of cis-13-Octadecenoic Acid into Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-13-Octadecenoic acid is a monounsaturated omega-5 fatty acid that has garnered interest in biomedical research for its potential role in cellular signaling and metabolism. As a structural analog of more common fatty acids like oleic acid, understanding its incorporation into cellular membranes is crucial for elucidating its biological functions and therapeutic potential. The presence of the cis double bond at the 13th carbon position influences the physical properties of phospholipids (B1166683), thereby affecting membrane fluidity, the function of membrane-bound proteins, and downstream signaling cascades.

These application notes provide a comprehensive guide for studying the incorporation of this compound into the phospholipids of cultured mammalian cells. Detailed protocols for cell treatment, lipid extraction, and analysis are provided to ensure reproducible and accurate results.

Data Presentation: Incorporation of Octadecenoic Acid Isomers into Phospholipids

While specific quantitative data for the incorporation of this compound into various phospholipid classes is not extensively available in published literature, data from related isomers can provide valuable insights into expected trends. The following tables summarize the observed incorporation of other C18:1 isomers in different experimental systems. Researchers can use this data as a benchmark for their own experiments with this compound.

Table 1: Incorporation of cis-12-Octadecenoic Acid into Rat Liver Phospholipids

Phospholipid ClassPercentage of Total Radioactivity in Phospholipids
Phosphatidylcholine~37.5%
Phosphatidylethanolamine (B1630911)~37.5%
Other Phospholipids~25%

Data adapted from studies on the metabolism of (12,13-tritium)cis-12-octadecenoic acid in rat liver. The study found that the incorporation into phosphatidylcholine and phosphatidylethanolamine was approximately the same and together accounted for about 75% of the total activity in liver phospholipids[1].

Table 2: Incorporation of cis-Octadecenoic Acid Isomers into Rat Liver Mitochondrial Membrane Phospholipids

Fatty Acid IsomerPhospholipid ClassPositional IncorporationMaximal Incorporation (%)
cis-18:1(n-12)Phosphatidylethanolaminesn-14.8
cis-18:1(n-10)Phosphatidylethanolaminesn-18.9

This data highlights that isomeric octadecenoic acids were primarily incorporated into the 1-position of phosphatidylcholines and phosphatidylethanolamines[2].

Table 3: Relative Incorporation of Deuterium-Labeled this compound in Human Plasma Lipids

Lipid FractionSelectivity vs. cis-9-Octadecenoic Acid
Neutral LipidsExcluded
Phospholipids (total)Excluded
2-acyl PhosphatidylcholineNear absolute exclusion
1-acyl PhosphatidylcholinePositive selectivity for trans-13-isomer

This study indicates that plasma lipids selectively exclude the this compound isomer relative to cis-9-octadecenoic acid in most neutral and phospholipid fractions[3].

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to study the incorporation of this compound into cellular phospholipids.

Protocol 1: In Vitro Incorporation of this compound into Cultured Mammalian Cells

This protocol outlines the steps for treating cultured cells with this compound complexed to bovine serum albumin (BSA) to facilitate its uptake.

Materials:

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Water bath at 37°C

  • Cell culture plates or flasks

Procedure:

  • Preparation of Fatty Acid-BSA Complex: a. Prepare a 10% (w/v) fatty acid-free BSA solution in sterile, deionized water. Gently dissolve the BSA by inverting the tube or using a shaker at 37°C. Sterilize the solution by passing it through a 0.22 µm filter. Store at 4°C.[4] b. Prepare a 100 mM stock solution of this compound in ethanol. c. To prepare a 5 mM fatty acid-BSA complex stock solution, warm the 10% BSA solution and a sterile 150 mM NaCl solution to 37°C. d. In a sterile tube, combine 5.8 mL of 150 mM NaCl and 3.33 mL of 10% BSA solution. Incubate at 37°C for 30 minutes with gentle agitation.[4] e. Slowly add 333 µL of the 100 mM this compound stock solution dropwise to the BSA solution while gently swirling.[4] f. Incubate the mixture for at least 1 hour at 37°C to allow for complex formation. g. The final stock solution will be 5 mM this compound with a molar ratio of fatty acid to BSA of approximately 6:1. This stock can be stored at -20°C.

  • Cell Seeding: a. Seed the chosen mammalian cells in appropriate cell culture plates or flasks. Allow the cells to adhere and reach 70-80% confluency.

  • Cell Treatment: a. Thaw the fatty acid-BSA complex stock solution at 37°C. b. Dilute the stock solution in complete cell culture medium to the desired final concentration (e.g., 10, 50, 100 µM). c. Prepare a vehicle control medium containing the same concentration of BSA and ethanol as the treatment medium. d. Remove the existing medium from the cells and wash once with sterile PBS. e. Add the treatment or vehicle control medium to the cells. f. Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: a. After incubation, remove the medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or trypsinization. c. Centrifuge the cell suspension to obtain a cell pellet. d. The cell pellet can be used immediately for lipid extraction or stored at -80°C.

Protocol 2: Lipid Extraction from Cultured Cells

This protocol describes the extraction of total lipids from cell pellets using a modified Bligh and Dyer method.

Materials:

  • Cell pellet from Protocol 1

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Resuspend the cell pellet (from approximately 10 x 10⁶ cells) in 1 mL of PBS.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add 1.25 mL of chloroform and vortex for 30 seconds.

  • Add 1.25 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 500 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 2:1, v/v) for downstream analysis. Store the lipid extract at -80°C.

Protocol 3: Analysis of Phospholipid Composition by LC-MS/MS

This protocol provides a general workflow for the analysis of phospholipid species containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Lipid extract from Protocol 2

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

  • C18 reversed-phase LC column

  • Mobile phase A: Acetonitrile/water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile phase B: Isopropanol/acetonitrile with 0.1% formic acid and 10 mM ammonium formate

  • Phospholipid standards

Procedure:

  • Sample Preparation: a. Dilute the lipid extract to an appropriate concentration for LC-MS/MS analysis.

  • LC Separation: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the sample onto the column. c. Elute the phospholipids using a gradient of mobile phase B. A typical gradient might start at 30% B and increase to 95% B over 20-30 minutes.

  • MS/MS Analysis: a. Operate the mass spectrometer in both positive and negative ion modes to detect different phospholipid classes. b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra. c. For targeted analysis, use multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) to detect the specific transitions for phospholipids containing this compound. The precursor ion will be the m/z of the intact phospholipid, and the product ion will be the m/z of the cis-13-octadecenoate fragment (m/z 281.25).

  • Data Analysis: a. Identify the phospholipid species based on their retention time, accurate mass, and fragmentation pattern. b. Quantify the relative or absolute abundance of phospholipids containing this compound by comparing the peak areas to those of internal standards.

Visualization of Experimental Workflow and Signaling Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_lipid_extraction Lipid Extraction cluster_analysis Analysis cell_seeding Seed Mammalian Cells cell_treatment Treat with cis-13-Octadecenoic Acid-BSA Complex cell_seeding->cell_treatment cell_harvesting Harvest Cells cell_treatment->cell_harvesting extraction Bligh & Dyer Extraction cell_harvesting->extraction Cell Pellet drying Dry Lipid Extract extraction->drying lcms LC-MS/MS Analysis drying->lcms Resuspended Lipids data_analysis Data Interpretation lcms->data_analysis

Caption: Experimental workflow for studying the incorporation of this compound.

signaling_pathway cluster_membrane Cell Membrane c13_oa This compound (incorporated into Phospholipids) mapk mapk c13_oa->mapk Potential Modulation ikk ikk c13_oa->ikk Potential Inhibition nfkb_active nfkb_active cluster_nucleus cluster_nucleus nfkb_active->cluster_nucleus translocation

Caption: Potential signaling pathways modulated by this compound.

logical_relationship cluster_incorporation Incorporation cluster_effects Cellular Effects c13_oa_uptake Cellular Uptake of This compound pl_synthesis Incorporation into Phospholipids c13_oa_uptake->pl_synthesis membrane_properties Alteration of Membrane Properties pl_synthesis->membrane_properties signaling Modulation of Signaling Pathways gene_expression Changes in Gene Expression

Caption: Logical relationship of this compound incorporation and its cellular effects.

Discussion and Potential Signaling Implications

The incorporation of this compound into membrane phospholipids can have significant downstream effects on cellular signaling. While direct evidence for this specific isomer is limited, studies on structurally similar fatty acids and their derivatives suggest potential modulation of key inflammatory pathways.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Some fatty acid metabolites have been shown to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB). Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Certain fatty acids and their derivatives may inhibit this pathway by preventing the phosphorylation of IκB.

  • PPAR Activation: Fatty acids are natural ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism. Activation of PPARs can lead to both pro- and anti-inflammatory effects depending on the specific PPAR isotype and cellular context.

Researchers investigating the effects of this compound should consider exploring these pathways to elucidate its mechanism of action. The provided protocols offer a robust framework for initiating these studies.

References

Application Notes and Protocols: Use of cis-13-Octadecenoic Acid in Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-13-Octadecenoic acid is a monounsaturated fatty acid that serves as a valuable tool in biochemical and metabolic research. Its unique structure, with a double bond at the thirteenth carbon, makes it a specific substrate and modulator for various enzymes involved in lipid metabolism. These application notes provide detailed protocols for utilizing this compound in enzyme activity assays, focusing on lipoxygenases and fatty acid desaturases. Understanding the interaction of these enzymes with this compound can provide insights into metabolic pathways and aid in the development of novel therapeutics for metabolic diseases, inflammation, and cancer.

I. Lipoxygenase Activity Assay

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of bioactive lipid hydroperoxides. Certain lipoxygenases, including manganese lipoxygenase (MnLOX), can utilize monounsaturated fatty acids like this compound as substrates. The following protocols describe spectrophotometric and fluorometric methods to determine lipoxygenase activity using this compound.

A. Spectrophotometric Assay Protocol

This method is based on the principle that the lipoxygenase-catalyzed oxidation of this compound leads to the formation of a conjugated diene hydroperoxide, which can be monitored by the increase in absorbance at 234 nm.[1][2]

Materials:

  • This compound

  • Purified lipoxygenase enzyme or cell/tissue lysate

  • Sodium phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Ethanol (B145695) (for substrate stock solution)

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in ethanol.

  • Reaction Mixture Preparation: In a cuvette or microplate well, prepare the reaction mixture containing:

    • Sodium phosphate buffer

    • This compound (final concentration to be optimized, typically in the µM range)

  • Enzyme Addition: Add the purified enzyme or cell/tissue lysate to the reaction mixture to initiate the reaction. The final volume should be consistent for all assays.

  • Measurement: Immediately place the cuvette or microplate in the spectrophotometer and monitor the increase in absorbance at 234 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

    • Use the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (µmol/min).

    • Enzyme activity can be expressed as units/mg of protein, where one unit is defined as the amount of enzyme that produces 1 µmol of hydroperoxide per minute under the specified conditions.

B. Fluorometric Assay Protocol

This assay offers higher sensitivity and is suitable for high-throughput screening. It utilizes a probe that reacts with the hydroperoxide product of the lipoxygenase reaction to generate a fluorescent signal.[3][4]

Materials:

  • This compound

  • Purified lipoxygenase enzyme or cell/tissue lysate

  • Lipoxygenase assay buffer (as provided in a commercial kit or a suitable buffer like Tris-HCl)

  • Fluorometric probe (e.g., Amplex™ Red or similar)

  • Horseradish peroxidase (HRP)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorometric probe and HRP in the assay buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • Fluorometric probe/HRP working solution

    • This compound (at various concentrations for kinetic studies)

  • Enzyme Addition: Add the enzyme sample (purified or lysate) to each well to start the reaction.

  • Incubation and Measurement: Incubate the plate at the desired temperature (e.g., 37°C) and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex™ Red) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the rate of fluorescence increase from the slope of the linear phase of the reaction.

    • Use a standard curve generated with a known concentration of H₂O₂ to quantify the amount of hydroperoxide produced.

    • Calculate the specific activity of the enzyme.

Data Presentation: Lipoxygenase Kinetics

The following table illustrates how to present kinetic data obtained from lipoxygenase activity assays with this compound.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Recombinant MnLOXThis compoundData to be determinedData to be determinedData to be determinedData to be determined
Soybean LipoxygenaseThis compoundData to be determinedData to be determinedData to be determinedData to be determined
Cell Lysate (e.g., A549)This compoundData to be determinedData to be determinedNot applicableNot applicable

Note: Specific values are to be determined experimentally.

II. Fatty Acid Desaturase Activity Assay

Fatty acid desaturases (FADS) are enzymes that introduce double bonds into fatty acyl-CoAs. The activity of these enzymes can be assessed by monitoring the conversion of a substrate fatty acid to its desaturated product. The following protocol uses gas chromatography-mass spectrometry (GC-MS) to measure the conversion of this compound to its di-unsaturated product.[5]

A. GC-MS Based Desaturase Assay Protocol

Materials:

  • This compound

  • Cells or tissue expressing the desaturase of interest

  • Internal standard (e.g., a deuterated fatty acid)

  • Reagents for lipid extraction (e.g., chloroform, methanol)

  • Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF₃ in methanol)

  • Hexane (B92381) for FAME extraction

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Culture and Substrate Incubation:

    • Culture cells to the desired confluency.

    • Incubate the cells with this compound for a specific period (e.g., 24 hours).

  • Lipid Extraction:

    • Harvest the cells and add a known amount of the internal standard.

    • Extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure.

  • Transesterification:

    • Convert the fatty acids in the lipid extract to their corresponding FAMEs by incubating with a methylating agent (e.g., methanolic HCl at 80°C for 1 hour).

  • FAME Extraction:

    • Extract the FAMEs from the reaction mixture using hexane.

    • Evaporate the hexane and resuspend the FAMEs in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS system.

    • The FAMEs are separated based on their retention times and identified by their mass spectra.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to the methyl esters of this compound and its desaturated product.

    • Calculate the desaturase activity as a product-to-substrate ratio or as the percentage of substrate converted to product.

Data Presentation: Desaturase Activity
Cell Line/TissueDesaturase EnzymeSubstrateProductDesaturase Activity (% Conversion)
HUH7FADS2This compoundcis-x,13-Octadecadienoic acidData to be determined
A549FADS2This compoundcis-x,13-Octadecadienoic acidData to be determined
Primary HepatocytesFADS2This compoundcis-x,13-Octadecadienoic acidData to be determined

Note: The position 'x' of the newly introduced double bond and specific values are to be determined experimentally.

III. Visualizations

Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol c13_OA cis-13-Octadecenoic Acid LOX Lipoxygenase (LOX) c13_OA->LOX Desaturase Fatty Acid Desaturase c13_OA->Desaturase Hydroperoxide Hydroperoxy- octadecenoic Acid LOX->Hydroperoxide Diene Di-unsaturated Fatty Acid Desaturase->Diene Signaling Downstream Signaling (e.g., Inflammation) Hydroperoxide->Signaling Membrane_Fluidity Membrane Fluidity and Composition Diene->Membrane_Fluidity

Caption: Metabolic fate of this compound.

Experimental Workflow: Lipoxygenase Assay

Lipoxygenase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare cis-13-Octadecenoic Acid Stock Solution mix_reagents Combine Buffer and Substrate in Cuvette/Plate prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Sample (Purified or Lysate) start_reaction Add Enzyme to Initiate Reaction prep_enzyme->start_reaction prep_buffer Prepare Assay Buffer prep_buffer->mix_reagents mix_reagents->start_reaction measure Measure Absorbance (234 nm) or Fluorescence start_reaction->measure calc_rate Calculate Reaction Rate measure->calc_rate det_activity Determine Specific Activity calc_rate->det_activity

Caption: Workflow for lipoxygenase activity assay.

Experimental Workflow: Desaturase Assay

Desaturase_Workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction Sample Preparation cluster_analysis Analysis culture Culture Cells incubate Incubate with This compound culture->incubate extract_lipids Extract Total Lipids incubate->extract_lipids transesterify Transesterify to FAMEs extract_lipids->transesterify extract_fames Extract FAMEs transesterify->extract_fames gcms GC-MS Analysis extract_fames->gcms quantify Identify and Quantify Substrate and Product gcms->quantify calc_activity Calculate Desaturase Activity quantify->calc_activity

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Octadecenoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the complex task of separating octadecenoic acid (C18:1) isomers.

Frequently Asked Questions (FAQs)

Q1: What makes separating octadecenoic acid isomers so challenging?

The primary difficulty lies in the subtle structural similarities between isomers. Octadecenoic acids can be positional isomers, differing only in the location of the double bond along the 18-carbon chain, or geometric isomers (cis/trans), which vary in their spatial configuration at the double bond. These slight differences result in very similar physicochemical properties, making them difficult to resolve with standard chromatographic techniques.[1][2][3] Conventional one-dimensional gas chromatography (GC) often struggles to provide adequate separation for complex mixtures of these isomers.[1][2][3]

Q2: What is the first step I should take before analytical separation?

Nearly all chromatographic methods for fatty acid analysis require a derivatization step to convert the fatty acids into their less polar and more volatile ester forms, typically fatty acid methyl esters (FAMEs).[4] This is crucial for GC analysis to achieve good peak shapes and prevent interactions between the acidic carboxyl group and the stationary phase.[4]

Q3: Which analytical technique is better for separating C18:1 isomers: GC or HPLC?

Both techniques have their strengths and are often used complementarily.

  • Gas Chromatography (GC): When equipped with a highly polar cyanopropyl capillary column, GC is the gold standard for detailed FAME separations, especially for resolving geometric (cis/trans) and positional isomers.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Silver-ion HPLC (Ag-HPLC) is particularly powerful for separating isomers based on the number, geometry, and position of double bonds.[1][8][9] It excels at separating cis from trans isomers.[1][8] Reversed-phase HPLC can also be used, but may offer less resolution for geometric isomers compared to Ag-HPLC.[10][11]

Q4: Can I combine techniques for better results?

Yes, a multi-dimensional approach is often the most effective strategy. A common and powerful method involves a pre-fractionation of isomers by Ag-HPLC, followed by detailed analysis of the collected fractions by capillary GC.[10][12] This allows for a more accurate determination of the complete isomeric profile.[12] Comprehensive two-dimensional GC (GCxGC) is another advanced technique that provides enhanced separation.[1][2][3]

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Poor Peak Resolution and Co-elution of Isomers

  • Cause: The most critical factor is the stationary phase of the GC column. Non-polar columns separate primarily by boiling point and are unsuitable for isomer separation.[5]

  • Solution:

    • Select the Right Column: Use a highly polar capillary column. Columns with biscyanopropyl polysiloxane or polyethylene (B3416737) glycol (PEG) stationary phases are recommended.[5] For complex mixtures, longer columns (e.g., 100 m) provide higher efficiency and better resolution.[5][12]

    • Optimize Temperature Program: A slow, optimized temperature ramp can significantly improve the separation of closely eluting peaks.

    • Adjust Carrier Gas Flow Rate: Operating the column at its optimal linear velocity for the carrier gas (e.g., hydrogen or helium) enhances efficiency. Reducing the flow rate can improve resolution, though it will increase analysis time.[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Cause:

    • Peak Tailing: Often caused by active sites in the GC system (liner, column) interacting with polar analytes like incompletely derivatized fatty acids.[13]

    • Peak Fronting: Typically a result of column overload, where too much sample is injected.[13][14]

  • Solution:

    • For Tailing:

      • Ensure derivatization to FAMEs is complete.[13]

      • Use a deactivated inlet liner and an inert-rated GC column.[15]

      • Regularly perform inlet maintenance, including changing the septum and liner.[16]

    • For Fronting:

      • Dilute the sample. A good target is to inject less than 100 ng per FAME component onto the column.[13]

      • Increase the split ratio if using a split injection method.[15]

Issue 3: Incomplete Derivatization

  • Cause: The reaction to form FAMEs may not have gone to completion due to inactive reagents, insufficient reaction time, or incorrect temperature.[13]

  • Solution:

    • Use fresh, high-purity derivatization reagents (e.g., BF3-Methanol or BSTFA).[4]

    • Ensure the reaction is carried out for the recommended time and at the correct temperature (mild heating is often required).[4]

    • Ensure your sample is dry, as both common derivatization methods are moisture-sensitive.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Inadequate Separation of cis and trans Isomers with Reversed-Phase HPLC

  • Cause: Standard C18 columns separate based on hydrophobicity, which is very similar for cis and trans isomers, leading to poor resolution.[11]

  • Solution:

    • Use Silver-Ion HPLC (Ag-HPLC): This is the preferred method for cis/trans separation. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, allowing for separation based on stereochemistry. Trans isomers elute faster than cis isomers.[8][9]

    • Optimize Mobile Phase: For Ag-HPLC, a non-polar mobile phase like hexane (B92381) with small amounts of a polar modifier like acetonitrile (B52724) or isopropanol (B130326) is typically used.[1][3]

Issue 2: Low Detection Sensitivity

  • Cause: Fatty acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.

  • Solution:

    • Derivatization: Derivatize the fatty acids with a UV-absorbing or fluorescent tag. For example, derivatization with 2,4'-dibromoacetophenone (B128361) allows for sensitive UV detection.[17][18]

    • Alternative Detectors: Use an Evaporative Light Scattering Detector (ELSD) or couple the HPLC to a Mass Spectrometer (MS) for sensitive, universal detection.[11][19]

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation with BF₃-Methanol

This protocol describes a common method for converting free fatty acids into FAMEs for GC analysis.[4]

  • Sample Preparation: Start with approximately 1 mg of the lipid sample in a vial. If the sample is in a solvent, evaporate the solvent under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of a 14% Boron Trifluoride (BF₃) in methanol (B129727) solution to the vial.

  • Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in an incubator or oven at 60°C for 60 minutes.

  • Extraction: After cooling, add 0.5 mL of a saturated NaCl water solution and vortex. Add 0.6 mL of hexane, vortex thoroughly, and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new GC vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water. The sample is now ready for GC analysis.[4]

Protocol 2: Silver-Ion HPLC (Ag-HPLC) for cis/trans Isomer Separation

This protocol provides a general methodology for separating C18:1 FAME isomers.[1][3]

  • Column: Utilize a silver-ion impregnated HPLC column (e.g., ChromSpher 5 Lipids).

  • Mobile Phase: Prepare a mobile phase consisting of hexane with a very small percentage of a polar modifier. A typical mobile phase is 0.018% acetonitrile and 0.18% isopropanol in hexane.[1][3]

  • Flow Rate: Set the HPLC pump to a flow rate of 1.0 - 1.5 mL/min.

  • Injection: Inject the FAME sample (dissolved in hexane) onto the column.

  • Detection: Use an ELSD or an MS detector for analysis. If fractions are to be collected for subsequent GC analysis, a fraction collector can be integrated.

  • Elution Order: The separation is based on the interaction with silver ions. Saturated FAMEs elute first, followed by trans-isomers, and then cis-isomers.[8]

Data Presentation

Table 1: Recommended GC Columns for Octadecenoic Acid Isomer Analysis
Stationary Phase TypeCommon Trade NamesKey Separation PrincipleIdeal For
Biscyanopropyl Polysiloxane SP-2560, HP-88, Rt-2560High PolarityResolving complex mixtures of positional and geometric (cis/trans) isomers.[5]
Polyethylene Glycol (PEG) FAMEWAX, DB-WAX, HP-INNOWaxHigh PolarityGeneral FAME analysis, excellent resolution for polyunsaturated fatty acids (PUFAs).[5]
Ionic Liquid SLB-IL100Unique SelectivityUsed in the first dimension of GCxGC for enhanced separation of positional and geometric isomers.[1][2]
Table 2: Comparison of Analytical Techniques for C18:1 Isomer Separation
TechniquePrincipleAdvantagesDisadvantages
GC (High-Polarity Column) Separation by polarity, boiling point, and interaction with stationary phase.High resolution for positional and geometric isomers.[7]May not fully resolve all isomers in very complex mixtures without very long columns.[5]
Ag-HPLC Reversible complex formation between double bonds and silver ions.[9]Excellent separation of cis and trans isomers; good for pre-fractionation.[1][10][20]Requires specialized columns; mobile phases can be challenging for some detectors.
RP-HPLC Separation based on hydrophobicity.Robust technique; good for separating by chain length and unsaturation degree.[19]Limited resolution for geometric (cis/trans) isomers.[11]
GCxGC Two-dimensional separation using columns with different selectivities.Superior resolving power for highly complex samples like milk and beef fat.[1][2]Requires specialized equipment and complex data analysis.

Visualizations

G General Workflow for C18:1 Isomer Analysis cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing Lipid_Sample Lipid Sample (Oil, Tissue, etc.) Derivatization Derivatization to FAMEs (e.g., BF3-Methanol) Lipid_Sample->Derivatization GC_Analysis Direct GC Analysis (High-Polarity Column) Derivatization->GC_Analysis HPLC_Fractionation Ag-HPLC Fractionation (cis/trans separation) Derivatization->HPLC_Fractionation Data_Analysis Peak Identification & Quantification GC_Analysis->Data_Analysis GC_of_Fractions GC Analysis of Collected Fractions HPLC_Fractionation->GC_of_Fractions GC_of_Fractions->Data_Analysis

Caption: General workflow for C18:1 isomer analysis.

G Troubleshooting Poor GC Resolution Start Poor Resolution / Co-elution of C18:1 Isomers Check_Column Is the column a high-polarity phase (e.g., cyanopropyl)? Start->Check_Column Optimize_Temp Action: Lower initial temp and decrease ramp rate. Start->Optimize_Temp Also consider Change_Column Action: Switch to a recommended high-polarity column (e.g., HP-88). Check_Column->Change_Column No Check_Flow Is carrier gas flow rate optimized? Check_Column->Check_Flow Yes Resolved Problem Resolved Change_Column->Resolved Optimize_Temp->Check_Flow Adjust_Flow Action: Adjust flow to column's optimal linear velocity. Check_Flow->Adjust_Flow No Check_Length Is the sample highly complex? Check_Flow->Check_Length Yes Adjust_Flow->Check_Length Adjust_Flow->Resolved Longer_Column Action: Consider using a longer column (e.g., 100m). Check_Length->Longer_Column Yes Check_Length->Resolved No Longer_Column->Resolved

Caption: Troubleshooting flowchart for poor GC resolution.

References

Technical Support Center: Preventing Oxidation of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and storage of cis-13-Octadecenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice to prevent the oxidation of this monounsaturated fatty acid during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is lipid oxidation and why is it a concern for this compound?

A1: Lipid oxidation is a chemical degradation process where free radicals attack the double bond in unsaturated fatty acids like this compound. This process is a self-propagating chain reaction that leads to the formation of primary oxidation products (hydroperoxides) and secondary oxidation products (aldehydes, ketones), which can alter the structure and function of the fatty acid, leading to inaccurate experimental results.

Q2: What are the primary factors that accelerate the oxidation of this compound?

A2: The main factors that promote oxidation are:

  • Oxygen: Molecular oxygen is a key reactant in the lipid peroxidation chain reaction.

  • Light: UV and visible light can act as catalysts, initiating the formation of free radicals.

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals such as iron and copper can catalyze the formation of reactive oxygen species, which initiate oxidation.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For long-term storage, this compound should be stored at -20°C or, preferably, at -80°C.[1] It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. The container should be light-resistant, such as an amber glass vial.

Q4: Can I use antioxidants to protect my this compound sample?

A4: Yes, adding antioxidants is a highly effective strategy. Antioxidants can be categorized as:

  • Primary (chain-breaking) antioxidants: These donate a hydrogen atom to quench lipid radicals. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).

  • Secondary (preventive) antioxidants: These function by chelating pro-oxidant metal ions or scavenging oxygen. Examples include ethylenediaminetetraacetic acid (EDTA) and citric acid.

Q5: How does the position of the double bond in this compound affect its stability compared to other isomers like oleic acid (cis-9-Octadecenoic acid)?

A5: Research on monounsaturated fatty acids suggests that oxidative stability increases as the double bond is located closer to the methyl end of the fatty acid chain.[2] Since the double bond in this compound is further from the carboxylic acid group and closer to the methyl end compared to oleic acid, it is expected to have slightly higher oxidative stability.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Change in color (yellowing) or odor (rancid smell) of the sample. Oxidation has occurred, leading to the formation of secondary oxidation products.1. Discard the sample as its chemical integrity is compromised. 2. Review your storage and handling procedures to ensure they align with best practices (see FAQs). 3. For future samples, consider adding an antioxidant and storing under an inert atmosphere at -80°C.
Inconsistent or non-reproducible experimental results. The fatty acid may have partially oxidized, leading to a heterogeneous sample with altered biological activity.1. Test a fresh, unopened vial of this compound. 2. If a fresh vial is unavailable, assess the quality of the current sample using the Peroxide Value (PV) or TBARS assay (see Experimental Protocols). 3. Prepare fresh working solutions for each experiment from a properly stored stock. Avoid using old solutions.
Precipitate observed in the sample upon thawing. The sample may have been stored in a solvent in which it has low solubility at cold temperatures, or repeated freeze-thaw cycles may have caused degradation.1. Ensure the chosen solvent is appropriate for the storage temperature. Ethanol is a common choice. 2. After preparing a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles. 3. Before use, allow the vial to warm to room temperature and vortex thoroughly to ensure complete dissolution.
Peroxide Value (PV) is higher than expected for a new sample. The sample may have been exposed to oxygen, light, or high temperatures during shipping or initial handling.1. Contact the supplier with the lot number and your PV data. 2. For incoming shipments, immediately store the product under the recommended conditions. 3. When preparing a stock solution for the first time, do so under an inert gas stream and in a light-protected environment.

Data Presentation

The following table provides representative data on the oxidative stability of a monounsaturated fatty acid under various storage conditions. While this data is not specific to this compound, it illustrates the expected trends. Given that the double bond in this compound is closer to the methyl terminus, its rate of peroxide formation may be slightly lower than that of oleic acid under similar conditions.[2]

Storage ConditionTime (Weeks)Peroxide Value (meq/kg) - No AntioxidantPeroxide Value (meq/kg) - With BHT (0.02%)
4°C, Exposed to Air & Light 0< 1.0< 1.0
215.52.1
435.24.5
878.99.8
-20°C, Inert Atmosphere, Dark 0< 1.0< 1.0
21.2< 1.0
41.81.1
82.51.3
-80°C, Inert Atmosphere, Dark 0< 1.0< 1.0
2< 1.0< 1.0
4< 1.0< 1.0
81.1< 1.0

Note: Data are hypothetical and for illustrative purposes to demonstrate the impact of storage conditions and antioxidants.

Experimental Protocols

Peroxide Value (PV) Assay

This protocol is adapted from standard methods for determining the primary oxidation products in fats and oils.

Materials:

  • This compound sample

  • Acetic acid-chloroform solution (3:2, v/v)

  • Saturated potassium iodide (KI) solution (prepare fresh)

  • 0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (standardized)

  • 1% Starch solution (indicator)

  • Deionized water

  • Erlenmeyer flasks (250 mL) with stoppers

  • Burette

Procedure:

  • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample completely.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

  • Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.

  • Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = volume of titrant for the sample (mL)

  • B = volume of titrant for the blank (mL)

  • N = normality of the sodium thiosulfate solution

  • W = weight of the sample (g)

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.

Materials:

  • This compound sample

  • Thiobarbituric acid (TBA) reagent (e.g., 0.375% w/v TBA in 0.25 M HCl with 15% w/v trichloroacetic acid)

  • MDA standard solution (for calibration curve)

  • Test tubes

  • Water bath at 95-100°C

  • Spectrophotometer

Procedure:

  • Pipette 100 µL of the sample (or MDA standard) into a test tube.

  • Add 2 mL of the TBA reagent to each tube and mix well.

  • Incubate the tubes in a boiling water bath for 15 minutes.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the concentration of TBARS in the sample from the standard curve.

Visualizations

Lipid_Peroxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PUFA This compound (Unsaturated Fatty Acid) Lipid_Radical Lipid Radical (L•) Initiator Initiator (e.g., ROS, Light, Heat) Initiator->Lipid_Radical H• abstraction Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl_Radical->Hydroperoxide + LH Stable_Product Stable Product Peroxyl_Radical->Stable_Product + AH PUFA2 Another Unsaturated Fatty Acid (LH) Secondary_Products Secondary Oxidation Products (e.g., Aldehydes, Ketones) Hydroperoxide->Secondary_Products Decomposition Antioxidant Antioxidant (AH)

Caption: Simplified signaling pathway of lipid peroxidation.

Storage_Workflow Start Receive this compound Immediate_Use Immediate Use? Start->Immediate_Use Store_Long_Term Store at -80°C (or -20°C for short-term) in amber vial Immediate_Use->Store_Long_Term No Prepare_Stock Prepare Stock Solution Immediate_Use->Prepare_Stock Yes Store_Long_Term->Prepare_Stock Inert_Gas Blanket with Inert Gas (N2 or Ar) Prepare_Stock->Inert_Gas Aliquot Aliquot into single-use vials Inert_Gas->Aliquot Store_Aliquots Store aliquots at -80°C Aliquot->Store_Aliquots Thaw_Equilibrate Thaw and equilibrate to room temperature before use Store_Aliquots->Thaw_Equilibrate End Use in Experiment Thaw_Equilibrate->End

Caption: Recommended workflow for handling and storage.

References

Technical Support Center: Optimization of GC Temperature Program for Fatty Acid Methyl Esters (FAMEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography (GC) methods for the analysis of Fatty Acid Methyl Esters (FAMEs).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the GC analysis of FAMEs, with a focus on optimizing the temperature program.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My FAME peaks are showing significant tailing or fronting. What are the potential causes and solutions?

A: Poor peak shape is a common problem that can compromise resolution and the accuracy of quantification. The primary causes and their respective solutions are outlined below:

  • Incomplete Derivatization: Free fatty acids that have not been converted to FAMEs are highly polar and can interact with active sites in the GC system, leading to peak tailing.[1][2]

    • Solution: Ensure your derivatization protocol is effective. Use high-quality, dry reagents, as water can impede the esterification reaction. It may be necessary to re-evaluate the reaction time and temperature to ensure complete conversion.[1]

  • Active Sites in the System: Active sites in the injector liner, column, or detector can cause polar analytes to tail.

    • Solution: Use a deactivated inlet liner and ensure the column is properly conditioned. If the column is old or has been exposed to damaging substances, it may need to be replaced.[1][3]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or increase the split ratio.[3] Alternatively, a column with a larger internal diameter or thicker stationary phase film can be used to increase sample capacity, though this might affect resolution.[3][4]

Issue 2: Co-elution of FAME Peaks, Especially Critical Pairs (e.g., cis/trans isomers)

Q: I am unable to separate critical FAME pairs. How can I improve the resolution?

A: Achieving baseline separation of all FAMEs, particularly in complex mixtures containing cis and trans isomers, is a frequent challenge. The following factors are critical for improving resolution:

  • Inappropriate GC Column: The choice of the stationary phase is the most critical factor for achieving selectivity in FAME analysis.[1][5]

    • Solution: For general FAME analysis, a polar polyethylene (B3416737) glycol (PEG) or "wax" type column (e.g., DB-WAX, HP-INNOWax) is often suitable.[4][6][7] However, for the separation of complex mixtures, especially those containing cis and trans isomers, a highly polar cyanopropyl or biscyanopropyl stationary phase is necessary.[1][7][8][9] Longer columns (e.g., 100 m) generally provide better resolution for complex samples.[1][4][7]

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly impacts resolution.[1][10]

    • Solution: A slower temperature ramp rate will generally improve the separation of closely eluting peaks, although this will increase the total analysis time.[1][10] Experiment with different ramp rates to find the optimal balance between resolution and speed. For particularly difficult separations, an isothermal hold at a specific temperature can be beneficial.[7]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects the efficiency of the separation.

    • Solution: Operate the column at its optimal flow rate. Hydrogen is often the preferred carrier gas as it can provide faster analysis times without a significant loss in resolution compared to helium.[1]

Issue 3: Retention Time Instability and Poor Reproducibility

Q: My retention times are shifting between runs. What could be causing this?

A: Unstable retention times can make peak identification difficult and affect the reliability of your results. Common causes include:

  • Leaks in the System: Leaks in the injector, column fittings, or gas lines will cause fluctuations in flow and pressure.

    • Solution: Perform a thorough leak check of the entire GC system.[3]

  • Constant Pressure Mode: In temperature-programmed GC, the viscosity of the carrier gas changes with temperature. If the system is operating in "constant pressure" mode, the flow rate will decrease as the temperature increases.[11]

    • Solution: Use the "constant flow" mode to ensure a consistent carrier gas velocity throughout the temperature program.[11]

  • Column Contamination or Degradation: Buildup of non-volatile residues on the column can alter its properties and affect retention times.

    • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[3][12] If the problem persists, it may be necessary to trim the front end of the column or replace it entirely.[3]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to derivatize fatty acids to FAMEs before GC analysis?

A: Free fatty acids have low volatility and are highly polar due to their carboxyl group, which can lead to poor peak shape, broad peaks, and adsorption onto the GC column.[13] Converting them to FAMEs increases their volatility and reduces their polarity, making them much more suitable for GC analysis.[13][14]

Q2: What are the most common derivatization methods for preparing FAMEs?

A: The most common methods include:

  • Acid-catalyzed esterification: Using reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl.[13][15]

  • Base-catalyzed transesterification: Using reagents like sodium or potassium hydroxide (B78521) in methanol for rapid transesterification.[2]

  • Diazomethane: A highly reactive but also highly toxic and explosive reagent that quickly forms methyl esters.[2][15]

Q3: How do I choose the correct GC column for FAME analysis?

A: The choice of column depends on the complexity of your sample.

  • For general analysis: A polar polyethylene glycol (PEG) or "wax" column is a good choice for separating FAMEs based on their carbon number and degree of unsaturation.[4][6][7]

  • For complex mixtures with cis/trans isomers: A highly polar cyanopropyl or biscyanopropyl column (e.g., HP-88, SP-2560) is recommended for the best resolution.[4][7][8][9]

Q4: What is the difference between split and splitless injection, and which should I use for FAME analysis?

A:

  • Split injection is used for concentrated samples. A portion of the injected sample is vented, and only a fraction enters the column, which helps to avoid column overload and produces sharp peaks.[16][17][18] A typical split ratio can range from 5:1 to 500:1.[18]

  • Splitless injection is used for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column.[16][17][19]

The choice depends on the concentration of your FAMEs. For most applications where sample concentration is not a limiting factor, split injection is preferred to ensure sharp peaks and avoid overloading the column.[17]

Experimental Protocols

Protocol 1: General FAME Analysis using a Wax Column

This protocol is suitable for the routine analysis of FAMEs where the separation of complex cis/trans isomers is not the primary objective.

ParameterSetting
GC System Agilent 7890B GC with 5977A MSD (or equivalent)
Column Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column.[1]
Carrier Gas Helium or Hydrogen at a constant flow of 1.2 mL/min.[1]
Injector Split/Splitless
Injector Temperature 250 °C[1]
Injection Volume 1 µL
Split Ratio 50:1[1]
Oven Program Initial temp 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[1]
MS Transfer Line Temp. 240 °C[1]
MS Source Temp. 230 °C[1]
MS Quad Temp. 150 °C[1]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-550) or SIM for targeted analysis

Protocol 2: High-Resolution FAME Analysis for Cis/Trans Isomers

This protocol is designed for the detailed analysis of complex FAME mixtures, including the separation of geometric isomers.

ParameterSetting
GC System Agilent 6890N GC with FID (or equivalent)
Column HP-88 (100 m x 0.25 mm, 0.2 µm) or similar highly polar cyanopropyl column.[8]
Carrier Gas Helium at a constant flow of 1 mL/min.[8]
Injector Split/Splitless
Injector Temperature 250 °C[9]
Injection Volume 1 µL
Split Ratio 50:1[9]
Oven Program 50°C (hold 1 min), ramp at 25°C/min to 175°C, then ramp at 4°C/min to 230°C (hold 5 min).[9]
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C[9]
Detector Gases Hydrogen: 40 mL/min; Air: 450 mL/min; Helium make-up: 30 mL/min.[9]

Visualizations

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample (e.g., Oil, Tissue) Lipid_Extraction Lipid Extraction Sample->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization FAME_Extract FAMEs in Solvent Derivatization->FAME_Extract Injection GC Injection FAME_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of Fatty Acid Methyl Esters (FAMEs).

Troubleshooting_Poor_Resolution Start Poor Resolution or Co-eluting Peaks Check_Column Is the column appropriate for the separation? (e.g., polar wax or cyanopropyl) Start->Check_Column Change_Column Switch to a more polar column (e.g., HP-88 for cis/trans isomers) Check_Column->Change_Column No Optimize_Temp Is the temperature program optimized? Check_Column->Optimize_Temp Yes Change_Column->Optimize_Temp Slower_Ramp Decrease the temperature ramp rate and/or add isothermal holds Optimize_Temp->Slower_Ramp No Check_Flow Is the carrier gas flow rate optimal? Optimize_Temp->Check_Flow Yes Slower_Ramp->Check_Flow Adjust_Flow Adjust flow rate to the column's optimal linear velocity Check_Flow->Adjust_Flow No Resolution_OK Resolution Improved Check_Flow->Resolution_OK Yes Adjust_Flow->Resolution_OK

Caption: Troubleshooting workflow for poor resolution in FAME analysis.

References

Technical Support Center: Avoiding Cis-Trans Isomerization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the prevention of cis-trans isomerization during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is cis-trans isomerization and why is it a critical issue in research and drug development?

A1: Cis-trans isomerism, also known as geometric isomerism, describes the different spatial arrangements of functional groups around a double bond or a ring structure.[1] Cis isomers have functional groups on the same side, while trans isomers have them on opposite sides.[1] This structural difference can lead to significant variations in the physical, chemical, and biological properties of a molecule, including its therapeutic activity, toxicity, and stability.[2][3] Uncontrolled isomerization during sample preparation or analysis can lead to inaccurate quantification of the target molecule, misinterpretation of biological activity, and inconsistent experimental results.[4]

Q2: What are the primary factors that cause unwanted cis-trans isomerization?

A2: The conversion between cis and trans isomers can be induced by the input of energy or by chemical catalysis. The most common factors encountered during sample preparation are:

  • Light: Exposure to light, particularly UV and blue wavelengths, is a major catalyst for photoisomerization.[4][5][6] The energy from a photon can break the pi component of a double bond, allowing rotation and subsequent reformation in the opposite configuration.[7]

  • Heat: Elevated temperatures increase thermal energy, which can overcome the activation barrier for isomerization.[4][8] This is a significant concern in techniques like Gas Chromatography (GC) where high inlet temperatures are used.[9]

  • pH: Acidic or alkaline conditions can catalyze isomerization for certain classes of molecules, such as retinoids or peptides.[4][9][10]

  • Solvents: The polarity of the solvent can influence the rate of thermal isomerization.[11][12] For some compounds, polar solvents can accelerate the process.[11]

Q3: My compound is light-sensitive. What are the best practices to prevent photoisomerization?

A3: Protecting samples from light is crucial.

  • Work Environment: Conduct all sample manipulations under dim or red light.[4][5] Standard fluorescent laboratory lighting can be a potent source of UV radiation that triggers isomerization.[4]

  • Glassware and Storage: Use amber-colored glassware or vials to block UV and blue light.[9] For maximum protection, wrap containers and sample vials in aluminum foil.[9]

  • Analytical Instruments: If using HPLC, employ a cooled autosampler and protect the sample vials from light while they are in the queue for injection.[4]

Q4: How does temperature affect isomer stability, and what procedural controls should be implemented?

A4: The rate of thermal isomerization generally increases with temperature.[4]

  • Sample Preparation: Perform all sample preparation steps, such as extraction and dilution, on ice or at a controlled low temperature (e.g., 4°C).[4][9] Use pre-chilled pipette tips and tubes.[4]

  • Storage: For short-term storage (hours to days), keep samples refrigerated at 4°C. For long-term stability, store samples at -20°C or, ideally, -80°C.[4][5] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Analytical Considerations: For thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is often preferred over Gas Chromatography (GC) because it operates at or near room temperature.[9] If GC must be used, utilize low-temperature injection techniques like Cool On-Column or Programmed Temperature Vaporization (PTV) inlets.[9]

Q5: How do I select an appropriate solvent and control pH to maintain isomeric integrity?

A5:

  • pH Control: Ensure that all solvents and buffers are neutral and free of acidic or basic impurities, unless a specific pH is required for analyte stability.[9] For compounds sensitive to acidic conditions, like 11-cis-retinol, maintain a neutral to slightly basic pH.[4] The isomerization of some molecules, like Valine-Proline dipeptides, is strongly pH-dependent.[10]

  • Solvent Selection: Use high-purity, HPLC-grade solvents to avoid contaminants that could catalyze isomerization. The choice of solvent can significantly impact the rate of isomerization; for instance, the thermal relaxation of some azobenzene (B91143) derivatives is much faster in polar solvents.[12] When possible, choose solvents known to stabilize your specific compound.

  • Degassing: Degas all solvents and buffers to remove dissolved oxygen, which can contribute to oxidative degradation that may accompany isomerization.[4] Purging sample vials with an inert gas like nitrogen or argon before sealing can also prevent oxidation.[9]

Troubleshooting Guide

Issue 1: My chromatogram shows unexpected peaks or shoulders on the main peak.
Possible Cause Troubleshooting Steps
On-Column Isomerization For GC, the inlet temperature may be too high. Solution: Reduce the inlet temperature or switch to a low-temperature injection technique.[9] For HPLC, an acidic mobile phase or column contamination could be the cause. Solution: Ensure the mobile phase is neutral (if appropriate for your analyte) and check the column's condition.[9]
Light-Induced Isomerization in Autosampler The sample may be isomerizing while waiting in the autosampler tray. Solution: Use amber vials or wrap them in foil. Use a cooled autosampler and minimize the time between sample placement and injection.[4]
Degradation during Sample Preparation The compound may have isomerized before analysis due to exposure to light, heat, or reactive contaminants. Solution: Review your sample handling protocol against the best practices outlined in the FAQs. Ensure all steps are performed under dim light and at low temperatures.[4]
Issue 2: I am observing poor reproducibility and inconsistent results between replicates.
Possible Cause Troubleshooting Steps
Variable Light Exposure Inconsistent exposure to ambient light during the preparation of each replicate can lead to different isomer ratios. Solution: Standardize every light-sensitive step of your protocol. Ensure the duration and intensity of light exposure are identical for all samples.[4]
Inconsistent Temperature Control Fluctuations in temperature between sample preparations can alter the rate of isomerization. Solution: Keep samples on ice consistently throughout the process. Ensure freezers and refrigerators are maintaining their set temperatures accurately.[4]
Stock Solution Instability The stock solution may be isomerizing over time, causing the cis/trans ratio to change between experiments. Solution: Prepare fresh stock solutions frequently. Store stocks in single-use aliquots at -80°C to prevent degradation from multiple freeze-thaw cycles.[5] Periodically verify the purity of your stock solution via HPLC.

Quantitative Data Summary

The stability of cis-trans isomers is highly dependent on the specific compound and the environmental conditions. The following tables provide examples of isomerization under various stressors.

Table 1: Effect of Light Exposure on Isomerization

CompoundConditionsObservationReference
StilbenesUV light (366 nm) in methanol (B129727) solutionNear-complete conversion of trans to cis isomers within 10-30 minutes.[9]
o-Hydroxycinnamic AcidExposure to light with wavelengths < 450 nmEstablishment of an equilibrium between cis and trans isomers.[6]
Rhodopsin (11-cis-retinal)500 nm lightPhotoisomerization quantum yield (Φ) of 0.65 ± 0.01.[13]

Table 2: Effect of Temperature on Isomerization

CompoundConditionsObservationReference
β-caroteneSolubilized in oil, heated between 100-140°CThe extent of isomerization to the cis form is linearly dependent on the temperature.[8]
ResveratrolIn solution, temperature < 50°CDegradation of no more than 10% was observed.[14]
Oleic AcidHeated in the presence of oxygenThe threshold temperature for thermal isomerization is approximately 120°C.[15]

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation of a Light-Sensitive Compound (e.g., Retinoids)

This protocol outlines the steps for handling compounds like all-trans-retinol to minimize isomerization.

  • Environment Setup: Conduct all procedures under dim red light. Avoid all white, blue, and UV light sources.[4]

  • Reagent Equilibration: Before opening, allow the vial of the solid compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.

  • Weighing: Rapidly weigh the required amount of the compound in a tared, amber-colored vial.

  • Dissolution: Add the appropriate volume of deoxygenated, high-purity solvent (e.g., ethanol (B145695) or hexane) to the vial.[2]

  • Mixing: Cap the vial tightly and mix gently (e.g., by vortexing at a low setting) until the solid is completely dissolved. Avoid vigorous shaking.[4]

  • Inert Atmosphere: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

  • Storage: For immediate use, keep the solution on ice and protected from light. For long-term storage, prepare single-use aliquots, wrap them in aluminum foil for extra light protection, and store at -80°C.[4]

Protocol 2: Sample Preparation by Liquid-Liquid Extraction for Retinoid Analysis

This protocol is adapted for extracting retinoids from serum while minimizing isomerization.

  • Environment: Perform all steps under dim light and keep samples on ice.

  • Spiking: In a light-protected tube, add 200 µL of serum sample. Spike with 20 µL of an internal standard mixture. Vortex briefly.[16]

  • Protein Precipitation: Add 200 µL of acetonitrile (B52724) and vortex for 1 minute.[16]

  • Extraction: Add 1.2 mL of Methyl-Tert-Butyl Ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at 13,000 rpm to separate the phases.[16]

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new clean tube. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[2][16]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the HPLC mobile phase for injection.[2][16] Transfer to an amber HPLC vial.

Visualizations

Isomerization_Prevention_Workflow cluster_prep Sample Preparation & Handling cluster_analysis Analysis Start Sample Collection / Thawing Light Work Under Red Light Start->Light Temp Keep on Ice Start->Temp Solvent Use High-Purity, Degassed Solvents Start->Solvent pH Control pH (Neutral if possible) Start->pH HPLC HPLC Analysis Light->HPLC GC GC Analysis Light->GC Temp->HPLC Temp->GC Solvent->HPLC Solvent->GC Inert Purge with N2/Ar pH->Inert Store Store at -80°C in Aliquots Inert->Store Autosampler Use Cooled Autosampler & Amber Vials HPLC->Autosampler LowT_Inject Use Cool On-Column or PTV Inlet GC->LowT_Inject Result Accurate Quantification Autosampler->Result LowT_Inject->Result Photoisomerization_Mechanism Trans_Ground Trans Isomer (Ground State) Excited_State Excited State (π-bond broken, rotation possible) Trans_Ground->Excited_State Photon Absorption (hν) Cis_Ground Cis Isomer (Ground State) Excited_State->Cis_Ground Relaxation Cis_Ground->Trans_Ground Thermal Relaxation Troubleshooting_Tree problem problem question question solution solution p1 Inconsistent Results or Unexpected Peaks q1 Is the compound thermally labile? p1->q1 Yes q2 Is the compound light sensitive? p1->q2 Yes q3 Was the mobile phase / solvent pH checked? p1->q3 s1 GC: Lower inlet temp or use PTV/Cool On-Column. HPLC: Check for on-column degradation. q1->s1 s2 Work under red light. Use amber vials / foil. Use cooled autosampler. q2->s2 s3 Use high-purity neutral solvents. Buffer mobile phase if necessary. q3->s3 No s4 Store stock at -80°C in aliquots. Prepare fresh solutions. q3->s4 Yes, but problem persists

References

Technical Support Center: Purification of cis-13-Octadecenoic Acid from Complex Lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of cis-13-Octadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation of this specific fatty acid from complex lipid mixtures.

Troubleshooting Guides

This section addresses common issues that may arise during the multi-step purification process of this compound.

Issue 1: Low Yield of Total Fatty Acids after Saponification

Q: After saponifying my complex lipid sample, the total fatty acid yield is significantly lower than expected. What could be the cause?

A: Low fatty acid yield post-saponification is a common issue that can stem from several factors:

  • Incomplete Saponification: The reaction may not have gone to completion.

    • Solution: Ensure the alkali (e.g., KOH or NaOH) is in sufficient excess. Increase the reaction time or temperature, though be cautious of potential degradation with excessive heat. Vigorous mixing is also crucial to ensure proper interaction between the lipids and the alkali.

  • Emulsion Formation: During the extraction of fatty acids after acidification, stable emulsions can form, trapping the fatty acids in the aqueous layer.

    • Solution: To break emulsions, add a saturated NaCl solution. Centrifugation can also help in separating the layers.

  • Incorrect pH during Acidification: The protonation of fatty acid salts to free fatty acids is pH-dependent.

    • Solution: Ensure the pH of the solution is sufficiently acidic (pH 1-3) after saponification to fully protonate the fatty acid salts, making them soluble in the organic extraction solvent.

  • Degradation of Polyunsaturated Fatty Acids: Although this compound is a monounsaturated fatty acid, complex lipid mixtures may contain polyunsaturated fatty acids (PUFAs) that are prone to oxidation.

    • Solution: Perform the saponification and extraction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxidation.

Issue 2: Incomplete Esterification to Fatty Acid Methyl Esters (FAMEs)

Q: My GC analysis shows the presence of unreacted free fatty acids after the esterification step. How can I improve the conversion to FAMEs?

A: Incomplete esterification can lead to inaccurate quantification and purification. Here are some common causes and solutions:

  • Presence of Water: Water can hinder the esterification reaction, especially when using acid catalysts like BF3-methanol.[1]

    • Solution: Ensure the fatty acid sample is completely dry before adding the esterification reagent. Use high-quality, anhydrous reagents and solvents.[1]

  • Insufficient Catalyst or Reagent: The amount of catalyst or methylating agent may not be adequate for the amount of fatty acids present.

    • Solution: Ensure the recommended ratio of reagent to sample is used. For larger samples, the amount of reagent should be scaled up accordingly.

  • Suboptimal Reaction Conditions: Time and temperature play a crucial role in the efficiency of the esterification reaction.

    • Solution: Optimize the reaction time and temperature as per the chosen method (e.g., acid-catalyzed or base-catalyzed). For acid-catalyzed methods, heating is typically required.[1]

  • Choice of Catalyst: The choice between acid and base catalysis depends on the sample composition.

    • Solution: Acid-catalyzed esterification is generally more effective for samples containing free fatty acids.[2][3] Base-catalyzed transesterification is faster but is sensitive to the presence of water and free fatty acids.[3]

Issue 3: Poor Separation of Saturated and Unsaturated Fatty Acids with Urea (B33335) Adduction

Q: The urea adduction step is not effectively separating the saturated from the unsaturated fatty acids in my mixture. What could be wrong?

A: The efficiency of urea adduction depends on the formation of crystalline inclusion complexes with linear, saturated fatty acids, leaving the "kinked" unsaturated fatty acids in the liquid phase.[1]

  • Incorrect Urea to Fatty Acid Ratio: The ratio of urea to fatty acids is critical for efficient adduct formation.

    • Solution: Optimize the urea-to-fatty acid ratio. Too little urea will result in incomplete adduction of saturated fatty acids, while too much can lead to the entrapment of unsaturated fatty acids.

  • Suboptimal Crystallization Temperature: The temperature at which crystallization occurs significantly impacts the selectivity of the process.

    • Solution: Lower crystallization temperatures generally favor the formation of more stable adducts with saturated fatty acids, leading to better separation.[1] Experiment with different temperatures (e.g., room temperature, 4°C, -20°C) to find the optimal condition for your specific mixture.

  • Presence of Branched-Chain Fatty Acids: Branched-chain fatty acids, due to their shape, do not form stable adducts with urea and will remain with the unsaturated fraction.[4]

    • Solution: If your sample contains a high concentration of branched-chain fatty acids, urea adduction alone may not be sufficient for purification. Subsequent chromatographic steps will be necessary.

  • Insufficient Crystallization Time: The formation of urea adducts is a time-dependent process.

    • Solution: Allow sufficient time for crystallization to occur. This can range from a few hours to overnight.

Issue 4: Co-elution of Isomers in HPLC Purification

Q: During RP-HPLC, I am having difficulty separating this compound from other C18:1 isomers. How can I improve the resolution?

A: The separation of positional and geometric isomers of fatty acids can be challenging. Here are some strategies to improve resolution:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor in chromatographic separation.

    • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to water. Increasing the aqueous component can enhance the separation of closely eluting hydrophobic compounds.[5] For ionizable fatty acids, controlling the mobile phase pH can alter retention times and improve selectivity.[5][6]

  • Column Selection: The choice of stationary phase can significantly impact the separation.

    • Solution: Consider using a column with a different stationary phase chemistry (e.g., C30 instead of C18) which may offer different selectivity for fatty acid isomers.

  • Argentation Chromatography: For challenging separations of unsaturated fatty acid isomers, argentation (silver ion) chromatography is a powerful technique.[7][8]

    • Solution: Incorporate a silver ion chromatography step, either as a pre-purification step before RP-HPLC or by using a silver ion HPLC column. This method separates fatty acids based on the number and configuration of their double bonds.[8][9]

  • Temperature Control: Column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, thereby influencing separation.

    • Solution: Optimize the column temperature. In some cases, sub-ambient temperatures can improve the resolution of isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert fatty acids to their methyl esters (FAMEs) for analysis and purification?

A1: Free fatty acids are polar and can exhibit poor peak shapes and resolution in gas chromatography (GC) due to their tendency to form hydrogen bonds.[1] Conversion to FAMEs increases their volatility and reduces their polarity, leading to sharper peaks and better separation in GC analysis.[1] While not always necessary for HPLC, derivatization can also improve chromatographic behavior and detection in some HPLC methods.

Q2: Can I use saponification to quantify the total fatty acid content of my sample?

A2: Yes, the saponification value, which is the milligrams of KOH required to saponify one gram of fat, can be used to determine the average molecular weight of the fatty acids in a sample.[10][11][12] This can then be used to estimate the total fatty acid content. However, for accurate quantification of individual fatty acids, a chromatographic method with an internal standard is recommended.

Q3: What is the principle behind urea adduction for fatty acid separation?

A3: Urea molecules can form a crystalline lattice structure with channels that can include straight-chain molecules like saturated fatty acids.[1][4] The bent structure of unsaturated fatty acids, due to their cis double bonds, prevents them from fitting into these channels.[1] This difference in molecular shape allows for the separation of saturated and unsaturated fatty acids.

Q4: How does argentation chromatography separate different unsaturated fatty acids?

A4: Argentation chromatography utilizes the reversible interaction between silver ions (Ag+) and the π-electrons of the double bonds in unsaturated fatty acids.[8][9] The strength of this interaction depends on the number, position, and configuration (cis or trans) of the double bonds. Fatty acids with more double bonds will interact more strongly with the silver ions and will be retained longer on the column, allowing for their separation.[9]

Q5: What are the advantages of using Reversed-Phase HPLC for fatty acid purification?

A5: RP-HPLC is a versatile and high-resolution technique that can separate fatty acids based on both their chain length and degree of unsaturation.[13] It is a non-destructive technique, allowing for the recovery of the purified fatty acids for further analysis or use. Additionally, modern HPLC systems can be automated for high-throughput analysis.

Quantitative Data Summary

The following table summarizes representative data for fatty acid purification methods. Note that yields and purity are highly dependent on the starting material and the specific experimental conditions. Data for this compound is limited; therefore, values for similar C18 fatty acids are provided for comparison.

Purification MethodAnalyteStarting MaterialPurity AchievedYield/RecoveryReference
Urea Adduction Linoleic Acid (C18:2)Sunflower Oil Fatty Acids87.8%83.4%[14]
Argentation TLC Monounsaturated FAMEsMixture of FAMEs>94% recovery for scintillation counting>94%[7]
Recrystallization cis-11-Octadecenoic AcidCrude synthetic product99.8% (by HPLC)33%[15]
RP-HPLC Various Fatty AcidsNot specifiedHigh purity for individual fractionsMethod dependent[13][16]

Experimental Protocols

Saponification of Complex Lipids

This protocol describes the liberation of free fatty acids from complex lipids such as triglycerides and phospholipids.

  • Sample Preparation: Weigh approximately 100 mg of the lipid sample into a round-bottom flask.

  • Alkaline Hydrolysis: Add 10 mL of 0.5 M methanolic KOH to the flask.

  • Reflux: Attach a condenser and reflux the mixture at 60-70°C for 1-2 hours with constant stirring. The solution should become clear, indicating complete saponification.

  • Solvent Removal: Remove the methanol (B129727) using a rotary evaporator.

  • Acidification: Dissolve the resulting soap in 20 mL of distilled water and acidify to pH 1-3 with 6 M HCl. Use pH paper to confirm the acidity.

  • Extraction: Transfer the solution to a separatory funnel and extract the free fatty acids three times with 20 mL of hexane (B92381) or diethyl ether.

  • Washing: Combine the organic extracts and wash with 20 mL of saturated NaCl solution to remove residual water and impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen to obtain the free fatty acids.

Esterification to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of free fatty acids to their methyl esters for GC analysis or further purification.

  • Sample Preparation: Ensure the fatty acid sample from the saponification step is completely dry.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride (BF3) in methanol to the dried fatty acids.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of water and 2 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the vial briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Solvent Evaporation: Evaporate the hexane under a gentle stream of nitrogen. Re-dissolve the FAMEs in a small, known volume of hexane for analysis or further purification.

Purification Workflow and Logic

The following diagram illustrates a general workflow for the purification of this compound from a complex lipid mixture. The choice of specific techniques will depend on the composition of the starting material and the desired final purity.

PurificationWorkflow start Complex Lipid Sample (e.g., Plant Oil, Microbial Lipids) saponification Saponification (Liberation of Free Fatty Acids) start->saponification esterification Esterification (Conversion to FAMEs) saponification->esterification decision1 High Saturated Fatty Acid Content? esterification->decision1 urea_adduction Urea Adduction (Separation of Saturated vs. Unsaturated FAMEs) decision2 Presence of other C18:1 Isomers? urea_adduction->decision2 argentation_chrom Argentation Chromatography (Separation by Unsaturation) rphplc Reversed-Phase HPLC (High-Resolution Isomer Separation) argentation_chrom->rphplc analysis Purity Analysis (GC-MS, NMR) rphplc->analysis end Purified this compound analysis->end decision1->urea_adduction Yes decision1->decision2 No decision2->argentation_chrom Yes decision2->rphplc No

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Optimizing Fatty Acid Isomer Resolution on Polar GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of fatty acid isomers on polar gas chromatography (GC) columns.

Troubleshooting Guides

This section addresses specific issues encountered during the GC analysis of fatty acid methyl esters (FAMEs), particularly focusing on achieving optimal separation of isomers.

Issue 1: Poor Resolution or Co-elution of Fatty Acid Isomers

Symptoms:

  • Overlapping or partially resolved peaks for critical isomer pairs (e.g., cis/trans isomers).

  • Inability to achieve baseline separation for all components of interest.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Explanation
Suboptimal GC Column Select a highly polar stationary phase specifically designed for FAME isomer separation.For complex mixtures containing cis/trans isomers, highly polar columns with stationary phases like biscyanopropyl polysiloxane (e.g., SP-2560) or cyanopropyl silicone (e.g., HP-88, CP-Sil 88) are essential for providing the necessary selectivity.[1][2] Longer columns, such as those 100 meters in length, can also enhance resolution for complex samples.[1][2]
Inadequate Oven Temperature Program Optimize the oven temperature program by using a slower temperature ramp rate.A slow temperature ramp, typically between 1-5°C per minute, increases the interaction time of the analytes with the stationary phase, which can significantly improve the separation of closely eluting isomers.[2][3] For some critical pairs, an isothermal analysis at a specific temperature might be necessary to achieve the best resolution.[4][5]
Incorrect Carrier Gas Flow Rate Operate the column at its optimal linear velocity for the chosen carrier gas.The choice and flow rate of the carrier gas affect column efficiency and analysis time. Hydrogen often allows for faster analysis without a significant loss of resolution compared to helium.[2][3] However, for some complex separations, helium may provide better resolution.[2] It is crucial to operate at the optimal flow rate to achieve the best separation efficiency.
Column Overload Dilute the sample or use a higher split ratio.Injecting a sample that is too concentrated can lead to broad, fronting, or distorted peaks, which compromises resolution.[2] Diluting the sample or increasing the split ratio can help maintain sharp, symmetrical peaks.

Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution or Co-elution check_column Is the GC column appropriate for FAME isomer separation? start->check_column select_column Action: Switch to a highly polar cyanopropyl column (e.g., SP-2560, HP-88). Consider a longer column (e.g., 100m) for complex mixtures. check_column->select_column No check_temp_program Is the oven temperature program optimized? check_column->check_temp_program Yes select_column->check_temp_program optimize_temp Action: Decrease the temperature ramp rate (e.g., 1-5°C/min). Experiment with isothermal holds for critical pairs. check_temp_program->optimize_temp No check_flow_rate Is the carrier gas flow rate optimal? check_temp_program->check_flow_rate Yes optimize_temp->check_flow_rate optimize_flow Action: Operate at the optimal linear velocity for the carrier gas. Consider switching between H2 and He. check_flow_rate->optimize_flow No check_concentration Is the sample concentration too high? check_flow_rate->check_concentration Yes optimize_flow->check_concentration dilute_sample Action: Dilute the sample or increase the split ratio. check_concentration->dilute_sample Yes resolution_improved Resolution Improved check_concentration->resolution_improved No dilute_sample->resolution_improved

A flowchart for troubleshooting poor FAME isomer separation.
Issue 2: Peak Tailing or Broadening

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Wider than expected peaks, leading to decreased resolution and sensitivity.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Explanation
Incomplete Derivatization Ensure the derivatization reaction has gone to completion.The presence of underivatized free fatty acids, which are highly polar, can interact with active sites in the GC system, leading to peak tailing.[1][6] Review and optimize the derivatization protocol to ensure complete conversion to FAMEs.
Active Sites in the GC System Use a deactivated inlet liner and ensure proper column installation.Active sites, such as silanol (B1196071) groups in the inlet liner or on the column itself, can cause adsorption of polar analytes, resulting in tailing peaks. Using a deactivated liner and ensuring a clean, leak-free system is crucial.[7]
Column Contamination Bake out the column or trim the column inlet.Accumulation of non-volatile residues from the sample matrix on the column can lead to active sites and poor peak shape.[2] Baking the column at a high temperature (within its specified limits) or trimming the first few centimeters of the column inlet can remove contaminants.[2][8]
Improper Injection Technique Use cold on-column or programmed temperature vaporization (PTV) injection.For FAME analysis, cold injection techniques are often preferred over classical split/splitless injection to minimize thermal degradation and discrimination of analytes based on their boiling points.[4]

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis sample Lipid Sample derivatization Derivatization to FAMEs (e.g., BF3-Methanol) sample->derivatization extraction Extraction of FAMEs (e.g., with Hexane) derivatization->extraction drying Drying of Extract (e.g., with Na2SO4) extraction->drying injection GC Injection (Split/Splitless or On-Column) drying->injection separation Separation on Polar Column (e.g., HP-88, SP-2560) injection->separation detection Detection (FID or MS) separation->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis Data Acquisition

A general workflow for the analysis of fatty acid methyl esters.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of fatty acids necessary for GC analysis?

A1: Fatty acids in their free form are highly polar and have low volatility due to their carboxyl group, which can lead to poor peak shape (tailing), broad peaks, and adsorption onto the GC column.[1] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity.[9] This results in sharper, more symmetrical peaks and allows for better separation based on properties like boiling point and the degree and position of unsaturation.[3]

Q2: What are the most common derivatization methods for fatty acids?

A2: The most prevalent methods for preparing FAMEs include:

  • Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF₃) in methanol (B129727) or methanolic HCl are widely used. BF₃-methanol is effective for both free fatty acids and the transesterification of esterified fatty acids under mild conditions.[9]

  • Base-catalyzed transesterification: Reagents such as sodium or potassium hydroxide (B78521) in methanol are used for rapid transesterification at room temperature. However, this method is not effective for free fatty acids.[9][10]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) convert carboxylic acids into trimethylsilyl (B98337) (TMS) esters.[6]

Q3: How do I choose the right GC column for FAME isomer analysis?

A3: The choice of GC column is critical for achieving optimal separation.

  • Highly Polar Columns: For detailed analysis of cis/trans isomers, highly polar cyanopropyl columns such as the HP-88, SP-2560, or CP-Sil 88 are the preferred choice.[1][2][11]

  • Medium Polarity Columns: Polyethylene glycol (PEG) columns (e.g., DB-WAX) can provide good separation based on carbon number and degree of unsaturation but are generally not suitable for resolving complex cis and trans isomer mixtures.[1][4]

  • Ionic Liquid Columns: Columns with ionic liquid stationary phases (e.g., SLB-IL111) can offer unique selectivity and enhanced separation for very complex mixtures of FAME isomers.[2][12]

Comparison of Common Polar GC Columns for FAME Analysis

Stationary Phase Polarity Primary Application Advantages Limitations
Biscyanopropyl Polysiloxane (e.g., SP-2560, HP-88) Highly PolarDetailed cis/trans FAME isomer analysis.[11]Excellent separation of geometric and positional isomers.[11]May have lower maximum operating temperatures.[13]
Polyethylene Glycol (PEG) (e.g., DB-WAX) PolarGeneral FAME analysis, separation by carbon number and unsaturation.Good for general screening and quantification of total fatty acids.Limited resolution of complex cis/trans isomer mixtures.[1]
Ionic Liquid (e.g., SLB-IL111) Extremely PolarComprehensive analysis of very complex FAME mixtures.Unique selectivity for geometric and positional isomers.[11]Can be more expensive than traditional columns.

Q4: What is the difference between split and splitless injection, and which one should I use?

A4: The choice between split and splitless injection depends on the concentration of your sample.

  • Split Injection: This mode is used for concentrated samples.[14] A portion of the injected sample is vented, and only a small fraction enters the column, preventing column overload.[14][15]

  • Splitless Injection: This mode is ideal for trace analysis where the analytes are present in low concentrations.[16] The entire vaporized sample is transferred to the column, maximizing sensitivity.[14][16]

Q5: How can I prevent column bleed?

A5: Column bleed, the degradation of the stationary phase at high temperatures, can cause a rising baseline and interfere with peak detection.[17][18] To minimize column bleed:

  • Adhere to Temperature Limits: Do not exceed the column's specified maximum operating temperature.[13][19]

  • Use High-Purity Carrier Gas: Ensure the carrier gas is free of oxygen and moisture by using high-quality traps.[20] Oxygen can accelerate stationary phase degradation, especially at high temperatures.[21]

  • Proper Column Conditioning: Condition new columns according to the manufacturer's instructions to remove any residual solvents and impurities.[22][23]

  • Regular Maintenance: Regularly check for leaks in the system, as the presence of oxygen can damage the column.[8]

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is suitable for the esterification of free fatty acids and transesterification of glycerolipids.

Materials:

  • Lipid extract or oil sample

  • 14% Boron Trifluoride in Methanol (BF₃-Methanol) reagent

  • Hexane (B92381) (HPLC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 10-25 mg of the lipid extract or oil into a reaction vial.

  • Add 1-2 mL of hexane to dissolve the sample.

  • Add 2 mL of 14% BF₃-Methanol reagent to the vial.[9]

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-100°C for 10-30 minutes in a heating block or water bath.[9]

  • Cool the vial to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Vortex for 30 seconds and allow the layers to separate. The upper layer is the hexane containing the FAMEs.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.

  • The FAMEs in hexane are now ready for GC analysis.

Protocol 2: Optimized GC Method for FAME Isomer Separation

This protocol provides a starting point for the separation of a complex mixture of FAMEs on a highly polar column.

GC System Parameters:

Parameter Typical Setting Notes
GC System Agilent 7890B GC with FID or 5977A MSD (or equivalent)
Column Agilent J&W HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent highly polar cyanopropyl column.[1]A 100 m column is recommended for complex isomer separations.[2]
Carrier Gas Helium or HydrogenHydrogen can provide faster analysis times, but helium may offer better resolution for some isomers.[2][3]
Flow Rate 1.0 - 1.5 mL/min (constant flow)Optimize for best efficiency based on the chosen carrier gas.
Injector Split/Splitless
Injector Temperature 250 °C[2]Should be high enough for rapid vaporization without causing thermal degradation.
Injection Volume 1 µL
Split Ratio 50:1 to 100:1Adjust based on sample concentration to avoid column overload.
Oven Program Initial temp: 100°C, hold for 2 min; ramp at 3°C/min to 240°C, hold for 15 min.This is a starting point. A slower ramp rate may be needed for better resolution of early eluting peaks.[1][3]
Detector (FID) Temperature: 260 - 300°C[2]
Detector (MS) Transfer Line Temp: 240°C; Source Temp: 230°C; Quad Temp: 150°C

Logical Relationship of GC Parameters for Resolution

GC_Parameters cluster_column Column Selection cluster_method Method Parameters Resolution Improved Resolution Column_Polarity High Polarity (e.g., Cyanopropyl) Column_Polarity->Resolution Column_Length Increased Length (e.g., 100m) Column_Length->Resolution Temp_Program Slow Temperature Ramp Temp_Program->Resolution Flow_Rate Optimal Carrier Gas Flow Rate Flow_Rate->Resolution

Key factors influencing the resolution of fatty acid isomers in GC.

References

Technical Support Center: Analysis of Octadecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of cis-13 and cis-11 octadecenoic acids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why do cis-13 and cis-11 octadecenoic acids frequently co-elute in our chromatographic runs?

A1: The co-elution of cis-13 and cis-11 octadecenoic acid isomers is a common challenge due to their very similar physicochemical properties. As positional isomers of a monounsaturated C18:1 fatty acid, they share the same molecular weight and charge. Their separation primarily relies on subtle differences in their three-dimensional structure, which affects their interaction with the stationary phase of the chromatography column. Standard reversed-phase HPLC or general-purpose GC columns often lack the selectivity to resolve these minor structural differences, leading to overlapping peaks.[1]

Q2: What is the first step to confirm that I have a co-elution issue?

A2: If you suspect co-elution, the first step is to verify peak purity.[1] If your system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometry (MS) detector, you can analyze the spectra across the peak.[2] For a DAD, non-identical UV spectra across the peak indicate impurity.[2] Similarly, an MS detector will reveal different mass spectra if multiple components are present.[1][2] Visual inspection of the chromatogram for peak shoulders or asymmetrical broadening can also suggest co-elution.[1]

Q3: What analytical techniques are recommended for separating cis-13 and cis-11 octadecenoic acids?

A3: The most successful techniques for separating these challenging isomers are high-resolution gas chromatography (GC) and silver-ion high-performance liquid chromatography (Ag+-HPLC).[3]

  • Gas Chromatography (GC): This is the most frequently used method, especially after derivatization of the fatty acids to their methyl esters (FAMEs).[4] Long, highly polar capillary columns are mandatory for achieving the necessary resolution.[3]

  • Silver-Ion HPLC (Ag+-HPLC): This technique offers excellent separation of unsaturated fatty acid isomers. The silver ions impregnated in the stationary phase interact with the double bonds of the fatty acids, allowing for separation based on the position and geometry of the double bond.[5]

Q4: Is derivatization necessary for the analysis of these fatty acids?

A4: For GC analysis, derivatization is essential.[6] Free fatty acids are highly polar and have low volatility, which makes them unsuitable for direct GC analysis.[6] Derivatization to fatty acid methyl esters (FAMEs) increases their volatility and reduces polarity, leading to sharper peaks and better separation. Common derivatization reagents include boron trifluoride in methanol (B129727) (BF3-Methanol) or methanolic HCl.[6][7] For HPLC, derivatization can also be beneficial to improve peak shape and detection, for instance, by creating phenacyl esters for UV detection.[2]

Troubleshooting Guide: Resolving Co-elution

Issue: My chromatogram shows a single, broad peak for what should be cis-13 and cis-11 octadecenoic acids.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Selectivity Switch to a highly polar capillary GC column (e.g., those with high cyanopropyl content like an Agilent HP-88 or a Supelco SP-2560) or an ionic liquid column (e.g., Supelco SLB-IL100).[5][8] For HPLC, utilize a silver-ion (Ag+) column.[5]Improved separation of the two isomers into distinct peaks.
Suboptimal GC Temperature Program Implement a slow, isothermal temperature program or a very shallow temperature gradient during the elution window of the C18:1 isomers.[3] For example, hold the temperature at 170-180°C for an extended period.[8][9]Increased retention time and better resolution between the two peaks.
Incorrect Mobile Phase Composition (HPLC) For Ag+-HPLC, optimize the mobile phase by using a very low percentage of a polar solvent like acetonitrile (B52724) or isopropanol (B130326) in a nonpolar solvent such as hexane (B92381).[5] A mobile phase of 0.018% acetonitrile and 0.18% isopropanol in hexane has been shown to be effective.[5]Enhanced interaction with the silver-ion stationary phase, leading to differential retention and separation.
Sample Overload Reduce the amount of sample injected onto the column.[2] Prepare a more dilute sample and inject a smaller volume.Sharper, more symmetrical peaks that are less likely to overlap.
Improper Derivatization Ensure the derivatization reaction to FAMEs has gone to completion. Analyze a standard to confirm the efficiency of your derivatization protocol.[6]Complete conversion to less polar FAMEs will improve chromatographic behavior and resolution.

Experimental Protocols

Protocol 1: Derivatization of Fatty Acids to FAMEs using BF3-Methanol

This protocol is a crucial sample preparation step for GC analysis.[6]

  • Sample Preparation: Weigh approximately 1-25 mg of your lipid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride-methanol (BF3-Methanol) reagent to the vial.

  • Reaction: Tightly cap the vial and heat the mixture at 60°C for 30 minutes in a heating block or water bath.[6]

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[6]

  • Phase Separation: Vortex the vial for 10 seconds and allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).[6]

  • Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[6] The sample is now ready for GC analysis.

Protocol 2: High-Resolution Gas Chromatography for FAME Isomer Separation

This method is designed to achieve baseline separation of C18:1 isomers.[3]

  • Gas Chromatograph: Agilent 6890N or similar.

  • Column: Agilent CP-Select CB for FAME (200 m x 0.25 mm, 0.25 µm film thickness) or similar high-polarity column.[10]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 300°C.

  • Oven Program: Start at 175°C and hold for 60 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 100:1.

Data Presentation

The following table summarizes typical performance data for the separation of C18:1 isomers using different chromatographic techniques. Note: Specific retention times for cis-13 and cis-11 octadecenoic acids are highly dependent on the specific instrument, column, and exact operating conditions. The data below is illustrative.

Technique Column Mobile Phase/Oven Program Typical Retention Time Range for C18:1 Isomers (min) Resolution (Rs)
Gas Chromatography (GC) Agilent HP-88 (100 m)Isothermal at 170°C for 24 min, then ramp to 220°C.[9]20 - 30> 1.5
Silver-Ion HPLC Single Silver-Ion Column0.018% Acetonitrile / 0.18% Isopropanol in Hexane.[5]15 - 25> 1.5
Comprehensive 2D GC (GCxGC) SLB-IL100 (1st D) / BPX50 (2nd D)Optimized temperature program.[5]N/A (2D plot)High

Visualizations

Experimental Workflow for FAME Analysis

G cluster_prep Sample Preparation cluster_analysis GC Analysis LipidSample Lipid Sample Derivatization Derivatization (BF3-Methanol) LipidSample->Derivatization 1 Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction 2 FAMESample FAMEs in Hexane Extraction->FAMESample 3 GCInjection GC Injection FAMESample->GCInjection Separation High-Resolution GC Column (e.g., HP-88) GCInjection->Separation 4 Detection FID Detection Separation->Detection 5 Data Chromatogram Detection->Data 6

Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs) by GC.

Troubleshooting Logic for Co-elution

G Start Co-elution Suspected (Broad/Asymmetric Peak) CheckPurity Confirm with DAD/MS Peak Purity Analysis Start->CheckPurity Pure Peak is Pure (Consider other issues) CheckPurity->Pure No Impure Co-elution Confirmed CheckPurity->Impure Yes Optimize Optimize Method Impure->Optimize ChangeColumn Increase Column Selectivity (e.g., Ag+-HPLC, polar GC column) Optimize->ChangeColumn ModifyGradient Adjust Temperature Program or Mobile Phase Gradient Optimize->ModifyGradient ReduceLoad Decrease Sample Load Optimize->ReduceLoad Resolution Resolution Achieved? ChangeColumn->Resolution ModifyGradient->Resolution ReduceLoad->Resolution Resolution->Optimize No End Quantify Isomers Resolution->End Yes

Caption: Logical workflow for troubleshooting co-elution issues.

References

Technical Support Center: Accurate Quantification of Low-Abundance Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and in-depth resources for the accurate quantification of low-abundance fatty acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance fatty acids?

A1: The accurate quantification of low-abundance fatty acids presents several analytical challenges:

  • Low Concentrations: These fatty acids are present in minute amounts in biological samples, necessitating highly sensitive analytical methods for their detection.[1]

  • Matrix Effects: Complex biological matrices can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which can impact accuracy.[1]

  • Co-elution: Structurally similar fatty acid isomers often exhibit similar chromatographic properties, resulting in overlapping peaks that are challenging to separate and quantify individually.[1]

  • Poor Ionization Efficiency: Fatty acids can display poor ionization efficiency in mass spectrometry, making them difficult to detect at low concentrations.[1]

  • Sample Degradation: Polyunsaturated fatty acids (PUFAs) are particularly susceptible to oxidation and degradation during sample preparation and storage, leading to inaccurate results.[1]

  • Lack of Commercial Standards: The limited availability of high-purity standards for all fatty acid isomers can complicate their precise identification and quantification.[1]

Q2: Why is derivatization often necessary for fatty acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Derivatization is a critical step in GC-MS analysis of fatty acids for several reasons. The direct analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar carboxyl groups, which can lead to poor chromatographic peak shape, tailing, and adsorption to the stationary phase.[2] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, making the fatty acids suitable for GC analysis.[2] This process improves chromatographic separation, enhances peak shape, and increases sensitivity.[1]

Q3: What are the advantages of using Liquid Chromatography-Mass Spectrometry (LC-MS) for fatty acid analysis?

A3: LC-MS offers several advantages for the analysis of fatty acids, particularly for those that are difficult to analyze by GC-MS:

  • No Derivatization Required: LC-MS can directly analyze free fatty acids without the need for derivatization, simplifying sample preparation.[3][4]

  • Analysis of a Broader Range of Fatty Acids: It is well-suited for the analysis of very long-chain fatty acids (VLCFAs), which can be challenging to volatilize for GC-MS analysis.[1]

  • Reduced Sample Degradation: The milder analytical conditions of LC-MS minimize the risk of thermal degradation of sensitive polyunsaturated fatty acids.[1]

Q4: What is the role of an internal standard in fatty acid quantification?

A4: An internal standard (IS) is a compound of a known concentration that is added to a sample before its analysis.[5] Its primary function is to compensate for variations that can occur at different stages of the analytical workflow, from lipid extraction to derivatization and instrumental analysis.[5][6] An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the analytical instrument.[5] It should also not be naturally present in the biological samples being analyzed.[5] The use of an internal standard is crucial for achieving accurate and precise quantification.[5][6]

Troubleshooting Guides

Issue 1: Low Signal-to-Noise Ratio (S/N)
Potential Cause Troubleshooting Steps
Inefficient Ionization Optimize MS source parameters (e.g., spray voltage, gas flows, temperatures). Experiment with different mobile phase additives to promote the formation of more efficiently ionizing adducts. Consider chemical derivatization to introduce a readily ionizable group.[7]
High Background Noise Use high-purity solvents and reagents. Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances. Regularly clean and maintain the LC-MS or GC-MS system.[7]
Co-elution with Suppressive Matrix Components Improve chromatographic separation by optimizing the gradient, using a different column chemistry (e.g., C18, C30, HILIC), or employing longer gradients.[7]
Instrument Insensitivity Check the mass spectrometer's sensitivity. A dirty ion source or detector can lead to a general loss of signal. Perform routine maintenance and cleaning.[1]
Issue 2: Poor Peak Shape (Tailing, Fronting, Broadening)
Potential Cause Troubleshooting Steps
Column Contamination or Aging Flush the column with a strong solvent. If performance does not improve, replace the column.[8]
Inappropriate Column Chemistry Select a column with a stationary phase that provides better interaction and separation for your target fatty acids.
Sample Overload Dilute the sample or reduce the injection volume to avoid overloading the column.[8]
Poor Sample Solubility Ensure the sample is completely dissolved in a solvent compatible with the mobile phase.[8]
Extra-Column Dead Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.[8]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Steps
Column Equilibration Ensure the column is properly equilibrated with the mobile phase before each injection.[1]
Fluctuations in Temperature Use a column oven to maintain a stable temperature.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure accurate composition.
Column Degradation If retention times consistently shift, the column may be degrading and require replacement.
Issue 4: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity solvents and reagents and filter all solvents before use.[1]
Contaminated Instrument Clean the injector, ion source, and mass spectrometer to reduce background noise.[1]
Carryover from Previous Injections Implement a thorough wash step between sample injections.

Quantitative Data Summary

Table 1: Comparison of Internal Standards for Fatty Acid Quantification

FeatureStable Isotope-Labeled Standards (e.g., Deuterated)Odd-Chain Fatty Acid Standards (e.g., C13:0, C19:0)
Accuracy Considered the "gold standard" due to identical chemical and physical properties to the analyte, leading to high accuracy.[5]High accuracy, as they are structurally similar to common even-chain fatty acids.[5]
Precision Excellent precision due to co-elution and similar ionization behavior with the target analyte.[5]Good precision, but may differ slightly in extraction and derivatization efficiency.
Cost Generally more expensive.Cost-effective and widely available.[6]
Potential Issues None, if isotopically pure.Can be naturally present in some samples (e.g., dairy, ruminant fats), leading to inaccurate quantification.[6]

Table 2: Performance of Different Derivatization Methods for GC-MS

Derivatization MethodReagent(s)Reaction TimeReaction Temperature (°C)Key AdvantagesKey Disadvantages
Acid-Catalyzed Esterification Boron Trifluoride in Methanol (B129727) (BF3-Methanol)30 minutes60Broad applicability for various lipid types.[9]Harsh reagent, can degrade some PUFAs.
Base-Catalyzed Transesterification Methanolic Potassium Hydroxide (B78521) (KOH-Methanol)2 minutes70Rapid and efficient for glycerides.[9]Not suitable for free fatty acids.
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)60 minutes60Derivatizes other functional groups (e.g., hydroxyls).[9][10]TMS esters can be sensitive to moisture.

Experimental Protocols

Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of total fatty acids from biological samples to form FAMEs.[1]

1. Lipid Extraction: a. Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution. b. Add an appropriate internal standard (e.g., heptadecanoic acid, C17:0). c. Vortex the mixture thoroughly and allow it to stand for at least 20 minutes. d. Add 0.2 volumes of a 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a stream of nitrogen.[1]

2. Saponification and Methylation: a. To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the fatty acids.[1] b. After cooling, add a methylation reagent such as 12-14% boron trifluoride in methanol (BF3-methanol) and heat to convert the fatty acids to FAMEs.[1][2] c. Add a non-polar solvent like hexane (B92381) to extract the FAMEs. d. Wash the organic phase with water to remove any remaining reagents. e. Dry the hexane layer containing the FAMEs over anhydrous sodium sulfate (B86663) and transfer to a clean vial for GC-MS analysis.[1]

Protocol 2: Isotopic-Tagged Derivatization for Enhanced LC-MS Sensitivity

This protocol describes a strategy to improve the detection sensitivity of fatty acids using an isotopic-tagged derivatization reagent.[1]

1. Derivatization Reaction: a. Prepare a solution of the fatty acid sample. b. Add an isotopic-coded derivatization reagent, such as 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ), to the sample.[1][11] The reaction is carried out under mild conditions.[11] c. The derivatized fatty acids can be directly analyzed by LC-MS.[1]

2. LC-MS Analysis: a. Inject the derivatized sample into the LC-MS system. b. The derivatization significantly improves the ionization efficiency and thus the detection sensitivity of the fatty acids.[1] c. The use of isotope-derivatized internal standards can help to correct for matrix effects and improve quantitative accuracy.[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Homogenization Homogenization & Lipid Extraction Derivatization Derivatization (e.g., FAMEs) Homogenization->Derivatization IS->Homogenization GCMS_LCMS GC-MS or LC-MS Analysis Derivatization->GCMS_LCMS Data_Processing Data Processing GCMS_LCMS->Data_Processing Quantification Quantification Data_Processing->Quantification troubleshooting_logic Start Poor Quantification Results Check_Peak Check Peak Shape & S/N Start->Check_Peak Low_SN Low S/N? Check_Peak->Low_SN Bad_Shape Poor Peak Shape? Check_Peak->Bad_Shape Optimize_MS Optimize MS Source Low_SN->Optimize_MS Yes Improve_Cleanup Improve Sample Cleanup Low_SN->Improve_Cleanup Yes Good_Results Accurate Quantification Low_SN->Good_Results No Check_Column Check Column Health Bad_Shape->Check_Column Yes Adjust_Method Adjust Chromatography Method Bad_Shape->Adjust_Method Yes Bad_Shape->Good_Results No Optimize_MS->Check_Peak Improve_Cleanup->Check_Peak Check_Column->Check_Peak Adjust_Method->Check_Peak analytical_method_selection Start Start: Fatty Acid Analysis Volatile Are fatty acids volatile or can be made volatile via derivatization? Start->Volatile Thermostable Are derivatized fatty acids thermostable? Volatile->Thermostable Yes LCMS Use LC-MS Volatile->LCMS No GCMS Use GC-MS Thermostable->GCMS Yes Thermostable->LCMS No

References

stability of cis-13-Octadecenoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-13-Octadecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this monounsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound, like other unsaturated fatty acids, is oxidation. The cis-double bond at the 13th carbon position is susceptible to attack by oxygen, leading to the formation of various oxidation products.[1][2] This process is known as lipid peroxidation.

Q2: What are the typical degradation products of this compound?

A2: The initial products of oxidation are hydroperoxides. These are unstable and can further decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.[3][4] These degradation products can interfere with experiments and may exhibit cytotoxicity.[1]

Q3: How should I store my stock solution of this compound?

A3: To ensure the stability of your this compound stock solution, it is crucial to minimize exposure to oxygen, light, and high temperatures. For long-term storage, a solution in a suitable organic solvent, such as ethanol (B145695), should be stored at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon).[1] One supplier suggests that a solution in ethanol is stable for at least two years when stored at -20°C.[5]

Q4: Can I prepare aqueous solutions of this compound?

A4: this compound has low solubility in aqueous solutions.[1] While it is possible to prepare aqueous solutions, they should be made fresh for each experiment whenever possible. To improve solubility, the fatty acid can be complexed with a carrier protein like bovine serum albumin (BSA).[1]

Q5: What solvents are recommended for dissolving this compound?

A5: this compound is soluble in organic solvents such as ethanol and ether.[6] When choosing a solvent, it is important to use high-purity grades to avoid introducing contaminants that could affect your experiments. It is also advisable to analyze a solvent blank to ensure it is free from interfering substances.[7]

Troubleshooting Guides

This section addresses common issues that may be encountered during the handling and use of this compound.

Issue 1: Cloudiness or Precipitation in the Stock Solution
  • Possible Cause: The fatty acid may have come out of solution, especially at lower temperatures or if the solvent has partially evaporated.

  • Troubleshooting Steps:

    • Gently warm the solution to room temperature.

    • Vortex the solution to redissolve the fatty acid.

    • If precipitation persists, consider preparing a fresh stock solution.

Issue 2: Inconsistent or Non-reproducible Experimental Results
  • Possible Cause 1: Degradation of the fatty acid. The presence of oxidation products can lead to variability in biological or chemical assays.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound.

    • Inert Atmosphere: Ensure that stock solutions are stored under an inert gas like nitrogen or argon.[1]

    • Antioxidants: For organic stock solutions, consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT).[1]

    • Light Protection: Store all solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Possible Cause 2: Contamination. Contaminants from solvents, glassware, or plasticware can interfere with assays.

  • Troubleshooting Steps:

    • Solvent Blank Analysis: Run a solvent blank through your analytical system (e.g., GC-MS) to check for contaminants.[7]

    • Method Blank: Perform your entire experimental procedure without the fatty acid to identify any contamination introduced during sample preparation.[7]

    • Glassware Cleaning: Implement a rigorous glassware cleaning protocol, which may include an acid wash for persistent lipid residues.[7]

    • Avoid Plasticware with Organic Solvents: Do not use plastic pipette tips or tubes with organic solvents, as plasticizers and other compounds can leach into your solution.

Issue 3: Cytotoxicity Observed in Cell-Based Assays
  • Possible Cause 1: High concentration of the fatty acid. Free fatty acids can be toxic to cells at high concentrations.[1]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.[1]

  • Possible Cause 2: Presence of cytotoxic oxidation products.

  • Troubleshooting Steps:

    • Use Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.

    • Minimize Exposure to Air: During experimental procedures, minimize the exposure of the fatty acid solutions to air.

Data on Stability and Storage

Table 1: Qualitative Stability of this compound in Different Conditions

ConditionStabilityPrimary Degradation Pathway
Inert Atmosphere (Nitrogen/Argon) HighMinimal degradation
Exposure to Air (Oxygen) LowOxidation
Exposure to Light LowPhoto-oxidation
Elevated Temperatures LowIncreased rate of oxidation
Presence of Metal Ions LowCatalyzes oxidation
Aqueous Solution (without carrier) LowLow solubility, potential for oxidation
Organic Solvent (e.g., Ethanol) Moderate to High (with proper storage)Slow oxidation

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureAtmosphereContainerRecommended Duration
Ethanol -20°C or -80°CInert (Nitrogen/Argon)Amber glass vial with Teflon-lined capUp to 2 years (at -20°C)[5]
Other Organic Solvents -20°C or -80°CInert (Nitrogen/Argon)Amber glass vial with Teflon-lined capVaries, periodic quality control recommended
Aqueous (with BSA) 2-8°CN/ASterile, appropriate containerShort-term (prepare fresh)
Aqueous (without carrier) 2-8°CN/ASterile, appropriate containerVery short-term (prepare fresh)

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a stock solution of this compound in ethanol.

  • Materials:

    • This compound

    • High-purity ethanol (anhydrous)

    • Amber glass vial with a Teflon-lined cap

    • Source of inert gas (nitrogen or argon)

    • Analytical balance

    • Pipettes

  • Procedure:

    • Allow the vial containing this compound to come to room temperature before opening.

    • Weigh the desired amount of the fatty acid directly into the amber glass vial.

    • Add the appropriate volume of ethanol to achieve the desired concentration.

    • Cap the vial and vortex until the fatty acid is completely dissolved.

    • Purge the headspace of the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace any oxygen.

    • Quickly and tightly seal the vial with the Teflon-lined cap.

    • Store the stock solution at -20°C or -80°C.

Protocol 2: Stability Indicating Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for assessing the stability of this compound by monitoring the formation of degradation products.

  • Objective: To quantify the remaining amount of this compound and identify potential degradation products over time under specific storage conditions.

  • Methodology:

    • Sample Preparation: Prepare multiple aliquots of the this compound solution in the solvent(s) of interest. Store these aliquots under the desired conditions (e.g., different temperatures, light exposure).

    • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot for analysis.

    • Derivatization to Fatty Acid Methyl Ester (FAME):

      • Evaporate the solvent from the aliquot under a stream of nitrogen.

      • Add a solution of methanolic HCl or BF3-methanol and heat to convert the fatty acid to its methyl ester.

      • After cooling, add water and extract the FAME with a nonpolar solvent like hexane (B92381).

      • Collect the organic layer containing the FAME for GC-MS analysis.

    • GC-MS Analysis:

      • Inject the hexane extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar wax-type column).

      • Develop a temperature program that allows for the separation of the this compound methyl ester from potential degradation products.

      • Use mass spectrometry to identify the peaks based on their mass spectra and fragmentation patterns.

    • Quantification:

      • Use an internal standard (e.g., a fatty acid not present in the sample, such as C17:0 or C19:0) added before derivatization to quantify the amount of this compound remaining at each time point.

      • Compare the peak area of the analyte to that of the internal standard.

Visualizations

experimental_workflow Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Solutions of This compound store Store under Varied Conditions prep->store sample Sample at Time Points store->sample deriv Derivatize to FAME sample->deriv gcms GC-MS Analysis deriv->gcms quant Quantify Analyte & Degradants gcms->quant report Assess Stability quant->report degradation_pathway Oxidative Degradation Pathway parent This compound hydroperoxide Lipid Hydroperoxides parent->hydroperoxide Oxidation secondary Secondary Oxidation Products (Aldehydes, Ketones, etc.) hydroperoxide->secondary Decomposition

References

Technical Support Center: Minimizing Sample Degradation for Lipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize lipid sample degradation throughout their experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of lipid degradation in biological samples?

A1: The two main culprits behind lipid degradation are enzymatic activity and oxidation.[1] Endogenous enzymes such as lipases and phospholipases can hydrolyze lipids, altering their structure and concentration.[2] Oxidation, often initiated by exposure to oxygen, light, and heat, can damage unsaturated fatty acid chains, leading to the formation of artifacts that can interfere with analysis.[3]

Q2: What is the ideal temperature for long-term storage of biological samples for lipid analysis?

A2: For long-term stability, samples should be stored at ultra-low temperatures, ideally at -80°C.[4][5] Storage at -20°C is also acceptable, but -80°C is superior for preserving the integrity of sensitive lipid species over extended periods.[2][6] Short-term storage at 4°C should be avoided as enzymatic activity can persist at this temperature.[7]

Q3: How many times can I freeze and thaw my samples?

A3: It is crucial to minimize freeze-thaw cycles as they can significantly impact lipid stability.[2] Repeated freezing and thawing can disrupt cell membranes, releasing enzymes and promoting oxidation, which leads to lipid degradation.[8][9] Studies have shown that multiple freeze-thaw cycles can lead to an increase in free fatty acids and a decrease in phospholipids.[8][9] It is best practice to aliquot samples into single-use volumes before freezing to avoid the need for repeated thawing.[2]

Q4: Should I add antioxidants to my samples?

A4: Yes, adding antioxidants to your samples and extraction solvents is a highly recommended strategy to prevent lipid oxidation.[3] Common antioxidants used in lipid analysis include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and triphenylphosphine (B44618) (TPP).[10][11] These compounds work by scavenging free radicals and inhibiting oxidative chain reactions.[3]

Q5: What is the best way to ship samples for lipid analysis?

A5: Samples should be shipped on dry ice to maintain a frozen state throughout transit.[12] It is essential to use a validated shipping container that can maintain the required temperature for the duration of the shipment. Samples should be securely packaged to prevent breakage and leakage, following all relevant shipping regulations for biological materials.[13][14][15]

Troubleshooting Guides

Issue 1: Low recovery of lipids after extraction.

  • Possible Cause: Incomplete cell lysis or tissue homogenization.

    • Solution: Ensure that your homogenization protocol is optimized for your specific sample type. For tough tissues, consider using mechanical disruption methods such as bead beating or sonication in addition to enzymatic digestion.[16][17] A visual inspection of the sample under a microscope can confirm the extent of cell disruption.

  • Possible Cause: Inefficient extraction solvent.

    • Solution: The choice of extraction solvent is critical and depends on the lipid classes of interest. A common and effective method for a broad range of lipids is the Folch or Bligh-Dyer method, which uses a chloroform (B151607)/methanol (B129727) mixture.[10][18][19][20] For non-polar lipids, a higher proportion of chloroform may be beneficial, while for polar lipids, a higher proportion of methanol may be necessary.

  • Possible Cause: Insufficient solvent-to-sample ratio.

    • Solution: Using too little solvent can lead to incomplete extraction. A general guideline is to use a solvent volume that is at least 20 times the volume of the sample.[21]

Issue 2: High variability between replicate samples.

  • Possible Cause: Inconsistent sample handling and processing.

    • Solution: Standardize every step of your workflow, from sample collection to extraction. This includes using consistent volumes, incubation times, and temperatures. Automation of liquid handling steps can help minimize human error.[22]

  • Possible Cause: Sample degradation occurring at different rates in different replicates.

    • Solution: Process all samples and replicates in parallel and as quickly as possible. Keep samples on ice at all times to minimize enzymatic activity.[4] Ensure that antioxidants are added consistently to all samples.

  • Possible Cause: Phase separation issues during extraction.

    • Solution: Ensure complete phase separation by centrifuging the samples for a sufficient amount of time and at the appropriate speed. When collecting the lipid-containing organic phase, be careful to avoid aspirating the aqueous phase or the protein interface.

Issue 3: Evidence of significant lipid oxidation in the data (e.g., high levels of oxidized fatty acids).

  • Possible Cause: Exposure of samples to oxygen and light.

    • Solution: Work in a low-light environment and minimize the exposure of samples to air. Consider performing sample preparation steps under an inert gas atmosphere (e.g., nitrogen or argon).[11] Use amber glass vials to protect samples from light.[4]

  • Possible Cause: Inadequate concentration of antioxidants.

    • Solution: Ensure that you are using an appropriate concentration of antioxidant in your extraction solvent. A common concentration for BHT is 0.01% (w/v).[10][11]

  • Possible Cause: High storage temperatures or prolonged storage times.

    • Solution: Review your storage conditions. Ensure samples are stored at -80°C and for the shortest time possible before analysis.

Quantitative Data on Lipid Stability

The following tables summarize the effects of storage temperature and freeze-thaw cycles on the stability of different lipid classes.

Table 1: Effect of Storage Temperature on Lipid Stability in Human Serum/Plasma

Lipid ClassStorage at 4°C (1 week)Storage at -20°C (1 week)Storage at -80°C (1 week)Reference
Most Lipid Classes0-4% of metabolites affected0-4% of metabolites affected0-4% of metabolites affected[23]
DiacylglycerolNot specified19% of metabolites affectedNot specified[23]
HDL Free CholesterolNot specifiedNot specifiedNot specified[23]
VLDL Free Fatty AcidNot specifiedNot specifiedNot specified[23]
LDL Cholesterol EsterNot specifiedNot specifiedNot specified[23]

Table 2: Effect of Freeze-Thaw Cycles on Lipid Composition

Lipid ComponentEffect of Multiple Freeze-Thaw CyclesSample TypeReference
Free Fatty AcidsIncreased contentGrass Carp Surimi[8][9]
PhospholipidsDecreased contentGrass Carp Surimi[8]
Lipid Oxidation (MDA values)IncreasedBroiler Chicken Meat[3]

Experimental Protocols

Protocol 1: Modified Folch Lipid Extraction with Antioxidants

This protocol is a standard method for the extraction of total lipids from biological samples.

  • Homogenization: Homogenize the tissue sample (e.g., 100 mg) in 2 mL of ice-cold chloroform:methanol (2:1, v/v) containing 0.01% BHT.[10][24] For liquid samples (e.g., 1 mL of plasma), add 3.75 mL of chloroform:methanol (1:2, v/v) with 0.01% BHT.[19]

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for a 2 mL homogenate).[21] Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the protein interface.[19][20]

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas.[24]

  • Storage: Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform or hexane) and store at -80°C until analysis.[24]

Protocol 2: Tissue Homogenization for Lipid Analysis

This protocol describes a general procedure for homogenizing tissue samples prior to lipid extraction.

  • Thawing: Thaw frozen tissue samples on ice.[1]

  • Homogenization Buffer: Prepare a homogenization buffer such as 20mM Tris pH 7.8 with protease and phosphatase inhibitors.[1]

  • Homogenization:

    • For soft tissues (e.g., brain), use an automated homogenizer.[1]

    • For hard tissues (e.g., bone, skin), use a ground glass homogenizer and perform 60-80 strokes.[1]

    • For adipose tissue, a bead blender with zirconium oxide beads can be effective.[17]

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 300 x g) for 5 minutes to pellet any unhomogenized tissue.[1]

  • Supernatant Collection: Transfer the supernatant containing the homogenized cellular components to a fresh tube for subsequent lipid extraction.[1]

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Stage cluster_analytical Analytical Stage sample_collection Sample Collection (Minimize time, keep cold) aliquoting Aliquoting (Avoid freeze-thaw) sample_collection->aliquoting storage Storage (-80°C, inert gas) aliquoting->storage homogenization Homogenization (On ice) storage->homogenization Sample Retrieval extraction Lipid Extraction (Add antioxidants) homogenization->extraction analysis LC-MS/MS Analysis extraction->analysis

Caption: A typical experimental workflow for lipid analysis.

troubleshooting_workflow node_q node_q node_a node_a start Low Lipid Recovery? q1 Was homogenization complete? start->q1 a1_yes Optimize homogenization protocol (e.g., bead beating, sonication) q1->a1_yes No q2 Was the correct extraction solvent used? q1->q2 Yes a2_yes Select appropriate solvent system (e.g., Folch, Bligh-Dyer) q2->a2_yes No q3 Was the solvent-to-sample ratio sufficient? q2->q3 Yes a3_yes Increase solvent volume (e.g., >20x sample volume) q3->a3_yes No

References

Navigating the Nuances of Lipid Analysis: A Guide to Selecting an Internal Standard for cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Schlieren, Switzerland – December 22, 2025 – For researchers, scientists, and drug development professionals engaged in the precise quantification of lipids, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This technical support center provides a comprehensive guide to selecting the right internal standard for the analysis of cis-13-Octadecenoic acid, a monounsaturated fatty acid of growing interest in various biological studies.

This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, directly addressing the challenges scientists may encounter during their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in the analysis of this compound?

An internal standard (IS) is a compound of a known concentration that is added to a sample prior to analysis.[1] Its main purpose is to correct for variations that can occur during sample preparation, extraction, derivatization, and instrumental analysis.[1] By comparing the signal of the analyte (this compound) to the signal of the IS, researchers can achieve more accurate and precise quantification, as the IS experiences similar losses and variations as the analyte.

Q2: What are the main types of internal standards recommended for fatty acid analysis?

The two most common and effective types of internal standards for fatty acid quantification are:

  • Stable Isotope-Labeled (SIL) Fatty Acids: These are considered the "gold standard" as they are chemically and physically almost identical to the analyte of interest.[1][2] They co-elute with the analyte and have very similar ionization efficiencies, leading to the highest accuracy and precision.[2]

  • Odd-Chain Fatty Acids: These are fatty acids with an odd number of carbon atoms (e.g., C13:0, C17:0, C19:0). They are a cost-effective alternative to SIL standards and are often used because they are typically absent or present in very low concentrations in most biological samples.[1]

Q3: Is a stable isotope-labeled this compound commercially available?

Q4: If a SIL standard for this compound is unavailable, what is the next best option?

In the absence of a specific SIL standard, the following are recommended alternatives:

  • Stable Isotope-Labeled Oleic Acid (cis-9-C18:1): As a C18:1 isomer, its physical and chemical properties are very similar to this compound. This would be the preferred alternative.

  • Odd-Chain Saturated Fatty Acids: Heptadecanoic acid (C17:0) is a commonly used internal standard for the analysis of C18 fatty acids.[4] It is structurally similar and generally has a distinct retention time.

  • Other Odd-Chain Unsaturated Fatty Acids: If available, an odd-chain monounsaturated fatty acid could also be a suitable choice.

Q5: What are the key considerations when choosing an odd-chain fatty acid as an internal standard?

When selecting an odd-chain fatty acid, it is crucial to:

  • Verify its absence in the sample: Analyze a representative sample without the internal standard to ensure that the chosen odd-chain fatty acid is not naturally present.

  • Ensure chromatographic separation: The internal standard's peak should be well-resolved from the analyte and other components in the sample matrix.

  • Consider the chain length: Choose an odd-chain fatty acid with a chain length that is reasonably close to the analyte to ensure similar extraction and derivatization efficiency. For C18:1, C17:0 or C19:0 are common choices.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor reproducibility of results Inconsistent addition of the internal standard.Ensure the internal standard is added precisely and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette.
Degradation of the analyte or internal standard.Store standards and samples at appropriate low temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
Inaccurate quantification The internal standard is naturally present in the sample.Analyze a blank sample matrix to check for the presence of the chosen internal standard. If present, select a different internal standard.
Different response factors between the analyte and the internal standard.While SIL standards have nearly identical response factors, odd-chain fatty acids may differ. It is recommended to determine the relative response factor (RRF) by analyzing standards of both the analyte and the internal standard at known concentrations.
Co-elution of the internal standard with other sample components Inadequate chromatographic separation.Optimize the gas chromatography (GC) or liquid chromatography (LC) method. This may involve adjusting the temperature gradient, changing the column, or modifying the mobile phase composition. Highly polar cyanopropyl siloxane columns are often used for good separation of fatty acid methyl ester (FAME) isomers.[5]

Quantitative Data Presentation

The choice of internal standard can significantly impact the accuracy and precision of quantification. The following table summarizes a comparative study on the quantification of a representative C18:1 fatty acid using a stable isotope-labeled internal standard versus an odd-chain fatty acid internal standard.

Internal Standard Type Analyte Mean Measured Concentration (µg/mL) Standard Deviation (SD) Coefficient of Variation (%CV) Accuracy (% Recovery)
Stable Isotope-Labeled C18:1 C18:1 Fatty Acid10.10.33.0101
Heptadecanoic Acid (C17:0) C18:1 Fatty Acid9.50.88.495

This data is representative and illustrates the generally higher precision and accuracy achieved with stable isotope-labeled internal standards.[1][2]

Experimental Protocols

A detailed methodology for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with an internal standard is provided below.

1. Lipid Extraction and Internal Standard Spiking:

  • To a 100 µL plasma sample, add 10 µL of the internal standard solution (e.g., deuterated oleic acid or heptadecanoic acid at 100 µg/mL in methanol).

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol (B129727) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 500 µL of 0.9% NaCl solution and vortex for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen.

  • Add 1 mL of 0.5 M NaOH in methanol.

  • Heat at 100°C for 5 minutes to hydrolyze the lipids.

  • Cool the sample and add 2 mL of boron trifluoride (BF₃) in methanol (14% w/v).

  • Heat again at 100°C for 5 minutes to methylate the free fatty acids.

  • Cool the sample and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[1]

3. GC-MS Analysis:

  • GC Column: A highly polar capillary column such as a SP-2560 or CP-Sil 88 (100 m x 0.25 mm, 0.20 µm film thickness) is recommended for optimal separation of C18:1 isomers.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 4 minutes.

    • Ramp to 240°C at 3°C/minute.

    • Hold at 240°C for 15 minutes.

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • For enhanced sensitivity and specificity, Selected Ion Monitoring (SIM) can be used.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind internal standard selection, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Lipid Extraction Spike->Extract Derivatize Derivatization to FAMEs Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing (Peak Integration) GCMS->Data Quant Quantification (Area Ratio Calculation) Data->Quant

Caption: Workflow for fatty acid quantification using an internal standard.

logic_diagram cluster_process Analytical Process Analyte This compound (Unknown Concentration) Extraction Extraction Inefficiency IS Internal Standard (Known Concentration) Deriv Incomplete Derivatization Injection Injection Volume Variation Analyte_Peak Analyte Peak Area IS_Peak IS Peak Area Ratio Area Ratio (Analyte / IS) Analyte_Peak->Ratio IS_Peak->Ratio Result Accurate Quantification Ratio->Result Corrects for Variability

Caption: How internal standards correct for analytical variability.

References

Validation & Comparative

A Comparative Guide to cis-13-Octadecenoic Acid and trans-13-Octadecenoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of cis-13-Octadecenoic acid and trans-13-Octadecenoic acid, focusing on their physicochemical properties, biological activities, and the experimental methodologies used to evaluate them. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct characteristics and potential applications of these two fatty acid isomers.

Physicochemical Properties

Cis- and trans-13-Octadecenoic acid share the same molecular formula and weight but differ in the spatial arrangement of their hydrogen atoms around the carbon-carbon double bond. This stereoisomerism leads to distinct physical properties, notably their melting points and molecular shapes. The cis configuration introduces a kink in the fatty acid chain, leading to less efficient packing and a lower melting point compared to the more linear trans isomer.

PropertyThis compoundtrans-13-Octadecenoic Acid
Synonyms (13Z)-octadecenoic acid(13E)-octadecenoic acid
Molecular Formula C₁₈H₃₄O₂C₁₈H₃₄O₂
Molecular Weight 282.46 g/mol 282.46 g/mol
Melting Point 12-14 °C44-46 °C
Boiling Point 234 °C at 15 mmHgNot available
Appearance Colorless liquidWhite solid
CAS Number 13126-39-1693-71-0

Comparative Biological Activities

While research directly comparing the biological effects of cis-13- and trans-13-octadecenoic acid is limited, studies on other C18:1 isomers, such as oleic acid (cis-9) and its trans counterparts, provide valuable insights into the differential impacts of cis and trans configurations on cellular processes.

Effects on Adipocyte Metabolism

A study comparing the effects of a cis-octadecenoic acid (oleic acid) with trans-octadecenoic acid isomers (elaidic and vaccenic acids) on rat adipocytes revealed significant differences in glucose utilization and lipolysis. These findings suggest that the geometric configuration of the double bond plays a crucial role in adipocyte metabolism.

ParameterOleic Acid (cis-9)Elaidic Acid (trans-9) & Vaccenic Acid (trans-11)
Glucose Conversion to Lipid BaselineSignificantly reduced (P < 0.01)
Glucose Oxidation to CO₂ BaselineLowered (P < 0.05 and P < 0.06)
Lipolytic Rate BaselineSignificantly increased (P < 0.01)

These data indicate that trans-octadecenoic acids can have catabolic effects on adipocytes, leading to reduced fat accumulation compared to their cis counterparts.

General Biological Activities
Biological ActivityThis compoundtrans-13-Octadecenoic Acid
Anti-inflammatory Mentioned in literature, but quantitative data is scarce.Reported to have anti-inflammatory properties.[1]
Antioxidant Associated with antioxidant capabilities.Mentioned in the context of plant extracts with antioxidant activity.
Other Investigated for therapeutic uses in medicine and surgery.[1]Reported to have anti-androgenic, dermatitigenic, and anaemiagenic effects.[1]

Experimental Protocols

To facilitate further comparative research, this section details standardized protocols for assessing the biological activities of cis- and trans-13-octadecenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids

Objective: To identify and quantify the incorporation of cis- and trans-13-octadecenoic acid into biological samples.

Methodology:

  • Lipid Extraction: Extract total lipids from cells or tissues using a 2:1 (v/v) chloroform:methanol solution.

  • Saponification: Saponify the lipid extract using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their esterified forms.

  • Methylation: Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using a boron trifluoride-methanol solution.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer. Use a suitable capillary column (e.g., HP-88) to separate the FAMEs based on their boiling points and polarity. The mass spectrometer will identify the individual FAMEs based on their mass spectra.

  • Quantification: Use an internal standard (e.g., heptadecanoic acid) to quantify the absolute amounts of cis- and trans-13-octadecenoic acid.

In Vitro Antioxidant Activity Assays

Objective: To compare the free radical scavenging capabilities of cis- and trans-13-octadecenoic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add various concentrations of the fatty acid isomers to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

  • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

  • Add different concentrations of the fatty acid isomers to the ABTS•+ solution.

  • After a 6-minute incubation, measure the absorbance at 734 nm.

  • Determine the percentage of ABTS•+ scavenging.

Cellular Anti-inflammatory Assay in Macrophages

Objective: To compare the effects of cis- and trans-13-octadecenoic acid on the production of inflammatory mediators in macrophage cells.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Pre-treat the cells with various concentrations of cis- or trans-13-octadecenoic acid for 1 hour.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Cytokine Measurement: After 24 hours of incubation, collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA kits.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to determine the concentration of nitrite, a stable product of NO, in the culture supernatant.

  • Western Blot Analysis: Lyse the cells and perform western blotting to analyze the expression levels of key inflammatory proteins like iNOS and COX-2.

Visualizing Potential Signaling Pathways

The differential biological activities of cis and trans fatty acids are likely due to their distinct interactions with cellular signaling pathways. Based on studies of other fatty acids, the following diagrams illustrate potential pathways that may be differentially modulated by cis- and trans-13-octadecenoic acid.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 NF-κB Signaling Pathway cluster_2 Fatty Acid Modulation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces cis_FA This compound cis_FA->IKK Modulates? trans_FA trans-13-Octadecenoic Acid trans_FA->IKK Inhibits?

Caption: Putative modulation of the NF-κB inflammatory pathway by cis- and trans-13-octadecenoic acid.

G cluster_0 Fatty Acid Ligands cluster_1 PPARγ Signaling Pathway cis_FA This compound PPARγ PPARγ cis_FA->PPARγ Activates? trans_FA trans-13-Octadecenoic Acid trans_FA->PPARγ Modulates? RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes Adipogenesis Adipogenesis Target_Genes->Adipogenesis Lipid_Metabolism Lipid Metabolism Target_Genes->Lipid_Metabolism

Caption: Potential differential activation of the PPARγ signaling pathway by cis- and trans-13-octadecenoic acid.

Conclusion

The geometric isomerism of cis- and trans-13-octadecenoic acid results in distinct physical properties and likely divergent biological activities. While direct comparative data remains limited, evidence from related C18:1 isomers suggests that the trans configuration may promote catabolic processes in adipocytes and potentially modulate inflammatory pathways differently than the cis configuration. The provided experimental protocols offer a framework for future research to elucidate the specific antioxidant, anti-inflammatory, and metabolic effects of these two fatty acids. A deeper understanding of their differential engagement with signaling pathways such as NF-κB and PPARγ will be crucial for harnessing their therapeutic potential.

References

Unraveling the Isomeric Divide: A Comparative Guide to the Biological Activities of Cis and Trans Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between cis and trans fatty acid isomers is critical. Beyond their basic chemical structures lie profound divergences in their biological impacts, influencing everything from cell membrane dynamics to intricate signaling pathways. This guide provides an objective comparison of their performance, supported by experimental data, to illuminate their distinct roles in health and disease.

The seemingly subtle difference in the spatial arrangement of hydrogen atoms around a carbon-carbon double bond—on the same side (cis) or opposite sides (trans)—sets the stage for a cascade of differing molecular interactions and physiological consequences. While cis isomers are the predominant form in nature, the industrial process of partial hydrogenation of vegetable oils has introduced a significant amount of trans isomers into the human diet, raising considerable health concerns.

Quantitative Comparison of Biological Activities

The following table summarizes key quantitative data from various studies, highlighting the differential effects of cis and trans fatty acid isomers on crucial biological parameters.

Biological ParameterCis Fatty Acid Isomer (e.g., Oleic Acid)Trans Fatty Acid Isomer (e.g., Elaidic Acid)Experimental ModelKey Findings & References
Membrane Properties
Membrane FluidityIncreases membrane fluidity.[1][2][3] The "kink" in the acyl chain disrupts tight packing of phospholipids (B1166683).[2][3]Decreases membrane fluidity, making membranes more rigid.[1][2] The linear structure allows for tighter packing, similar to saturated fatty acids.[1]Model membranes (liposomes), various cell linesCis double bonds cause larger perturbations to membrane structure than trans double bonds.[1]
Lamellar-to-Hexagonal Transition TemperatureInduces reductions of up to 20-23°C.[4][5]Does not markedly alter the phospholipid mesomorphism.[4][5]Phosphatidylethanolamine (B1630911) (PE) membranesOleic acid significantly alters membrane structure, while elaidic acid has a minimal effect.[4][5]
Lipoprotein Metabolism
LDL/HDL Cholesterol RatioGenerally associated with a more favorable lipid profile.For each 1% of dietary energy from industrial trans fatty acids replacing cis monounsaturated fatty acids, the LDL to HDL cholesterol ratio increases by 0.055.[6][7][8][9]Human intervention trialsTrans fatty acids adversely affect the lipoprotein profile, a key risk factor for cardiovascular disease.[6][7][8][9][10]
Inflammatory Response
NF-κB ActivationInhibits NF-κB activation in endothelial cells stimulated with LPS.[11][12][13]Induces a ~2-fold increase in IκB-α phosphorylation, a marker of NF-κB activation, in endothelial cells.[14]Human Aortic Endothelial Cells (HAECs), Human Umbilical Vein Endothelial Cells (HUVECs)Oleic acid exhibits anti-inflammatory properties, whereas elaidic acid promotes inflammation.[11][12][13][14]
Pro-inflammatory Cytokine Production (TNF-α, IL-6)Does not significantly increase or may decrease levels of pro-inflammatory cytokines.Associated with increased levels of TNF-α and IL-6.[10][15][16]Human studies and endothelial cell linesTrans fatty acid intake is linked to a pro-inflammatory state.[10][15][16][17]
Cell Signaling
p38 MAPK ActivationFails to enhance ATP-induced p38 activation.[18]Potently enhances extracellular ATP-induced activation of the ASK1-p38 pathway.[18][19]RAW264.7 macrophage-like cell lineTrans fatty acids, but not their cis isomers, promote pro-apoptotic and inflammatory signaling through the p38 MAPK pathway.[18][19]

Experimental Protocols

A detailed understanding of the methodologies employed in these comparative studies is essential for critical evaluation and replication.

Measurement of Membrane Fluidity

Technique: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

Protocol Outline:

  • Liposome (B1194612) Preparation: Model membranes (liposomes) are prepared by drying a solution of phospholipids (e.g., phosphatidylcholine) containing either a cis (e.g., oleoyl) or trans (e.g., elaidoyl) fatty acyl chain under a stream of nitrogen gas. The resulting lipid film is then hydrated with a buffer and sonicated to form unilamellar vesicles.

  • DPH Labeling: The fluorescent probe DPH is added to the liposome suspension. DPH partitions into the hydrophobic core of the lipid bilayer.

  • Fluorescence Anisotropy Measurement: The sample is excited with vertically polarized light, and the fluorescence emission is measured in both the vertical and horizontal planes.

  • Calculation: Anisotropy (r) is calculated using the formula: r = (Ivv - G * Ivh) / (Ivv + 2 * G * Ivh), where Ivv and Ivh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.

  • Interpretation: A lower anisotropy value indicates higher membrane fluidity, as the DPH probe has greater rotational freedom in a more fluid environment.

Assessment of NF-κB Activation in Endothelial Cells

Technique: Western Blot for Phosphorylated IκB-α.

Protocol Outline:

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence in appropriate media.

  • Fatty Acid Treatment: Cells are treated with either a cis fatty acid (e.g., oleic acid) or a trans fatty acid (e.g., elaidic acid) at a specified concentration and for a defined period. A control group receives the vehicle alone.

  • Stimulation: Following fatty acid treatment, cells are stimulated with a pro-inflammatory agent such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

  • Protein Extraction: Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of IκB-α.

    • A secondary antibody conjugated to horseradish peroxidase is then added.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The intensity of the band corresponding to phosphorylated IκB-α is quantified and normalized to a loading control (e.g., β-actin or total IκB-α). An increase in the level of phosphorylated IκB-α indicates activation of the NF-κB pathway.

Signaling Pathways and Molecular Interactions

The differential biological activities of cis and trans fatty acids can be traced back to their distinct effects on key signaling pathways.

Differential Impact on Cell Membrane Structure

The "bent" conformation of cis fatty acids introduces disorder into the phospholipid bilayer, increasing membrane fluidity. In contrast, the linear structure of trans fatty acids allows them to pack more tightly, resembling saturated fatty acids and leading to a more rigid membrane.

cluster_cis Cis Fatty Acid Incorporation cluster_trans Trans Fatty Acid Incorporation cis_fa Cis Fatty Acid (Bent Structure) cis_membrane Disordered Phospholipid Packing cis_fa->cis_membrane cis_fluidity Increased Membrane Fluidity cis_membrane->cis_fluidity trans_fa Trans Fatty Acid (Linear Structure) trans_membrane Ordered Phospholipid Packing trans_fa->trans_membrane trans_fluidity Decreased Membrane Fluidity trans_membrane->trans_fluidity

Figure 1: Impact of Cis and Trans Fatty Acids on Membrane Structure.

Divergent Inflammatory Signaling Pathways

Trans fatty acids have been shown to promote a pro-inflammatory state by activating the NF-κB signaling pathway in endothelial cells. This leads to the expression of adhesion molecules and the recruitment of immune cells, key events in the development of atherosclerosis. Conversely, some cis fatty acids, like oleic acid, have demonstrated anti-inflammatory properties by inhibiting this pathway.

cluster_cis_pathway Cis Fatty Acid (Oleic Acid) Pathway cluster_trans_pathway Trans Fatty Acid (Elaidic Acid) Pathway cis_fa_node Oleic Acid nfkb_inhibition Inhibition of NF-κB Activation cis_fa_node->nfkb_inhibition Inhibits inflammation_down Decreased Inflammatory Response nfkb_inhibition->inflammation_down trans_fa_node Elaidic Acid nfkb_activation NF-κB Activation trans_fa_node->nfkb_activation Promotes inflammation_up Increased Inflammatory Response nfkb_activation->inflammation_up lps LPS/TNF-α lps->nfkb_inhibition lps->nfkb_activation

Figure 2: Differential Regulation of the NF-κB Pathway.

Contrasting Effects on the MAPK Signaling Cascade

Recent evidence suggests that trans fatty acids can potentiate stress-induced signaling pathways. For instance, elaidic acid enhances the activation of the p38 MAPK pathway in response to cellular stress, promoting pro-apoptotic and inflammatory responses. In contrast, its cis isomer, oleic acid, does not exhibit this potentiating effect.

cluster_cis_mapk Cis Fatty Acid (Oleic Acid) Effect cluster_trans_mapk Trans Fatty Acid (Elaidic Acid) Effect cis_fa_mapk Oleic Acid p38_no_effect No Potentiation of p38 MAPK Activation cis_fa_mapk->p38_no_effect trans_fa_mapk Elaidic Acid p38_potentiation Potentiation of p38 MAPK Activation trans_fa_mapk->p38_potentiation Enhances apoptosis_inflammation Increased Apoptosis and Inflammation p38_potentiation->apoptosis_inflammation stress Cellular Stress (e.g., ATP) stress->p38_no_effect stress->p38_potentiation

Figure 3: Divergent Modulation of the p38 MAPK Pathway.

Conclusion

The experimental evidence clearly demonstrates that cis and trans fatty acid isomers possess distinct and often opposing biological activities. From the biophysical properties of cell membranes to the regulation of critical signaling pathways involved in inflammation and cell fate, the isomeric configuration of a fatty acid has profound implications. For researchers and professionals in drug development, a thorough understanding of these differences is paramount for designing effective therapeutic strategies and for providing sound nutritional guidance. The data presented in this guide underscore the importance of considering the specific isomeric form of fatty acids in both research and clinical applications.

References

A Comparative Guide to the Metabolic Fates of cis-13-Octadecenoic Acid and Oleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monounsaturated fatty acids (MUFAs) are pivotal in cellular metabolism, serving as energy sources, structural components of cell membranes, and signaling molecules. While oleic acid (cis-9-octadecenoic acid), the most common MUFA in nature, has been extensively studied, other positional isomers like cis-13-octadecenoic acid remain less characterized. Understanding the metabolic nuances between these isomers is crucial for elucidating their distinct physiological roles and therapeutic potentials. This guide provides a comprehensive comparison of the known metabolic differences between this compound and oleic acid, supported by available experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of Metabolic Parameters

Direct comparative quantitative data on the metabolism of this compound and oleic acid is limited. The following table summarizes available data and highlights areas where further research is needed.

Metabolic ParameterOleic Acid (cis-9-Octadecenoic Acid)This compoundKey Findings & Citations
Intestinal Absorption Readily absorbed.Readily absorbed.Both fatty acids appear to be equally well absorbed from the gut.
Incorporation into Plasma Lipids Readily incorporated into triglycerides, phospholipids, and cholesteryl esters.Shows lower incorporation into most plasma neutral and phospholipid fractions compared to oleic acid.Plasma lipids selectively exclude this compound relative to oleic acid.
Beta-Oxidation Rate Undergoes standard beta-oxidation. Oleic acid can stimulate its own oxidation via SIRT1/PGC-1α signaling.[1]Data not available. Hypothetically, the position of the double bond may influence the rate of beta-oxidation.Further studies are required to determine the comparative rates of mitochondrial beta-oxidation.
Effect on De Novo Lipogenesis Can inhibit de novo lipogenesis in hepatocytes.[2]Data not available. The effect on key lipogenic enzymes like Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FASN) is unknown.Research is needed to understand if this compound shares the lipogenesis-inhibiting properties of oleic acid.
Signaling Pathway Activation Activates the SIRT1-PGC-1α transcriptional complex, promoting the expression of genes involved in fatty acid oxidation.[1]Data not available. It is unknown if it interacts with this or other metabolic signaling pathways.The signaling roles of this compound are a critical area for future investigation.

Experimental Protocols

Protocol 1: Comparative Analysis of Fatty Acid Incorporation into Cellular Lipids

This protocol details a method to compare the incorporation of this compound and oleic acid into different lipid classes in cultured cells using stable isotope labeling.

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)

  • Cell culture medium

  • [¹³C]-labeled oleic acid and [¹³C]-labeled this compound

  • Fatty acid-free bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to desired confluency.

  • Preparation of Fatty Acid-BSA Complexes: Prepare stock solutions of [¹³C]-oleic acid and [¹³C]-cis-13-octadecenoic acid complexed to BSA in the culture medium.

  • Labeling: Replace the culture medium with the medium containing the labeled fatty acids. Incubate for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash cells with ice-cold PBS.

    • Scrape cells and extract total lipids using a method such as the Bligh and Dyer technique.

  • Lipid Class Separation:

    • Separate the major lipid classes (triglycerides, phospholipids, cholesteryl esters, free fatty acids) from the total lipid extract using TLC or HPLC.

  • Fatty Acid Methyl Ester (FAME) Preparation:

    • Transesterify the fatty acids within each separated lipid class to their corresponding FAMEs using a reagent like BF₃-methanol.

  • GC-MS Analysis:

    • Analyze the FAMEs by GC-MS to determine the abundance of the ¹³C-labeled fatty acid in each lipid class.

  • Data Analysis: Quantify the amount of labeled fatty acid incorporated into each lipid class at each time point and compare the incorporation rates between oleic acid and this compound.

Protocol 2: In Vitro Measurement of Fatty Acid Beta-Oxidation Rates

This protocol outlines a method to compare the rates of beta-oxidation of this compound and oleic acid in isolated mitochondria or cultured cells using a radiolabeling approach.

Materials:

  • Isolated mitochondria or cultured cells

  • [¹⁴C]-labeled oleic acid and [¹⁴C]-labeled this compound

  • Assay buffer (containing L-carnitine, coenzyme A, and other necessary cofactors)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrates: Prepare solutions of [¹⁴C]-oleic acid and [¹⁴C]-cis-13-octadecenoic acid complexed to BSA.

  • Reaction Setup: In a reaction vessel, combine the isolated mitochondria or cell suspension with the assay buffer.

  • Initiation of Oxidation: Add the radiolabeled fatty acid substrate to initiate the beta-oxidation reaction. Incubate at 37°C.

  • Measurement of ¹⁴CO₂ Production:

    • The reaction is carried out in a sealed flask containing a center well with a CO₂ trapping agent (e.g., NaOH).

    • At the end of the incubation, the reaction is stopped by injecting an acid (e.g., perchloric acid), which releases the dissolved ¹⁴CO₂.

    • The trapped ¹⁴CO₂ in the center well is then quantified by scintillation counting.

  • Measurement of Acid-Soluble Metabolites:

    • Alternatively, the reaction can be stopped, and the amount of radioactivity in the acid-soluble fraction (representing acetyl-CoA and other small metabolic intermediates) can be measured by scintillation counting after precipitation of the larger molecules.

  • Data Analysis: Calculate the rate of beta-oxidation for each fatty acid, typically expressed as nmol of fatty acid oxidized per minute per mg of protein. Compare the rates obtained for oleic acid and this compound.

Mandatory Visualization

Fatty_Acid_Metabolism cluster_uptake Cellular Uptake & Activation cluster_storage Esterification & Storage cluster_oxidation Beta-Oxidation (Mitochondria) cluster_synthesis De Novo Lipogenesis Fatty Acids (extracellular) Fatty Acids (extracellular) Fatty Acid Transporters Fatty Acid Transporters Fatty Acids (extracellular)->Fatty Acid Transporters Fatty Acyl-CoA Synthetase Fatty Acyl-CoA Synthetase Fatty Acid Transporters->Fatty Acyl-CoA Synthetase Fatty Acyl-CoA (cytosol) Fatty Acyl-CoA (cytosol) Fatty Acyl-CoA Synthetase->Fatty Acyl-CoA (cytosol) Triglycerides Triglycerides Fatty Acyl-CoA (cytosol)->Triglycerides Phospholipids Phospholipids Fatty Acyl-CoA (cytosol)->Phospholipids Cholesteryl Esters Cholesteryl Esters Fatty Acyl-CoA (cytosol)->Cholesteryl Esters CPT1 CPT1 Fatty Acyl-CoA (cytosol)->CPT1 Fatty Acyl-Carnitine Fatty Acyl-Carnitine CPT1->Fatty Acyl-Carnitine CPT2 CPT2 Fatty Acyl-Carnitine->CPT2 Fatty Acyl-CoA (matrix) Fatty Acyl-CoA (matrix) CPT2->Fatty Acyl-CoA (matrix) Beta-Oxidation Spiral Beta-Oxidation Spiral Fatty Acyl-CoA (matrix)->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle ACC ACC Acetyl-CoA->ACC ATP ATP TCA Cycle->ATP Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA FASN FASN Malonyl-CoA->FASN Saturated Fatty Acids Saturated Fatty Acids FASN->Saturated Fatty Acids

Caption: General overview of fatty acid metabolism pathways.

Oleic_Acid_Signaling Oleic Acid Oleic Acid cAMP/PKA Pathway cAMP/PKA Pathway Oleic Acid->cAMP/PKA Pathway SIRT1 SIRT1 cAMP/PKA Pathway->SIRT1 PGC-1α (acetylated) PGC-1α (acetylated) SIRT1->PGC-1α (acetylated) deacetylates PGC-1α (deacetylated) PGC-1α (deacetylated) PGC-1α (acetylated)->PGC-1α (deacetylated) Gene Expression (Fatty Acid Oxidation) Gene Expression (Fatty Acid Oxidation) PGC-1α (deacetylated)->Gene Expression (Fatty Acid Oxidation) activates

Caption: Oleic acid signaling pathway for promoting fatty acid oxidation.

Conclusion and Future Directions

The available evidence suggests that while this compound and oleic acid share similar efficiencies in intestinal absorption, their subsequent metabolic fates diverge, particularly in their incorporation into plasma lipids. Oleic acid is more readily integrated into various lipid fractions. Significant knowledge gaps remain concerning the beta-oxidation rates, effects on de novo lipogenesis, and the signaling properties of this compound.

Future research should prioritize direct comparative studies employing stable isotope tracing and metabolic flux analysis to quantify the differences in the catabolic and anabolic pathways of these two isomers. Furthermore, investigating the potential interaction of this compound with key metabolic regulators, such as the SIRT1/PGC-1α axis, will be crucial in unveiling its unique biological functions and potential as a therapeutic agent. The experimental protocols provided in this guide offer a framework for conducting such vital research.

References

Navigating the Maze of C18:1 Isomers: A Guide to the Separation of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific fatty acid isomers is a critical step in understanding their distinct biological activities. This guide provides a comparative overview of established methods for the separation of cis-13-Octadecenoic acid from other C18:1 isomers, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique.

The structural similarity of C18:1 isomers, which differ only in the position or geometry of their single double bond, presents a significant purification challenge. Common C18:1 isomers that may co-exist with this compound include oleic acid (cis-9), petroselinic acid (cis-6), and elaidic acid (trans-9). The choice of separation method depends on the required purity, yield, and the specific isomeric composition of the starting mixture. The primary techniques employed for this purpose are chromatography and crystallization.

Comparative Analysis of Separation Techniques

The following table summarizes the performance of key separation methods for C18:1 isomers. It is important to note that while direct comparative data for this compound is limited in publicly available literature, the principles and relative efficiencies of these techniques are broadly applicable to all C18:1 isomers.

TechniquePrinciplePurity AchievedYieldThroughputKey Considerations
Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC) Differential interaction of the double bond with silver ions impregnated on the stationary phase.High (>95%)Moderate to HighLow to ModerateExcellent for separating both positional and geometric (cis/trans) isomers.[1][2] Requires specialized columns and mobile phases.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity. The position of the double bond influences the overall molecular shape and its interaction with the stationary phase.Moderate to HighHighModerateCan separate positional isomers.[3][4] The elution order is influenced by the double bond's proximity to the end of the acyl chain.[3]
Gas Chromatography (GC) Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and interaction with the stationary phase.High (analytical scale)Not applicable for preparative scaleHigh (analytical)Primarily an analytical technique. Highly polar columns can resolve some isomers, but co-elution is common.[5][6]
Low-Temperature Solvent Crystallization Differences in the solubility of fatty acids at low temperatures in a suitable solvent.ModerateModerate to HighHighEffective for bulk separation of saturated from unsaturated fatty acids.[7][8] Less effective for fine separation of positional isomers.
Urea Complexation Saturated and straight-chain unsaturated fatty acids form crystalline inclusion complexes with urea, while more branched or highly unsaturated fatty acids are excluded.ModerateModerateHighGood for bulk separation based on the degree of unsaturation and chain linearity.

Experimental Protocols

Silver Ion High-Performance Liquid Chromatography (Ag+-HPLC)

This method offers high resolution for both positional and geometric isomers.

Sample Preparation:

  • Saponify the lipid sample containing the fatty acid mixture using ethanolic KOH.

  • Extract the free fatty acids using a suitable solvent (e.g., hexane).

  • Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF3-methanol.

  • Dissolve the FAMEs in the mobile phase for injection.

Chromatographic Conditions:

  • Column: A commercially available silver ion HPLC column.

  • Mobile Phase: A non-polar solvent such as hexane (B92381) or isooctane (B107328) with a small percentage of a polar modifier like acetonitrile (B52724) or isopropanol.[1] The exact composition will need to be optimized to achieve the desired separation.

  • Flow Rate: Typically 1-2 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 205-215 nm) or a refractive index (RI) detector.

Fraction Collection: Collect the eluting fractions corresponding to the desired isomer based on the chromatogram. The identity of the collected fraction should be confirmed using a secondary analytical method like GC-MS.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates C18:1 isomers based on subtle differences in their hydrophobicity.

Sample Preparation: Prepare FAMEs as described for Ag+-HPLC.

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and water is commonly used.[9] The proportion of acetonitrile will determine the retention times.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV or RI detector.

Elution Order: For C18:1 isomers, the elution order on a C18 column is typically influenced by the position of the double bond, with isomers having the double bond closer to the carboxyl group eluting earlier.[3]

Low-Temperature Solvent Crystallization

This technique is suitable for enriching a mixture in certain isomers on a larger scale.

Protocol:

  • Dissolve the fatty acid mixture in a suitable solvent such as acetone (B3395972) or methanol.[7][8] The ratio of solvent to fatty acid needs to be optimized, but a 10:1 (v/w) ratio is a good starting point.[8]

  • Cool the solution stepwise to a predetermined temperature. The optimal temperature will depend on the specific isomer composition and the solvent used. For separating unsaturated fatty acids, temperatures can range from -20°C to -70°C.

  • Hold the solution at the target temperature for a set period (e.g., 4-24 hours) to allow for crystallization.[8]

  • Separate the crystallized (solid) fraction from the liquid fraction by filtration.

  • The liquid fraction will be enriched in the more soluble isomers (typically those with the double bond closer to the center of the chain or with a cis configuration). The solid fraction will be enriched in the less soluble isomers.

  • Recover the fatty acids from both fractions by evaporating the solvent.

Experimental Workflow for C18:1 Isomer Separation

G cluster_0 Sample Preparation cluster_1 Separation cluster_2 Analysis & Collection start Fatty Acid Mixture saponification Saponification start->saponification extraction Free Fatty Acid Extraction saponification->extraction methylation Methylation (to FAMEs) extraction->methylation crystallization Low-Temp. Crystallization extraction->crystallization hplc Ag+-HPLC or RP-HPLC methylation->hplc fraction Fraction Collection hplc->fraction analysis Purity Analysis (GC-MS) crystallization->analysis fraction->analysis product Isolated this compound analysis->product

Caption: A generalized workflow for the separation and purification of this compound.

References

Comparison 1: Arachidonic Acid (AA) vs. Eicosapentaenoic Acid (EPA)

Author: BenchChem Technical Support Team. Date: December 2025

An essential consideration for researchers in cell biology and drug development is that not all fatty acids are functionally equivalent. Positional isomers—molecules with the same chemical formula but different locations of double bonds—can elicit markedly different, and sometimes opposing, biological effects. Understanding these distinctions is critical for designing experiments and developing targeted therapeutics for metabolic and inflammatory diseases.

This guide provides a comparative analysis of the differential effects of key fatty acid positional isomers on cellular processes. We will focus on two clinically relevant pairs: the omega-6 arachidonic acid (AA) versus the omega-3 eicosapentaenoic acid (EPA), and the cis-9, trans-11 (c9,t11) versus trans-10, cis-12 (t10,c12) isomers of conjugated linoleic acid (CLA).

Arachidonic acid (C20:4n-6) and eicosapentaenoic acid (C20:5n-3) are 20-carbon polyunsaturated fatty acids that serve as crucial precursors to signaling molecules. Their primary distinction lies in the position of their first double bond (n-6 vs. n-3), which directs them into competing enzymatic pathways that produce mediators with opposing inflammatory properties.

Key Cellular Effects: Inflammation and Signaling

AA is the primary substrate for the synthesis of eicosanoids, a class of potent pro-inflammatory mediators.[1] When cells are activated by stimuli, AA is released from the cell membrane and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, which promote inflammation, pain, and platelet aggregation.[2][3] In contrast, EPA competes with AA for the same enzymes. When EPA is metabolized, it produces a different class of signaling molecules, including E-series resolvins, which are actively anti-inflammatory and pro-resolving.[4][5][6] These mediators help to dampen the inflammatory response and promote tissue healing.[4][7]

The differential effects extend to key inflammatory signaling pathways. In Caco-2 intestinal cells, AA was shown to activate the pro-inflammatory transcription factor NF-κB and increase the expression of Intercellular Adhesion Molecule 1 (ICAM-1), while EPA had the opposite effect.[8]

Signaling Pathway: AA vs. EPA Metabolism

The following diagram illustrates the divergent metabolic pathways of Arachidonic Acid and Eicosapentaenoic Acid.

fatty_acid_pathway Metabolism of AA vs. EPA cluster_aa Arachidonic Acid (AA) Pathway cluster_epa Eicosapentaenoic Acid (EPA) Pathway AA Arachidonic Acid (n-6) ProInflammatory Pro-inflammatory Eicosanoids (Prostaglandins, Leukotrienes) AA->ProInflammatory COX, LOX Enzymes Inflammation Increased Inflammation NF-κB Activation ProInflammatory->Inflammation EPA Eicosapentaenoic Acid (n-3) AntiInflammatory Anti-inflammatory Resolvins (Resolvin E Series) EPA->AntiInflammatory COX, LOX Enzymes Resolution Resolution of Inflammation AntiInflammatory->Resolution Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 PLA2->AA PLA2->EPA cla_effects cluster_c9t11 c9,t11-CLA Effects cluster_t10c12 t10,c12-CLA Effects c9t11 c9,t11-CLA c9_effect1 ↓ Serum Triglycerides c9t11->c9_effect1 c9_effect2 Inhibits COX-2 Pathway c9t11->c9_effect2 c9_effect3 No Significant Effect on Apoptosis or Liver Fat c9t11->c9_effect3 t10c12 t10,c12-CLA t10_effect1 ↑ Liver Fat (Steatosis) ↑ Insulin Resistance t10c12->t10_effect1 t10_effect2 Inhibits Lipooxygenase Pathway t10c12->t10_effect2 t10_effect3 Induces Apoptosis in Cancer Cells t10c12->t10_effect3 exp_workflow cluster_prep Step 1: FA-BSA Complex Preparation cluster_treat Step 2: Cell Treatment & Analysis start Dissolve Fatty Acid in Ethanol/DMSO prep_bsa Prepare Fatty-Acid-Free BSA Solution (e.g., 10% in PBS) complex Add FA stock to BSA solution (e.g., 37°C incubation) start->complex Slowly, while vortexing prep_bsa->complex filter Sterile Filter (0.22 µm filter) complex->filter add_fa Add FA-BSA complex to serum-free/low-serum medium to final concentration filter->add_fa Add to Culture Medium culture Culture cells to desired confluency culture->add_fa incubate Incubate cells for defined period (e.g., 24h) add_fa->incubate analysis Harvest cells or supernatant for downstream analysis incubate->analysis

References

A Comparative Guide to the Mass Spectrometric Validation of cis-13-Octadecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the confident identification and validation of cis-13-Octadecenoic acid. We present a detailed analysis of fragmentation patterns, comparative data on analytical techniques, and standardized experimental protocols to support robust lipid analysis in research and development.

Introduction to this compound

This compound (C18H34O2, MW: 282.5 g/mol ) is a monounsaturated fatty acid of interest in various biological studies.[1][2] Accurate identification is crucial, yet challenging, due to the presence of numerous positional and geometric isomers of octadecenoic acid (C18:1), such as the common oleic acid (cis-9-octadecenoic acid). Mass spectrometry, coupled with chromatographic separation, offers the specificity required for unambiguous identification.

This guide focuses on the two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) of the fatty acid methyl ester (FAME) derivative and Liquid Chromatography-Mass Spectrometry (LC-MS) of the underivatized free fatty acid.

Mass Spectral Fragmentation Analysis

Confident identification of this compound by mass spectrometry relies on the interpretation of its characteristic fragmentation patterns. As the free acid is less volatile, GC-MS analysis typically requires derivatization to its methyl ester (FAME).

This compound Methyl Ester (FAME) by GC-MS

The electron ionization (EI) mass spectrum of this compound methyl ester (C19H36O2, MW: 296.5 g/mol ) exhibits several key features that aid in its identification.[3][4]

Key Fragmentation Pathways:

  • Molecular Ion (M+): The molecular ion peak at m/z 296 is typically visible, though it may be of low intensity.

  • McLafferty Rearrangement: A prominent fragment at m/z 74 is characteristic of fatty acid methyl esters, arising from a McLafferty rearrangement.

  • Loss of the Methoxyl Group: A peak at m/z 265 ([M-31]+) results from the loss of the methoxyl group (•OCH3).

  • Hydrocarbon Fragmentation: A series of hydrocarbon fragments, separated by 14 Da (corresponding to CH2 groups), are observed at lower m/z values. The location of the double bond influences the relative abundance of certain fragments, although pinpointing the exact position from a standard EI spectrum can be challenging without comparison to authentic standards or advanced techniques.

Table 1: Characteristic Ions in the EI Mass Spectrum of this compound Methyl Ester

m/zProposed FragmentSignificance
296[M]+•Molecular Ion
265[M - •OCH3]+Loss of methoxyl group
74[C3H6O2]+•McLafferty rearrangement product
55, 69, 83, etc.[CnH2n-1]+Alkenyl fragments from the hydrocarbon chain
Underivatized this compound by LC-MS

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is well-suited for the analysis of underivatized free fatty acids. In negative ion mode, this compound readily forms a deprotonated molecule, [M-H]-, at m/z 281.2.[1]

Tandem mass spectrometry (MS/MS) of the [M-H]- precursor ion can provide structural information. While collision-induced dissociation (CID) of monounsaturated fatty acids often yields limited fragmentation for unambiguous double bond localization, some characteristic product ions can be observed.[5]

Table 2: MS/MS Fragmentation of [M-H]- ion of this compound

Precursor Ion (m/z)Product Ions (m/z)Significance
281.2263.3, 281.4 (loss of H2)Characteristic fragments observed in MS/MS

Comparison of Analytical Methodologies: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of this compound depends on the specific research question, sample matrix, and desired throughput.[6][7]

Table 3: Performance Comparison of GC-MS and LC-MS for Fatty Acid Analysis

ParameterGC-MSLC-MS
Derivatization Mandatory (e.g., FAMEs)Often not required
Separation of Isomers Excellent for positional and geometric isomers with appropriate columnsCan be challenging, but achievable with specialized columns and methods
Sensitivity High, especially with selected ion monitoring (SIM)Generally very high, particularly with tandem MS (MS/MS)
Sample Throughput Lower due to derivatization and longer run timesHigher
Analysis of Free Fatty Acids Indirect (after derivatization)Direct
Compound Identification Relies on library matching of fragmentation patterns and retention timesBased on accurate mass, retention time, and MS/MS fragmentation

Advanced Techniques for Isomer Differentiation

Distinguishing this compound from its isomers is a significant analytical challenge.[8][9] Several advanced mass spectrometric techniques can aid in the definitive localization of the double bond:

  • Chemical Ionization (CI): A softer ionization technique than EI, which can sometimes preserve more information about the molecular structure.[10]

  • Tandem Mass Spectrometry (MS/MS) with Derivatization: Derivatizing the carboxylic acid with reagents that introduce a charge can direct fragmentation patterns upon collision-induced dissociation, aiding in double bond localization.[11]

  • Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the mass spectrometer, which selectively cleaves at the double bond, yielding fragments that pinpoint its location.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound as its Fatty Acid Methyl Ester (FAME)

1. Lipid Extraction (Folch Method)

  • To a 100 µL sample (e.g., plasma, cell lysate), add an appropriate internal standard.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

  • Vortex thoroughly for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex again.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic layer containing the lipids.

2. Derivatization to FAMEs (Boron Trifluoride-Methanol Method)

  • Evaporate the extracted lipids to dryness under a stream of nitrogen.

  • Add 2 mL of 14% boron trifluoride in methanol.

  • Seal the vial and heat at 100°C for 30 minutes.

  • Cool the vial and add 1 mL of hexane (B92381) and 1 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs for GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Injection: 1 µL, splitless mode at 250°C.

  • Column: DB-225 or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 4°C/min, and hold for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-400.

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

1. Sample Preparation

  • Perform lipid extraction as described in Protocol 1.

  • Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitute the lipid extract in 100 µL of a suitable solvent (e.g., 90:10 methanol:water).

2. LC-MS/MS Instrumental Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 70% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.

  • MS/MS Analysis: Use a targeted approach with multiple reaction monitoring (MRM) for the transition m/z 281.2 -> specific product ions (e.g., 263.3), or a data-dependent acquisition to trigger MS/MS on the precursor ion.

Visualizing the Workflow

experimental_workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_start Sample gcms_extraction Lipid Extraction gcms_start->gcms_extraction gcms_derivatization Derivatization to FAMEs gcms_extraction->gcms_derivatization gcms_analysis GC-MS Analysis gcms_derivatization->gcms_analysis gcms_end Data Interpretation gcms_analysis->gcms_end lcms_start Sample lcms_extraction Lipid Extraction lcms_start->lcms_extraction lcms_reconstitution Reconstitution lcms_extraction->lcms_reconstitution lcms_analysis LC-MS/MS Analysis lcms_reconstitution->lcms_analysis lcms_end Data Interpretation lcms_analysis->lcms_end

Caption: Comparative workflows for GC-MS and LC-MS analysis of fatty acids.

Logical Relationships in Identification Validation

The validation of this compound identification is a multi-step process that involves corroborating evidence from different analytical parameters.

validation_logic cluster_validation Validation of this compound Identification rt Retention Time Match (with authentic standard) id Confident Identification rt->id ms Mass Spectrum Match (Library or Standard) ms->id hrms Accurate Mass Measurement (High-Resolution MS) hrms->id msms MS/MS Fragmentation Match msms->id isomer Isomer Separation (Chromatographic Resolution) isomer->id

Caption: Key validation points for confident identification.

References

biological effects of cis-9 vs cis-13 octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Effects of Cis-9 and Cis-13 Octadecenoic Acid

This guide provides a detailed comparison of the biological effects of two isomers of octadecenoic acid: cis-9-octadecenoic acid (oleic acid) and cis-13-octadecenoic acid. Aimed at researchers, scientists, and drug development professionals, this document summarizes the current state of knowledge, presents quantitative data in tabular format, outlines relevant experimental methodologies, and visualizes key biological pathways.

Introduction

Cis-9-octadecenoic acid, commonly known as oleic acid, is the most abundant monounsaturated fatty acid in nature and has been extensively studied for its roles in metabolism, cell signaling, and various physiological and pathological processes. In contrast, this compound is a less common and poorly characterized isomer. While research on oleic acid is vast, data on this compound is limited, with its biological significance largely inferred from its identification in natural extracts and metabolic studies. This guide aims to provide a clear side-by-side comparison to highlight both what is known and the significant gaps in our understanding of these two fatty acid isomers.

Comparative Biological Activities

The known biological activities of cis-9-octadecenoic acid are diverse, ranging from modulation of lipid metabolism and inflammation to effects on cell proliferation and biofilm formation. The bioactivities of this compound are not well-defined, with some reports suggesting potential anti-inflammatory effects, often based on studies of its methyl ester or its presence in plant extracts with known medicinal properties.[1][2]

Biological EffectCis-9-Octadecenoic Acid (Oleic Acid)This compoundReferences
Lipid Metabolism Regulates LDL receptor activity, promotes adipogenesis, and is a preferred substrate for cholesteryl ester formation.[3][4]A metabolite in fatty acid desaturation and elongation processes. Plasma lipids selectively exclude this isomer relative to oleic acid.[5][3][4][5]
Anti-inflammatory Activity Can have both pro- and anti-inflammatory effects depending on the context.Its methyl ester has been reported to have anti-inflammatory activity.[1][1]
Antioxidant Activity Possesses antioxidant properties.[1]Limited direct evidence, though found in plant extracts with antioxidant activity.[1]
Antimicrobial Activity Inhibits primary adhesion but can increase biofilm production in Staphylococcus aureus.[6] Also exhibits antifungal and antibacterial properties.[2][7]Limited to no direct studies available.[2][6][7]
Cell Signaling Activates LXRα and AKT2 signaling pathways to drive adipogenesis.[4]Potential role in modulating enzyme activity and cell signaling, but specific pathways are not well-elucidated.[5][4][5]
Other Can induce expression of ARE-regulated cytoprotective genes through its oxidized metabolites.[8]Has been identified with therapeutic uses in medicine and surgery, though specifics are not detailed.[2][7][2][7][8]

Experimental Protocols

Studying the biological effects of fatty acids in vitro requires careful preparation and application to cell cultures. The following are generalized protocols that can be adapted for comparing the effects of cis-9 and cis-13 octadecenoic acid.

Protocol 1: Preparation of Fatty Acid-BSA Complexes for Cell Culture

This protocol is essential for solubilizing fatty acids in aqueous culture media and minimizing solvent-induced cytotoxicity.[9][10]

Materials:

  • Cis-9-octadecenoic acid and this compound

  • Ethanol (B145695) or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Sterile filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of each fatty acid (e.g., 100 mM) in ethanol or DMSO.[10]

  • BSA Solution Preparation: Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in the desired cell culture medium. Gently agitate at 37°C until the BSA is completely dissolved, then sterile filter.

  • Complex Formation: While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired final molar ratio of fatty acid to BSA (e.g., 5:1).

  • Incubation: Incubate the fatty acid-BSA complex solution at 37°C for at least 1 hour to allow for complete binding.

  • Cell Treatment: Dilute the fatty acid-BSA complex in culture medium to the final desired concentration for treating cells. Include a vehicle control (medium with BSA and the solvent used for the fatty acid stock).

Protocol 2: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol allows for the quantification of changes in cellular lipid profiles following treatment with the fatty acid isomers.[11]

Materials:

  • Treated and control cells

  • Phosphate-buffered saline (PBS)

  • Chloroform/methanol (B129727) mixture (e.g., 2:1 v/v)

  • Methanol with an acid catalyst (e.g., 2.5% H2SO4)

  • Hexane (B92381)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest.

  • Lipid Extraction: Perform lipid extraction using a standard method like the Folch or Bligh-Dyer method with a chloroform/methanol mixture.

  • Transesterification: Evaporate the solvent from the lipid extract under a stream of nitrogen. Resuspend the lipid residue in methanol containing an acid catalyst and heat at 80°C for 1 hour to convert fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction: After cooling, add water and hexane to the sample, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis: Inject the FAME sample into a GC-MS system equipped with a suitable capillary column for separation and analysis of individual FAMEs based on their retention times and mass spectra.

Signaling Pathways and Metabolic Context

Cis-9-Octadecenoic Acid (Oleic Acid) Signaling in Adipogenesis

Oleic acid has been shown to promote the differentiation of adipose precursor cells (APCs) into mature adipocytes through the activation of LXRα and AKT2 signaling pathways.[4]

Oleic_Acid_Signaling OA Cis-9-Octadecenoic Acid (Oleic Acid) LXRalpha LXRα OA->LXRalpha activates AKT2 AKT2 OA->AKT2 activates Adipogenesis Adipogenesis LXRalpha->Adipogenesis AKT2->Adipogenesis Lipid_Accumulation Lipid Accumulation Adipogenesis->Lipid_Accumulation

Caption: Oleic acid promotes adipogenesis via LXRα and AKT2 signaling.

Metabolic Context of this compound

This compound is recognized as a metabolite within the broader pathways of fatty acid metabolism, specifically involving desaturation and elongation processes.[5] Its precise regulatory roles and signaling cascades remain largely uninvestigated.

Cis13_Metabolic_Context FAS Fatty Acid Synthase (FAS) De Novo Synthesis Saturated_FA Saturated Fatty Acids FAS->Saturated_FA Desaturases Desaturases Saturated_FA->Desaturases Elongases Elongases Saturated_FA->Elongases Cis9_OA Cis-9-Octadecenoic Acid (Oleic Acid) Desaturases->Cis9_OA Cis13_OA This compound Desaturases->Cis13_OA potential pathway Elongases->Cis13_OA potential pathway Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Cis9_OA->Complex_Lipids Cis13_OA->Complex_Lipids less incorporated [1]

Caption: Metabolic context of this compound formation.

Conclusion

The comparison between cis-9-octadecenoic acid and this compound reveals a significant disparity in the scientific community's understanding of these two isomers. While oleic acid is a well-established bioactive lipid with clearly defined roles in numerous biological processes, this compound remains an obscure metabolite. The limited data available for the cis-13 isomer suggests potential anti-inflammatory properties, but this requires substantial further investigation. This guide underscores the need for dedicated research into the biological effects of less common fatty acid isomers to fully comprehend the nuances of lipid biology and its implications for health and disease. Future studies employing the outlined experimental approaches are crucial to elucidate the specific functions and signaling pathways of this compound.

References

A Comparative Guide to Distinguishing cis-13-Octadecenoic Acid and Vaccenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of fatty acid isomers is paramount for understanding their distinct biological roles and therapeutic potential. This guide provides a comprehensive comparison of cis-13-Octadecenoic acid and vaccenic acid, focusing on their structural differences, analytical separation, and divergent biological activities, supported by experimental data and detailed methodologies.

Physicochemical and Structural Properties

This compound and vaccenic acid are positional isomers of monounsaturated fatty acids with the same molecular formula (C₁₈H₃₄O₂). Their distinct properties arise from the different locations of the double bond within their 18-carbon chains. This compound, an omega-5 fatty acid, has its cis double bond at the 13th carbon. Vaccenic acid is most commonly known as its trans isomer, trans-vaccenic acid ((11E)-octadec-11-enoic acid), a major trans fatty acid in ruminant fats[1][2]. However, for a direct structural comparison to this compound, its cis isomer, cis-vaccenic acid ((11Z)-octadec-11-enoic acid), an omega-7 fatty acid, is the more relevant positional isomer[1].

PropertyThis compoundcis-Vaccenic Acidtrans-Vaccenic Acid
IUPAC Name (13Z)-octadec-13-enoic acid[3](11Z)-octadec-11-enoic acid[4](11E)-octadec-11-enoic acid[2]
CAS Number 13126-39-1[3]506-17-2[4]693-72-1[2]
Molecular Formula C₁₈H₃₄O₂[3]C₁₈H₃₄O₂[4]C₁₈H₃₄O₂[2]
Molecular Weight 282.46 g/mol [3]282.46 g/mol [4]282.468 g/mol [2]
Melting Point 26.5 - 27 °C[5]Not specified44 °C[2]
Double Bond Position C13-C14 (ω-5)C11-C12 (ω-7)C11-C12 (ω-7)
Configuration cis (Z)cis (Z)trans (E)

Analytical Differentiation

The subtle structural differences between these isomers necessitate high-resolution analytical techniques for their separation and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for distinguishing fatty acid isomers, typically after conversion to their more volatile fatty acid methyl esters (FAMEs). The retention time on a polar capillary column is influenced by the position and geometry of the double bond.

A study analyzing the bioactive compounds in Raphia taedigera seed oil using GC-MS successfully separated the methyl esters of both this compound and cis-vaccenic acid, demonstrating the feasibility of this technique for their differentiation.

Compound (as FAME)Retention Time (min)
This compound methyl ester13.845
cis-Vaccenic acid methyl ester14.086

Experimental Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

  • Lipid Extraction: Extract total lipids from the sample using a solvent mixture such as chloroform:methanol (B129727) (2:1, v/v).

  • Derivatization to FAMEs: Transesterify the lipid extract to FAMEs. A common method is to use 0.5 M sodium methoxide (B1231860) in anhydrous methanol at 45°C for 5 minutes, followed by neutralization with 15% sodium bisulfate.

  • GC-MS Analysis:

    • Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., Rt-2560) or a wax-type column (e.g., DB-FATWAX), is crucial for separating positional and geometric isomers.

    • Injection: Inject 1 µL of the FAMEs (dissolved in hexane (B92381) or isooctane) in splitless mode.

    • Oven Program: A typical temperature program starts at a lower temperature (e.g., 60-100°C), ramps up to an intermediate temperature (e.g., 175°C) at a slow rate (e.g., 2-5°C/min), and then ramps up to a final temperature (e.g., 220-280°C) to elute all components.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The fragmentation patterns of the FAMEs can aid in identification, although they are often very similar for positional isomers. Identification is primarily based on retention time compared to authentic standards.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can also be employed to separate fatty acid isomers. While standard C18 columns may struggle to resolve positional isomers due to their similar hydrophobicity, specialized columns and conditions can achieve separation[6]. The elution order in RP-HPLC is influenced by the double bond's position relative to the terminal methyl group (omega end). Fatty acids with the double bond closer to the omega end are generally less hydrophobic and elute earlier.

Therefore, cis-vaccenic acid (an ω-7 fatty acid) would be expected to elute earlier than this compound (an ω-5 fatty acid) on a suitable RP-HPLC system.

Experimental Protocol: HPLC Separation of C18:1 Isomers

  • Sample Preparation: Fatty acids can be analyzed in their free form or derivatized with a UV-active or fluorescent tag (e.g., p-bromophenacyl bromide) to enhance detection.

  • HPLC System:

    • Column: A high-resolution reversed-phase column with high shape selectivity, such as a COSMOSIL Cholester column or certain polymeric C18 columns, is recommended over standard monomeric C18 columns for isomer separation[6].

    • Mobile Phase: A typical mobile phase for underivatized fatty acids is a gradient of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) (e.g., 0.05%)[6]. For FAMEs, a non-aqueous mobile phase like acetonitrile in hexane may be used.

    • Flow Rate: A standard flow rate is 1.0 mL/min.

    • Detection: Use a UV detector for derivatized fatty acids or an evaporative light scattering detector (ELSD) or mass spectrometer for underivatized fatty acids.

Biological Activity and Signaling Pathways

While both fatty acids have been associated with anti-inflammatory properties, their biosynthetic origins and specific mechanisms of action differ, highlighting their distinct roles in biology.

Biosynthesis

The biosynthetic pathways for these two isomers are distinct, providing a fundamental biological point of differentiation.

cluster_0 cis-Vaccenic Acid Biosynthesis cluster_1 This compound Biosynthesis Palmitoleic Acid (16:1n-7) Palmitoleic Acid (16:1n-7) Elongase Elongase Palmitoleic Acid (16:1n-7)->Elongase Elongation cis-Vaccenic Acid (18:1n-7) cis-Vaccenic Acid (18:1n-7) Elongase->cis-Vaccenic Acid (18:1n-7) Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Biohydrogenation (Rumen) Biohydrogenation (Rumen) Linoleic Acid (18:2n-6)->Biohydrogenation (Rumen) Isomerization & Reduction trans-Vaccenic Acid trans-Vaccenic Acid Biohydrogenation (Rumen)->trans-Vaccenic Acid Acetyl-CoA Acetyl-CoA De Novo Synthesis (FAS) De Novo Synthesis (FAS) Acetyl-CoA->De Novo Synthesis (FAS) Elongation Stearic Acid (18:0) Stearic Acid (18:0) De Novo Synthesis (FAS)->Stearic Acid (18:0) Δ13-Desaturase Δ13-Desaturase Stearic Acid (18:0)->Δ13-Desaturase Desaturation This compound (18:1n-5) This compound (18:1n-5) Δ13-Desaturase->this compound (18:1n-5)

Caption: Comparative biosynthesis of vaccenic acid isomers and this compound.

cis-Vaccenic acid can be formed endogenously through the elongation of palmitoleic acid (16:1n-7)[1]. In contrast, trans-vaccenic acid is primarily produced in the rumen of animals like cows through the bacterial biohydrogenation of polyunsaturated fatty acids such as linoleic acid[1][7]. This compound is synthesized via the de novo pathway, starting from acetyl-CoA to produce stearic acid (18:0), which is then desaturated at the 13th position by a specific desaturase enzyme.

Anti-Inflammatory Signaling

Trans-vaccenic acid has been shown to exert anti-inflammatory effects by modulating the endocannabinoid system. Specifically, it can increase the concentration of anandamide (B1667382) in the jejunum. Anandamide is an endogenous cannabinoid that signals through cannabinoid receptors (CB1 and CB2) and other targets to suppress inflammatory pathways. This mechanism involves the reduced expression of pro-inflammatory cytokines like TNF-α and IL-1β.

Vaccenic Acid Vaccenic Acid FAAH (degrading enzyme) FAAH (degrading enzyme) Vaccenic Acid->FAAH (degrading enzyme) Inhibits expression Anandamide (endocannabinoid) Anandamide (endocannabinoid) FAAH (degrading enzyme)->Anandamide (endocannabinoid) Degrades CB1/CB2 Receptors CB1/CB2 Receptors Anandamide (endocannabinoid)->CB1/CB2 Receptors Activates Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) CB1/CB2 Receptors->Pro-inflammatory Cytokines (TNF-α, IL-1β) Suppresses Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β)->Inflammation Promotes

References

A Comparative Analysis of Octadecenoic Acid Isomer Incorporation into Triglycerides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative incorporation of various octadecenoic acid isomers into triglycerides, supported by experimental data. Understanding the differential metabolism of these fatty acid isomers is crucial for research in nutrition, metabolic diseases, and the development of lipid-based therapeutics.

Quantitative Comparison of Isomer Incorporation

The following table summarizes the key quantitative findings from studies investigating the incorporation of different C18:1 isomers into triglycerides and other lipid fractions.

Isomer PairKey FindingsOrganism/SystemQuantitative DataReference
Oleic Acid (cis-9-18:1) vs. Elaidic Acid (trans-9-18:1) Similar rates and extents of total incorporation into complex lipids in the brain.10-day old and adult rats (intracerebral injection)Rates and total incorporation were similar for both isomers.[1]
Oleic Acid (cis-9-18:1) vs. Elaidic Acid (trans-9-18:1) Triglyceride double bond distribution in human tissues closely reflects dietary intake.Human tissues (liver, heart)The distribution of trans isomers in triglycerides correlated with their presence in dietary hydrogenated vegetable oils.[2]
cis-8-18:1 & trans-8-18:1 vs. Oleic Acid (cis-9-18:1) The trans-8 isomer is cleared faster from plasma triglycerides than oleic acid.Human subjectstrans-8-18:1 was cleared approximately 30% faster from plasma triglycerides than cis-9-18:1.[3]
Vaccenic Acid (trans-11-18:1) Dietary supplementation leads to incorporation into adipose tissue triglycerides.Obese and insulin-resistant JCR:LA-cp ratsA 1.5-fold increase in vaccenic acid incorporation into adipose triglycerides was observed in rats fed a diet supplemented with 1.5% (wt:wt) vaccenic acid for 3 weeks.[4]
Various Positional cis- and trans-18:1 Isomers Trans isomers accounted for about 15% of the octadecenoate fraction in liver triglycerides of rats fed a diet rich in these isomers.Rats with hepatoma fed a diet with partially hydrogenated safflower oilTrans isomers constituted approximately 15% of the octadecenoic acid in liver triglycerides.[5]

Experimental Protocols

The methodologies employed in the cited studies are critical for interpreting the data. Below are detailed protocols for key experiments.

Protocol 1: In Vivo Isotope Labeling and Lipid Analysis

This protocol is based on studies comparing the incorporation of different octadecenoic acid isomers in human subjects and animal models.[1][3]

Objective: To determine the relative incorporation and turnover of deuterium-labeled octadecenoic acid isomers in plasma and tissue lipids.

Materials:

  • Deuterium-labeled fatty acid isomers (e.g., trans-8, cis-8, and cis-9-octadecenoic acids).

  • Triglyceride formulation for oral administration.

  • Blood collection supplies.

  • Reagents for lipid extraction (e.g., chloroform, methanol).

  • Thin-layer chromatography (TLC) plates and solvents for lipid class separation.

  • Gas chromatography-mass spectrometry (GC-MS) system for fatty acid analysis.

Procedure:

  • Subject Preparation: Human subjects or animals are fasted overnight.

  • Isotope Administration: A triglyceride mixture containing deuterium-labeled octadecenoic acid isomers is administered orally.

  • Sample Collection: Blood samples are collected at various time points (e.g., over a 48-hour period) to track the appearance and disappearance of the labeled fatty acids in different lipid fractions.[3] In animal studies, tissues may be harvested at the end of the experiment.

  • Lipid Extraction: Lipids are extracted from plasma, lipoproteins, or tissues using a standard method such as the Folch or Bligh-Dyer procedure.

  • Lipid Class Separation: The total lipid extract is separated into different lipid classes (e.g., triglycerides, phospholipids, cholesterol esters) using thin-layer chromatography (TLC).

  • Fatty Acid Methyl Ester (FAME) Preparation: The fatty acids within each lipid class are converted to their corresponding methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different octadecenoic acid isomers and their deuterium-labeled counterparts.

Protocol 2: Analysis of Fatty Acid Composition in Tissues from Controlled Feeding Studies

This protocol is adapted from studies assessing the incorporation of dietary fatty acids into tissue lipids over a longer term.[4][5]

Objective: To determine the fatty acid composition of tissue triglycerides after a period of controlled dietary intake of specific octadecenoic acid isomers.

Materials:

  • Customized animal diets with specific fatty acid compositions.

  • Equipment for tissue homogenization.

  • Reagents for lipid extraction and FAME preparation.

  • Gas chromatography with flame ionization detection (GC-FID) or GC-MS system.

Procedure:

  • Animal Feeding: Animals (e.g., rats) are fed a specially formulated diet containing the octadecenoic acid isomer(s) of interest for a defined period (e.g., 3-4 weeks).[4][5]

  • Tissue Harvesting: At the end of the feeding period, animals are euthanized, and tissues of interest (e.g., liver, adipose tissue) are collected.

  • Lipid Extraction: Lipids are extracted from the homogenized tissues.

  • Triglyceride Isolation: Triglycerides are isolated from the total lipid extract, typically using TLC or column chromatography.

  • FAME Preparation: The fatty acids from the isolated triglycerides are converted to FAMEs.

  • Gas Chromatography Analysis: The FAMEs are analyzed by GC-FID or GC-MS to determine the complete fatty acid profile of the triglycerides, allowing for the quantification of the incorporated dietary isomer.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the metabolic context, the following diagrams are provided.

experimental_workflow cluster_administration Isotope Administration cluster_sampling Sample Processing cluster_analysis Analysis start Oral Administration of Labeled Triglycerides blood Blood Sampling (Time Course) start->blood Absorption extraction Lipid Extraction blood->extraction separation TLC Separation of Lipid Classes extraction->separation fame FAME Preparation separation->fame gcms GC-MS Analysis fame->gcms data Data Interpretation gcms->data signaling_pathway diet Dietary Octadecenoic Acid Isomers absorption Intestinal Absorption diet->absorption transport Transport in Lipoproteins (Chylomicrons, VLDL) absorption->transport liver Liver transport->liver adipose Adipose Tissue transport->adipose esterification_liver Esterification liver->esterification_liver esterification_adipose Esterification adipose->esterification_adipose tg_liver Hepatic Triglycerides esterification_liver->tg_liver tg_adipose Adipose Triglycerides (Storage) esterification_adipose->tg_adipose

References

comparing analytical methods for fatty acid isomer profiling

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Fatty Acid Isomer Profiling

For researchers, scientists, and drug development professionals, the accurate profiling of fatty acid isomers is a critical yet challenging task. The subtle variations in the position and geometry of double bonds within fatty acid molecules can lead to vastly different biological activities.[1] Therefore, selecting the most appropriate analytical methodology is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the primary chromatographic techniques used for the quantification of fatty acid isomers: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

The choice of analytical technique for fatty acid isomer profiling depends on several factors, including the specific isomers of interest, the complexity of the sample matrix, and the desired level of detail. While Gas Chromatography has traditionally been the most widely used method, HPLC and SFC offer distinct advantages for specific applications.[1][2]

Method Principle Strengths Weaknesses Best Suited For
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase. Fatty acids are typically derivatized to fatty acid methyl esters (FAMEs) to increase volatility.[1][3]High resolution and sensitivity. Robust and widely used, making it a standard method.[1][4] GC-MS provides detailed structural information for identification.[3]Requires derivatization, which can introduce artifacts. Co-elution of some positional and geometric isomers can occur, even with highly polar columns.[4]Routine, high-throughput analysis of total fatty acid profiles. Quantification of a wide range of fatty acids in various samples.[3]
Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) Separation based on the reversible interaction of the double bonds in fatty acids with silver ions impregnated in the stationary phase.[1]Unparalleled ability to separate geometric (cis/trans) and positional isomers.[1] Can be used as a fractionation step before GC analysis for comprehensive profiling.[1]Can be more complex to set up and run than standard HPLC. May require specialized columns.Detailed characterization of complex mixtures of fatty acid isomers, especially for resolving cis and trans isomers.[5][6]
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid.[1]Fast and efficient separations.[1] Excellent for resolving isomers.[7] Compatible with mass spectrometry (MS) for sensitive and specific detection.[1] Considered a "green" chromatography technique due to the use of CO2.[1]May require specialized equipment. Method development can be more complex than for HPLC or GC.High-throughput lipidomics studies. Analysis of both volatile and non-volatile compounds without derivatization.[8]

Quantitative Performance Data

The following table summarizes key performance parameters for the different analytical methods. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

Parameter Gas Chromatography (GC-FID) Silver-Ion HPLC (Ag-HPLC) Supercritical Fluid Chromatography (SFC-MS)
Precision (RSD%) Typically <5%Typically <5%Typically <5%
Limit of Detection (LOD) ng to pg rangeng to pg rangepg to fg range
Linearity (r²) >0.99>0.99>0.99
Analysis Time 20-60 min30-90 min5-20 min

Experimental Protocols

Detailed methodologies are crucial for achieving accurate and reproducible results in fatty acid isomer profiling. Below are representative experimental protocols for the key techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) for FAMEs

This protocol outlines the derivatization of fatty acids to fatty acid methyl esters (FAMEs) and their subsequent analysis by GC-FID.[1]

  • Lipid Extraction and Derivatization (Transesterification):

    • Sample Preparation: Begin with a known quantity of the lipid-containing sample.

    • Saponification: Add 2 mL of 0.5 M methanolic NaOH and heat at 100°C for 5-10 minutes to hydrolyze lipids into free fatty acids.[1]

    • Methylation: Add 2 mL of 14% boron trifluoride (BF3) in methanol (B129727) and heat again at 100°C for 5-10 minutes to convert free fatty acids to FAMEs.[1]

    • Extraction: After cooling, add 2 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge to separate the phases.[1]

    • Collection: Carefully collect the upper hexane layer containing the FAMEs for GC analysis.[1]

  • GC-FID Analysis:

    • Column: Use a highly polar capillary column (e.g., CP-Sil 88 or BPX-70, 100-200 m length) for optimal isomer separation.[4]

    • Oven Temperature Program: A typical program might be: Initial temperature of 100°C, hold for 2 minutes; ramp to 180°C at 10°C/min, hold for 5 minutes; ramp to 220°C at 5°C/min, hold for 10 minutes; and a final ramp to 250°C at 5°C/min, holding for 5 minutes.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

    • Detector: Flame Ionization Detector (FID) set at 270°C.[1]

    • Injection Volume: 1 µL.[1]

    • Quantification: Identify FAMEs by comparing retention times with certified standards. Quantify individual FAMEs using an internal standard (e.g., C17:0) and a calibration curve.[1]

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

This protocol describes the separation of fatty acid derivatives using an Ag-HPLC column.[1]

  • Sample Preparation:

    • Fatty acids are typically derivatized to UV-absorbing or fluorescent esters (e.g., phenacyl esters) for enhanced detection.

  • Ag-HPLC Analysis:

    • Column: A commercially available or lab-prepared silver-ion column.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or isooctane) and a more polar solvent (e.g., acetonitrile (B52724) or isopropanol) is commonly used. The exact gradient will depend on the specific isomers being separated.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

    • Detection: UV detector set at an appropriate wavelength for the chosen derivative (e.g., 254 nm for phenacyl esters).[1]

    • Analysis: Fractions can be collected for further analysis, such as by GC-MS, to confirm the identity of the separated isomers.[1]

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

This protocol provides a general workflow for the analysis of fatty acid isomers using SFC coupled with tandem mass spectrometry.[1]

  • Sample Preparation:

    • Lipid Extraction: Perform a lipid extraction from the sample matrix using a standard method like the Folch or Bligh-Dyer procedure.[1]

    • Reconstitution: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the SFC mobile phase (e.g., methanol or a mixture of methanol and isopropanol).[1]

  • SFC-MS Analysis:

    • Column: A column suitable for lipid analysis, such as a silica-based or ethylpyridine-modified column.

    • Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile containing a small amount of an additive (e.g., ammonium (B1175870) acetate) to improve ionization.

    • Flow Rate: Typically 1-3 mL/min.

    • Column Temperature: 40-60°C.

    • Back Pressure: Maintained at a constant pressure (e.g., 150 bar) to keep the CO2 in a supercritical state.

    • Mass Spectrometer: Electrospray ionization (ESI) is commonly used.

    • MS/MS Method: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific fatty acid isomers. Optimize precursor and product ion pairs for each isomer of interest.[1]

    • Quantification: Generate calibration curves for each analyte using a series of standards with a constant concentration of an internal standard.[1]

Visualizations

To illustrate the general processes involved in fatty acid isomer analysis, the following diagrams outline typical experimental workflows.

Experimental_Workflow_GC cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid-Containing Sample Saponification Saponification (NaOH, Heat) Sample->Saponification Hydrolysis Methylation Methylation (BF3, Heat) Saponification->Methylation Esterification Extraction Hexane Extraction Methylation->Extraction FAMEs FAMEs in Hexane Extraction->FAMEs GC_Inlet GC Inlet FAMEs->GC_Inlet Injection GC_Column Capillary Column GC_Inlet->GC_Column Separation FID FID Detector GC_Column->FID Detection Data Data Acquisition FID->Data

Caption: General experimental workflow for GC-FID analysis of fatty acid methyl esters (FAMEs).

Experimental_Workflow_SFC cluster_prep Sample Preparation cluster_analysis SFC-MS/MS Analysis Sample Biological Sample Lipid_Extraction Lipid Extraction (Folch/Bligh-Dyer) Sample->Lipid_Extraction Reconstitution Reconstitution in SFC-compatible solvent Lipid_Extraction->Reconstitution SFC_System SFC System Reconstitution->SFC_System Injection & Separation MS_Source ESI Source SFC_System->MS_Source Ionization Mass_Analyzer Tandem MS MS_Source->Mass_Analyzer Fragmentation Data Data Acquisition (MRM) Mass_Analyzer->Data

Caption: A typical workflow for the analysis of fatty acid isomers using SFC-MS/MS.

References

Safety Operating Guide

Proper Disposal of cis-13-Octadecenoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do not dispose of cis-13-Octadecenoic acid down the drain without neutralization and verification of local regulations. For spills, absorb with an inert material and dispose of as chemical waste.

Researchers and laboratory personnel handling this compound must adhere to specific disposal procedures to ensure safety and regulatory compliance. The appropriate disposal method is contingent on the concentration of the acid, the presence of other hazardous materials, and institutional as well as local waste regulations.

Pre-Disposal Considerations

Before proceeding with disposal, it is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines. This compound is classified as a skin and eye irritant and may cause respiratory irritation. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, when handling this substance.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The following protocol outlines the decision-making process and steps for the proper disposal of this compound.

Step 1: Waste Characterization
  • Purity Assessment : Determine if the this compound waste is pure or mixed with other substances.

    • If mixed with hazardous materials (e.g., heavy metals, toxic solvents), it must be treated as hazardous chemical waste. Proceed to Step 3.

    • If the waste is a pure or dilute aqueous solution of this compound, proceed to Step 2.

Step 2: Neutralization for Aqueous Solutions (Small Quantities)

For small quantities of dilute, non-hazardous aqueous solutions of this compound, neutralization may be a viable disposal option prior to drain disposal. This should only be performed if permitted by your local wastewater treatment authority.

  • Dilution : If the solution is concentrated, dilute it with water to a concentration of less than 10%.

  • Neutralization : Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted fatty acid solution. This should be done in a fume hood with constant stirring.

  • pH Monitoring : Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH range for neutralization is typically between 6.0 and 8.0.

  • Verification : Once the pH is stable within the target range, consult your local regulations to confirm that the neutralized solution can be discharged into the sanitary sewer.

  • Drain Disposal : If permitted, pour the neutralized solution down the drain, followed by a copious amount of water (at least 20 times the volume of the neutralized solution).

Step 3: Disposal as Hazardous Chemical Waste

If the this compound waste does not meet the criteria for neutralization and drain disposal, it must be managed as hazardous chemical waste.

  • Waste Collection : Collect the waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If it is a mixture, list all components and their approximate percentages.

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Pickup : Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: cis-13-Octadecenoic Acid Waste characterize Step 1: Characterize Waste Is it mixed with other hazardous chemicals? start->characterize neutralize_check Is neutralization and drain disposal permitted by local regulations for small quantities? characterize->neutralize_check No hazardous_waste Step 3: Collect as Hazardous Waste characterize->hazardous_waste Yes neutralize_procedure Step 2: Neutralize - Dilute if necessary - Add weak base to pH 6-8 neutralize_check->neutralize_procedure Yes neutralize_check->hazardous_waste No drain_disposal Dispose down drain with copious amounts of water neutralize_procedure->drain_disposal end End of Disposal Process drain_disposal->end label_store Label container and store in satellite accumulation area hazardous_waste->label_store ehs_disposal Arrange for EHS pickup and disposal label_store->ehs_disposal ehs_disposal->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling cis-13-Octadecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling cis-13-Octadecenoic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Chemical Identifier:

NameThis compound
Synonyms 13Z-octadecenoic acid
Molecular Formula C₁₈H₃₄O₂
Molecular Weight 282.5 g/mol
CAS Number 13126-39-1

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. Adherence to the following GHS classifications and recommended PPE is critical for safe handling.[1]

GHS Hazard Classification: [1]

Hazard CodeHazard StatementGHS PictogramSignal Word
H315Causes skin irritationExclamationWarning
H319Causes serious eye irritationExclamationWarning
H335May cause respiratory irritationExclamationWarning

Recommended Personal Protective Equipment (PPE):

Area of ProtectionRecommended PPE
Eye Protection Safety glasses with side-shields or goggles are required to prevent eye contact.[2]
Skin Protection Wear a chemical-resistant apron and long-sleeved clothing.[2] Nitrile or other appropriate chemical-resistant gloves should be worn at all times.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory.[2]
Respiratory A respirator is not typically necessary for normal handling.[2] Ensure adequate ventilation or use a fume hood.

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any vapors or aerosols.

  • Storage: Keep the container tightly closed and store in a cool, dry place.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for chemical waste.

  • Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan:

Waste from this compound must be disposed of in accordance with federal, state, and local regulations.[2]

  • Unused Product: Dispose of as chemical waste through a licensed waste disposal company. Do not pour down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or absorbent pads, that come into contact with the acid should be collected in a sealed, labeled container and disposed of as chemical waste.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_aliquot Aliquot this compound prep_setup->handle_aliquot handle_experiment Perform Experiment handle_aliquot->handle_experiment cleanup_decontaminate Decontaminate Glassware & Surfaces handle_experiment->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-13-Octadecenoic acid
Reactant of Route 2
Reactant of Route 2
cis-13-Octadecenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.